Product packaging for Trifludimoxazin(Cat. No.:CAS No. 1258836-72-4)

Trifludimoxazin

Cat. No.: B1651332
CAS No.: 1258836-72-4
M. Wt: 412.3 g/mol
InChI Key: AZHZOGYUMMIAOF-UHFFFAOYSA-N
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Description

Trifludimoxazin (CAS 1258836-72-4) is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide classified under HRAC Group E and WSSA Group 14 . It functions by disrupting the PPO enzyme, a key step in chlorophyll and heme biosynthesis, leading to the rapid accumulation of reactive oxygen species and ultimately cell membrane disruption and plant death . This fast-acting compound is developed for use in preplant burndown and preemergence applications in major crops such as corn, soybean, cereal grains, and peanuts, as well as in tree crops and non-crop areas . Its key research value lies in its effectiveness against a broad spectrum of economically significant broadleaf and grass weeds, including Palmer amaranth ( Amaranthus palmeri ), waterhemp ( Amaranthus tuberculatus ), ragweed ( Ambrosia spp.), and common cocklebur ( Xanthium strumarium ) . Notably, this compound demonstrates a unique inhibitory profile that remains effective against PPO2 enzymes with target-site mutations (e.g., ΔG210, R128) which confer resistance to other PPO-inhibiting herbicides like saflufenacil and fomesafen, making it a critical tool for managing herbicide-resistant weeds . It is often studied in combination with saflufenacil in a 1:2 mixture, a formulation that enhances soil residual activity and provides complementary weed control . From a chemical perspective, this compound (IUPAC name: 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione) is a synthetic triazinone herbicide with the molecular formula C₁₆H₁₁F₃N₄O₄S and a molecular weight of 412.3 g/mol . It is characterized by its low aqueous solubility (1.78 mg L⁻¹ at 20 °C, pH 7), low volatility (vapor pressure of 1.1 x 10⁻⁷ mPa), and a soil half-life (DT₅₀) that ranges from 14 days in the field to 52 days in laboratory studies, indicating moderate persistence under controlled conditions . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11F3N4O4S B1651332 Trifludimoxazin CAS No. 1258836-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHZOGYUMMIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020461
Record name Trifludimoxazin
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Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258836-72-4
Record name Trifludimoxazin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifludimoxazin [ISO]
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Record name Trifludimoxazin
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Record name 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione
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Record name TRIFLUDIMOXAZIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trifludimoxazin's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifludimoxazin is a potent, fast-acting herbicide belonging to the 1,3,5-triazinane class of chemistry.[1] Its primary mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of photodynamic events, culminating in rapid cell death and effective weed control. This technical guide provides an in-depth exploration of the molecular and physiological processes underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a new protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the pre-emergence and post-emergence control of a wide range of broadleaf and some grass weeds.[2] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group G herbicide.[1] Its efficacy extends to weeds that have developed resistance to other herbicide modes of action, making it a valuable tool in modern weed management strategies.[3][4] this compound's unique molecular structure allows for strong binding to the PPO enzyme, leading to its potent herbicidal effects.[5]

The Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary target of this compound in plants is the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1][3][6][7] PPO is the last common enzyme in the biosynthesis of both chlorophylls and heme.[1] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5]

The Porphyrin Biosynthesis Pathway

The inhibition of PPO by this compound disrupts the normal flow of the porphyrin biosynthesis pathway. This critical pathway is responsible for the production of essential molecules like chlorophyll, which is vital for photosynthesis, and heme, a component of cytochromes involved in respiration.

Porphyrin_Biosynthesis_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Plastid Envelope Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-chelatase Heme Heme Protoporphyrin_IX->Heme Fe-chelatase Protochlorophyllide Protochlorophyllide Mg_Protoporphyrin_IX->Protochlorophyllide Chlorophyll_a_b Chlorophyll_a_b Protochlorophyllide->Chlorophyll_a_b Light This compound This compound This compound->Protoporphyrin_IX

Figure 1: Porphyrin biosynthesis pathway and the site of this compound inhibition.
Molecular Interaction with PPO

This compound binds with high affinity to the active site of the PPO enzyme.[4] This binding is characterized by strong interactions with the enzyme's beta backbone, which are more extensive compared to other PPO-inhibiting herbicides like fomesafen or lactofen.[4] This strong binding effectively blocks the substrate, Protoporphyrinogen IX, from accessing the active site, thereby halting its conversion to Protoporphyrin IX.[5]

Physiological Consequences of PPO Inhibition

The inhibition of PPO by this compound triggers a series of cytotoxic events, ultimately leading to plant death.

Accumulation of Protoporphyrinogen IX

With the PPO enzyme blocked, its substrate, Protoporphyrinogen IX, accumulates within the plant cells.[5][6] This excess Protoporphyrinogen IX is then exported from the chloroplasts and mitochondria into the cytoplasm.[4]

Generation of Reactive Oxygen Species (ROS)

In the cytoplasm, Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer.[8] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[4]

Lipid Peroxidation and Membrane Damage

Singlet oxygen is extremely damaging to cellular components. It initiates a chain reaction of lipid peroxidation in cell membranes, leading to the loss of membrane integrity and leakage of cellular contents.[4] This rapid destruction of cell membranes is the ultimate cause of the necrotic lesions and rapid plant death observed after this compound application.[6]

Cellular_Effects_Workflow cluster_plant_cell Plant Cell This compound This compound Application PPO_Inhibition PPO Enzyme Inhibition This compound->PPO_Inhibition Protogen_IX_Accumulation Protoporphyrinogen IX Accumulation PPO_Inhibition->Protogen_IX_Accumulation Cytoplasmic_Oxidation Cytoplasmic Oxidation of Protogen IX Protogen_IX_Accumulation->Cytoplasmic_Oxidation Proto_IX_Accumulation Protoporphyrin IX Accumulation Cytoplasmic_Oxidation->Proto_IX_Accumulation ROS_Generation Reactive Oxygen Species (¹O₂) Generation Proto_IX_Accumulation->ROS_Generation Light Light Light->ROS_Generation Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS_Generation->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Figure 2: Cellular cascade of events following this compound application.

Quantitative Data

The potency of this compound as a PPO inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against PPO enzymes from various weed species, including those with known resistance to other PPO herbicides.

Target Enzyme (from Amaranthus spp.)This compound IC₅₀ (nM)Saflufenacil IC₅₀ (nM)Fomesafen IC₅₀ (nM)Lactofen IC₅₀ (nM)
Wild-Type PPO21.813.154.1108.2
R128G mutant PPO22.515.4>10,000>10,000
R128M mutant PPO23.118.2>10,000>10,000
ΔG210 mutant PPO210.51,2501,8502,500
Data adapted from a study on mutated Amaranthus spp. PPO2 enzymes expressed in Escherichia coli.[6]

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of this compound on the PPO enzyme.

Objective: To determine the IC₅₀ value of this compound for the PPO enzyme.

Materials:

  • Purified or partially purified PPO enzyme from the target plant species.

  • Protoporphyrinogen IX (substrate).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl with detergent).

  • Spectrofluorometer or spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the PPO enzyme.

  • Add different concentrations of this compound to the reaction mixtures and pre-incubate for a specific time.

  • Initiate the enzymatic reaction by adding the substrate, Protoporphyrinogen IX.

  • Monitor the formation of Protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~633 nm) or absorbance.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the PPO enzyme activity.

PPO_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and this compound Solutions start->prepare_reagents reaction_setup Set up Reaction Mixtures (Buffer + Enzyme) prepare_reagents->reaction_setup add_inhibitor Add Varying Concentrations of this compound reaction_setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Protoporphyrinogen IX to Initiate Reaction pre_incubate->add_substrate measure_activity Monitor Protoporphyrin IX Formation (Fluorescence/Absorbance) add_substrate->measure_activity calculate_rates Calculate Initial Reaction Rates measure_activity->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC₅₀ Value plot_data->determine_ic50 end End determine_ic50->end

Figure 3: Experimental workflow for a PPO inhibition assay.
Quantification of Protoporphyrin IX Accumulation

This protocol describes a method to measure the in-planta accumulation of Protoporphyrin IX following this compound treatment.

Objective: To quantify the amount of Protoporphyrin IX in plant tissue after exposure to this compound.

Materials:

  • Plant tissue treated with this compound.

  • Untreated control plant tissue.

  • Extraction solvent (e.g., acetone:0.1 N NH₄OH).

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Protoporphyrin IX standard.

Procedure:

  • Harvest plant tissue at specific time points after this compound treatment.

  • Homogenize the tissue in the extraction solvent in the dark.

  • Centrifuge the homogenate to pellet the cell debris.

  • Filter the supernatant through a syringe filter.

  • Inject the filtered extract into the HPLC system.

  • Separate the porphyrins using a suitable column and mobile phase gradient.

  • Detect Protoporphyrin IX using a fluorescence detector (excitation ~405 nm, emission ~633 nm).

  • Quantify the amount of Protoporphyrin IX by comparing the peak area to a standard curve generated with known concentrations of a Protoporphyrin IX standard.

Determination of Chlorophyll Content

This protocol provides a method for measuring the chlorophyll content in plant leaves, which is expected to decrease following this compound treatment due to the inhibition of its biosynthesis.

Objective: To measure the total chlorophyll content in plant leaves.

Materials:

  • Plant leaf tissue.

  • 80% acetone.

  • Spectrophotometer.

  • Mortar and pestle or homogenizer.

  • Centrifuge.

Procedure:

  • Weigh a known amount of fresh leaf tissue.

  • Grind the tissue in 80% acetone until it is completely white.

  • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the debris.

  • Transfer the supernatant to a clean tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll concentration using the following formula (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in ml / 1000 * Fresh weight of tissue in g)

Conclusion

This compound's mechanism of action is a well-defined process centered on the potent and specific inhibition of the PPO enzyme. This targeted action disrupts the vital porphyrin biosynthesis pathway, leading to the light-dependent accumulation of a phototoxic intermediate, Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and irreversible damage to cell membranes, resulting in efficient and broad-spectrum weed control. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals working to understand and utilize this important herbicidal molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Chemical Properties of Trifludimoxazin

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed by BASF.[1] It is the first of the triazinone chemical class of PPO inhibitors and is utilized for the pre-plant and pre-emergence control of a variety of broadleaf and grass weeds.[2][3] Its mode of action involves the inhibition of the PPO enzyme, which is critical for chlorophyll biosynthesis in plants, leading to the accumulation of photodynamic porphyrin precursors and subsequent cell death.[1][2] The IUPAC name for this compound is 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione.[2]

Chemical Properties

This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to PPO enzymes.[1] Below is a summary of its key chemical and physical properties.

PropertyValue
IUPAC Name 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione
Chemical Formula C₁₆H₁₁F₃N₄O₄S
Molecular Weight 412.3 g/mol
Appearance Light yellow to khaki solid
Boiling Point 555.1 ± 60.0 °C (Predicted)
Density 1.69 ± 0.1 g/cm³ (Predicted)
pKa -2.44 ± 0.20 (Predicted)
Water Solubility 1.78 mg/L
Soil Adsorption (Koc) 315–692 mL/g
Solubility in DMSO 50 mg/mL (121.26 mM)

Sources:[1][2][4][5]

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups to form different derivatives.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[1][6] The key steps involve the formation of a benzoxazine core, introduction of necessary functional groups, and final cyclization to form the triazinone ring.[2]

Synthesis_Workflow A 3-Fluorophenol B Aryloxyacetamide Intermediate (118) A->B Alkylation C Tetrasubstituted Phenyl Derivative (119) B->C Nitration D Benzoxazinone Derivative (120) C->D Reduction & Cyclization E Propargylated Intermediate D->E Propargylation F Protected Intermediate (122) E->F Protection G This compound F->G Cyclization

Figure 1: Synthetic workflow for this compound.

Summary of Key Synthesis Steps and Reagents

StepReactantReagent/ConditionsProduct
1. Alkylation3-Fluorophenol (117)Bromodifluorodimethylacetamide, K₂CO₃Aryloxyacetamide (118)
2. NitrationAryloxyacetamide (118)HNO₃/H₂SO₄, 0–5°CTetrasubstituted phenyl derivative (119)
3. Reduction & CyclizationTetrasubstituted phenyl derivative (119)H₂/Pd-C, EthanolBenzoxazinone derivative (120)
4. PropargylationBenzoxazinone derivative (120)Propargyl bromidePropargylated intermediate
5. ProtectionPropargylated intermediatePhenyl carbamateProtected intermediate (122)
6. CyclizationProtected intermediate (122)N-methoxycarbonyl-N,N-dimethylthiourea (123), BaseThis compound

Source:[1]

Experimental Protocols

Detailed Synthesis of this compound

The following protocol is a detailed description of the synthetic route to this compound.

Step 1: Synthesis of Aryloxyacetamide (118)

  • To a solution of 3-fluorophenol (117) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃) as a base.

  • Add bromodifluorodimethylacetamide to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the aryloxyacetamide intermediate (118).[1]

Step 2: Synthesis of Tetrasubstituted Phenyl Derivative (119)

  • Cool a mixture of fuming nitric acid and sulfuric acid to 0–5°C.

  • Slowly add the aryloxyacetamide (118) to the cooled acid mixture while maintaining the temperature.

  • Stir the reaction mixture at this temperature for a specified time to allow for nitration.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain the tetrasubstituted phenyl derivative (119).[1]

Step 3: Synthesis of Benzoxazinone Derivative (120)

  • Dissolve the nitro derivative (119) in ethanol.

  • Add a catalytic amount of palladium on carbon (Pd-C).

  • Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes spontaneous cyclization to form the benzoxazinone ring.

  • Monitor the reaction until completion, then filter off the catalyst.

  • Evaporate the solvent to obtain the benzoxazinone derivative (120).[1]

Step 4: Propargylation and Protection to yield Intermediate (122)

  • Dissolve the benzoxazinone (120) in an appropriate solvent and treat it with a base to deprotonate the ring nitrogen.

  • Add propargyl bromide to introduce the alkyne moiety.

  • Following propargylation, protect the amino group as a phenyl carbamate by reacting with phenyl chloroformate in the presence of a base.

  • Purify the resulting product to obtain the protected intermediate (122).[1][6]

Step 5: Final Cyclization to this compound

  • Treat the protected intermediate (122) with N-methoxycarbonyl-N,N-dimethylthiourea (123) under basic conditions.

  • This final step involves the cyclization to form the dimethylated thiocyanuric acid moiety.

  • After the reaction is complete, perform an aqueous work-up and purify the crude product by crystallization or column chromatography to yield this compound.[6]

Mode of Action and Biological Pathways

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways.[1][7] This inhibition leads to a cascade of events within the plant cell, ultimately causing its death.

Mode_of_Action cluster_pathway Chlorophyll Biosynthesis Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO Inhibits ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Light Exposure Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Death Plant Cell Death Damage->Death Metabolism Parent This compound M850H001 Metabolite M850H001 (Major in Livestock) Parent->M850H001 Metabolism M850H03 Metabolite M850H03 (Major in Animals, also in Plants) Parent->M850H03 Metabolism M850H012 Metabolite M850H012 (Plant Metabolite) Parent->M850H012 Metabolism Other Other Metabolites Parent->Other Metabolism

References

The Discovery and Development of Trifludimoxazin: A Novel Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Scientists

Abstract

Trifludimoxazin is a novel, potent herbicide developed by BASF that targets the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][2] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It is designed for researchers, scientists, and professionals in the field of drug development and crop protection. The document details the unique chemical properties of this compound, its efficacy against a broad spectrum of weeds, including those resistant to other PPO inhibitors, and the experimental methodologies employed in its evaluation.

Introduction

The emergence of herbicide-resistant weeds poses a significant threat to global food security. This compound represents a significant advancement in weed management, offering a new tool for controlling problematic broadleaf and grass weeds.[3] It belongs to the triazinone class of PPO inhibitors and is the first to contain a triazinone heterocycle.[4][5] Its development was driven by the need for effective solutions against weeds that have developed resistance to existing herbicide chemistries, particularly other PPO inhibitors like diphenylethers.[4][5]

Chemical Profile and Synthesis

This compound, with the IUPAC name 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione, possesses a unique molecular structure that contributes to its high efficacy.[6]

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the alkylation of 3-fluorophenol.[4][7] The key steps, based on available literature, are outlined below.

Synthesis_Pathway A 3-Fluorophenol B Alkylation with bromodifluorodimethylacetamide A->B C Aryloxyacetamide B->C D Nitration C->D E Tetrasubstituted phenyl derivative D->E F Reduction of nitro group E->F G Benzoxazinone derivative F->G H Propargylation G->H I Protection of amino group H->I J Intermediate I->J K Cyclization with N-methoxycarbonyl-N,N-dimethylthiourea J->K L This compound K->L Mode_of_Action cluster_chloroplast Chloroplast/Mitochondria Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Accumulation Accumulation of Protoporphyrinogen IX in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO Inhibits ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Accumulation->ROS + Light, O2 Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Death Weed Death Damage->Death PPO_Inhibition_Assay A Extract and Purify PPO Enzyme B Prepare Reaction Mixture (Buffer, Enzyme, this compound) A->B C Add Protoporphyrinogen IX (Substrate) B->C D Monitor Product Formation (Spectrophotometry/Fluorometry) C->D E Calculate IC50 Value D->E

References

An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by Trifludimoxazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a potent, new protoporphyrinogen oxidase (PPO)-inhibiting herbicide demonstrating significant efficacy against a wide spectrum of broadleaf weeds, including those resistant to other herbicide classes.[1][2] As a member of the triazinone chemical class, its mode of action centers on the disruption of the chlorophyll and heme biosynthesis pathways through the specific inhibition of the PPO enzyme (EC 1.3.3.4).[1] This guide provides a comprehensive technical overview of the molecular interactions, inhibitory kinetics, and experimental evaluation of this compound's effects on protoporphyrinogen oxidase.

Mechanism of Action: PPO Inhibition

Protoporphyrinogen oxidase is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor in the biosynthesis of both chlorophyll in plants and heme in animals.[3] this compound acts as a competitive inhibitor, binding to the active site of the PPO enzyme, thereby preventing the substrate from binding.[1] This inhibition leads to the accumulation of protoporphyrinogen IX within the plant cells.[1][4]

Upon exposure to light, the accumulated protoporphyrinogen IX undergoes non-enzymatic oxidation to protoporphyrin IX in the cytoplasm.[1][3] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1][3] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.[1][3][4] This light-dependent mechanism results in the characteristic rapid necrotic lesions observed on susceptible plants treated with this compound.[3]

Signaling Pathway of PPO Inhibition by this compound

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondrion cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Accumulation & Export Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Oxidized_Proto_IX Oxidized Protoporphyrin IX Accumulated_Proto_IX->Oxidized_Proto_IX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS Cell_Death Lipid Peroxidation & Cell Membrane Damage & Cell Death ROS->Cell_Death This compound This compound This compound->PPO Inhibition Light Light Light->ROS

Caption: PPO inhibition pathway by this compound.

Quantitative Data: In Vitro Inhibition of PPO Enzymes

This compound has demonstrated potent inhibition of PPO enzymes, including those with mutations that confer resistance to other PPO-inhibiting herbicides. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other PPO inhibitors against wild-type and various mutant PPO2 enzymes from Amaranthus tuberculatus.

Table 1: IC50 Values (nM) of PPO Inhibitors against Wild-Type and Single-Mutant A. tuberculatus PPO2 Enzymes

Enzyme VariantThis compoundFomesafenLactofenSaflufenacil
Wild-Type1.839.829.810.8
ΔG2104.81,2801,56028.8
R128G2.82,8702,1301,180
R128L2.53,5802,9801,560
R128M2.92,9802,5601,280
G399A1.91,5801,2801,130

Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]

Table 2: IC50 Values (nM) of PPO Inhibitors against Double-Mutant A. tuberculatus PPO2 Enzymes

Enzyme VariantThis compoundFomesafenLactofenSaflufenacil
ΔG210 + R128G12.8>10,000>10,0002,580
ΔG210 + R128L10.8>10,000>10,0002,980
ΔG210 + R128M11.8>10,000>10,0002,870

Data sourced from "Inhibition profile of this compound towards PPO2 target site mutations".[1]

Experimental Protocols

Heterologous Expression and Purification of Recombinant PPO2

This protocol describes the expression and purification of wild-type and mutant PPO2 enzymes from Amaranthus species in Escherichia coli for use in in vitro inhibition assays.[1][5]

Experimental Workflow:

PPO_Expression_Workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification PPO2_cDNA PPO2 cDNA Amplification Site_Directed_Mutagenesis Site-Directed Mutagenesis (for mutant enzymes) PPO2_cDNA->Site_Directed_Mutagenesis Expression_Vector Ligation into Expression Vector (e.g., pET) Site_Directed_Mutagenesis->Expression_Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Expression_Vector->Transformation Cell_Culture Cell Culture and Induction (e.g., with IPTG) Transformation->Cell_Culture Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chromatography Dialysis Dialysis Affinity_Chromatography->Dialysis Purity_Analysis Purity Analysis (SDS-PAGE) Dialysis->Purity_Analysis

Caption: Workflow for PPO2 expression and purification.

Methodology:

  • Gene Cloning and Mutagenesis: The coding sequence for the PPO2 enzyme is amplified from cDNA of the target weed species. For generating mutant enzymes, site-directed mutagenesis is performed to introduce specific amino acid substitutions.[6][7] The resulting gene fragments are then ligated into a suitable bacterial expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for purification.[8][9]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[8][10] A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]

  • Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[11] The cells are lysed, for example by sonication, and the cell debris is removed by centrifugation. The supernatant containing the soluble recombinant PPO2 is then subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose) to isolate the tagged protein.[9][11] The purified enzyme is then dialyzed to remove imidazole and stored for subsequent assays. The purity of the enzyme is assessed by SDS-PAGE.[11]

In Vitro PPO Inhibition Assay

This assay measures the inhibitory activity of this compound against purified recombinant PPO enzymes.[1]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl with a detergent like Tween-20), the purified PPO enzyme, and varying concentrations of this compound (or other inhibitors).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

  • Detection of Product Formation: The activity of the PPO enzyme is determined by monitoring the formation of protoporphyrin IX. This can be done spectrophotometrically or fluorometrically, as protoporphyrin IX has a distinct absorbance and fluorescence spectrum compared to the non-fluorescent substrate.

  • Data Analysis: The rate of protoporphyrin IX formation is measured for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Whole-Plant Herbicide Efficacy Assay

This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.[12][13]

Experimental Workflow:

Herbicide_Efficacy_Workflow Plant_Growth Plant Cultivation (Susceptible and Resistant Biotypes) Herbicide_Application Herbicide Application (Varying Doses) Plant_Growth->Herbicide_Application Incubation Incubation under Controlled Conditions (Light, Temperature, Humidity) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Injury, Biomass, Survival) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, GR50) Data_Collection->Data_Analysis

Caption: Workflow for whole-plant herbicide efficacy testing.

Methodology:

  • Plant Material: Seeds of susceptible and potentially resistant weed biotypes are planted in pots containing a suitable growing medium. Plants are grown in a greenhouse or growth chamber under controlled conditions.[13]

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), plants are treated with a range of doses of this compound.[12] The herbicide is typically applied using a cabinet sprayer to ensure uniform coverage. An untreated control group is included for comparison.

  • Evaluation: After a set period (e.g., 14-21 days), the efficacy of the herbicide is assessed.[12] This is typically done by visual rating of plant injury (on a scale of 0% for no effect to 100% for complete death), measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control, and recording the plant survival rate.[13][14]

  • Data Analysis: The collected data is used to generate dose-response curves, from which parameters such as the GR50 (the dose required to cause a 50% reduction in growth) can be calculated. This allows for a quantitative comparison of the susceptibility of different plant biotypes to this compound.

Conclusion

This compound is a highly effective PPO-inhibiting herbicide with a potent mechanism of action that leads to rapid and effective weed control. Its ability to inhibit PPO enzymes that have developed resistance to other herbicides makes it a valuable tool in modern weed management strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of new PPO-inhibiting herbicides to combat the ongoing challenge of herbicide resistance.

References

In-Depth Technical Guide to Trifludimoxazin (CAS No. 1258836-72-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Trifludimoxazin, with the CAS registry number 1258836-72-4, is a novel herbicide developed by BASF.[1][2] It is the first of the triazinone class of protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1][2] Its chemical name is 1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione.[1][2] this compound is particularly noted for its efficacy against a wide range of broadleaf weeds, including those that have developed resistance to other PPO inhibitors.[3]

Chemical Structure and Properties

This compound possesses a unique heterocyclic structure with fluorine substitutions that enhance its binding affinity to the PPO enzyme.[1][2] It is characterized as an odourless, off-white to beige crystalline powder.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₁F₃N₄O₄S[4]
Molecular Weight 412.3 g/mol [4]
Water Solubility 1.78 mg/L (at 20.1°C and pH 7.88)[2]
Soil Adsorption Coefficient (Koc) 315–692 mL/g[2]
pKa 7.59 (at 20°C)
Physical Form Crystalline powder (solid) at room temperature
Solubility in Organic Solvents n-heptane: 0.027 g/LMethanol: 10.8 g/LToluene: 36 g/LAcetone: 423.8 g/LDichloromethane: 238.4 g/LEthyl acetate: 155.2 g/L

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), which is a critical enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

The inhibition of PPO leads to an accumulation of protoporphyrinogen IX. This excess protoporphyrinogen IX is exported from the chloroplasts and mitochondria into the cytoplasm, where it is oxidized to protoporphyrin IX by non-specific oxidases.[1] In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS cause rapid lipid peroxidation and the disruption of cell membranes, ultimately leading to cell death and the herbicidal effect.[1]

This compound Mechanism of Action cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm Protoporphyrinogen IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen IX->PPO Substrate Accumulated Proto IX Accumulated Protoporphyrinogen IX Protoporphyrinogen IX->Accumulated Proto IX Export Protoporphyrin IX_chloro Protoporphyrin IX PPO->Protoporphyrin IX_chloro Catalysis Chlorophyll Chlorophyll/Heme Protoporphyrin IX_chloro->Chlorophyll Biosynthesis Oxidized Proto IX Oxidized Protoporphyrin IX Accumulated Proto IX->Oxidized Proto IX Non-specific oxidation ROS Reactive Oxygen Species (ROS) Oxidized Proto IX->ROS Light Cell Death Cell Membrane Disruption & Cell Death ROS->Cell Death This compound This compound This compound->PPO Inhibition

Mechanism of action of this compound.

Synthesis

The synthesis of this compound is a multi-step process.[5] A general synthetic route is outlined below.

This compound Synthesis Pathway 3-Fluorophenol 3-Fluorophenol Intermediate_118 Aryloxyacetamide (118) 3-Fluorophenol->Intermediate_118 Alkylation with bromodifluorodimethylacetamid Intermediate_119 Tetrasubstituted Phenyl Derivative (119) Intermediate_118->Intermediate_119 Nitration Intermediate_120 Benzoxazinone Derivative (120) Intermediate_119->Intermediate_120 Reduction of nitro group Intermediate_122 Protected Amine Intermediate (122) Intermediate_120->Intermediate_122 Propargylation & Amine protection This compound This compound Intermediate_122->this compound Cyclization with N-methoxycarbonyl-N,N- dimethylthiourea Synthesis Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Propargylation and Protection cluster_step5 Step 5: Cyclization s1_input 3-Fluorophenol + Bromodifluorodimethylacetamid s1_process Reaction in the presence of a base (e.g., K₂CO₃) s1_input->s1_process s1_output Aryloxyacetamide Intermediate (118) s1_process->s1_output s2_input Aryloxyacetamide (118) s2_process Reaction with a nitrating agent (e.g., HNO₃/H₂SO₄) s2_input->s2_process s2_output Tetrasubstituted Phenyl Derivative (119) s2_process->s2_output s3_input Tetrasubstituted Phenyl Derivative (119) s3_process Catalytic hydrogenation (e.g., H₂/Pd-C) s3_input->s3_process s3_output Benzoxazinone Derivative (120) s3_process->s3_output s4_input Benzoxazinone Derivative (120) s4_process Reaction with a propargylating agent followed by protection of the amino group (e.g., as a phenyl carbamate) s4_input->s4_process s4_output Protected Amine Intermediate (122) s4_process->s4_output s5_input Protected Amine Intermediate (122) + N-methoxycarbonyl-N,N-dimethylthiourea s5_process Reaction under basic conditions s5_input->s5_process s5_output This compound s5_process->s5_output Analytical Workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup (for Parent Compound) cluster_analysis LC-MS/MS Analysis e_input 5g Soil Sample e_process Shake twice with Methanol:Water with 0.1% Formic Acid (70:30, v/v) e_input->e_process e_output Soil Extract e_process->e_output c_input Aliquot of Soil Extract c_process Concentrate to aqueous layer Partition with Cyclohexane:Ethyl Acetate (90:10, v/v) c_input->c_process c_output Cleaned Extract c_process->c_output a_input Cleaned Extract a_process Inject into LC-MS/MS system a_input->a_process a_output Quantification of this compound a_process->a_output

References

Trifludimoxazin herbicidal spectrum of activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Herbicidal Spectrum of Activity of Trifludimoxazin

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide from the 1,3,5–triazinane chemical class.[1] It is being developed for the pre-plant burndown and pre-emergence control of a wide array of problematic annual broadleaf weeds and some annual grass species.[2][3] This technical guide provides a comprehensive overview of its mechanism of action, herbicidal spectrum, and performance, based on available research and experimental data. This compound is intended for use in various cropping systems, including cereals, corn, soybean, and pulse crops, as well as in tree crops and non-crop areas.[3][4]

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.[5]

The key steps are:

  • PPO Enzyme Inhibition : this compound binds to the active site of the PPO enzyme, preventing it from catalyzing the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6][7]

  • Accumulation of Protogen IX : This blockage leads to the accumulation of Protogen IX within the plant cells, specifically in the chloroplasts and mitochondria.[7]

  • Light-Dependent Peroxidation : The excess Protogen IX leaks from its normal pathway and, in the presence of light and oxygen, is rapidly oxidized into Proto IX. This process generates highly reactive singlet oxygen atoms.[6]

  • Cell Membrane Disruption : These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes, loss of cellular integrity, and ultimately, plant death.[6]

Susceptible weeds typically show symptoms of injury within hours of application under optimal growing conditions and die within a few days.[2]

This compound Mode of Action cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Herbicidal Action Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps PBG PBG ALA->PBG Multiple Steps Uroporphyrinogen_III Uroporphyrinogen_III PBG->Uroporphyrinogen_III Multiple Steps Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Multiple Steps This compound This compound This compound->Inhibition ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Light Death Cell Membrane Disruption & Plant Death ROS->Death

Caption: Inhibition of the PPO enzyme by this compound.

Herbicidal Spectrum of Activity

This compound provides effective pre-emergence and post-emergence (burndown) control of a diverse range of annual broadleaf weeds and certain annual grasses.[2] It is particularly effective against economically significant dicot species.[3]

Quantitative Efficacy Data

The following tables summarize the herbicidal efficacy of this compound from various field and greenhouse studies.

Table 1: Efficacy of Foliar-Applied this compound on Key Broadleaf Weeds

Weed Species Application Rate (g ai ha⁻¹) Weed Control (%) Source(s)
Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus) 12.5 94 [8][9]
25 99 [8]
Giant Ragweed (Ambrosia trifida) 12.5 78 [8][9]
25 79 [8]
Horseweed (Conyza canadensis) 12.5 - 25 ≤ 20 [8][9]

| Glyphosate-Resistant Hairy Fleabane (Conyza sumatrensis) | (in mix with saflufenacil) | 100 |[5] |

Table 2: Efficacy of this compound Tank Mixtures for Pre-plant Burndown

Weed Species Herbicide Mixture Weed Control (%) Source(s)
Waterhemp (Amaranthus tuberculatus) This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil ≥ 91 [8][9]
Giant Ragweed (Ambrosia trifida) This compound + Glufosinate/Glyphosate/Paraquat/Saflufenacil ≥ 91 [8][9]

| Palmer Amaranth (Amaranthus palmeri) | this compound (1.7 g/ha) + Glufosinate (450 g/ha) | 99 |[5] |

Table 3: Weed Control in Peanut with this compound-Based Systems

Weed Species Weed Control (%) Evaluation Time Source(s)
Palmer Amaranth (Amaranthus palmeri) ≥ 91 13 WAA* [10]
Wild Radish (Raphanus raphanistrum) ≥ 96 5 WAA* [10]
Annual Grasses ≥ 97 13 WAA* [10]

*WAA: Weeks After Application

Activity on Herbicide-Resistant Weeds

A key advantage of this compound is its effectiveness against weed biotypes resistant to other herbicide modes of action, including glyphosate (Group 9) and ALS inhibitors (Group 2).[5] Furthermore, due to a unique binding mechanism, it has shown efficacy against weeds that have developed resistance to other PPO-inhibiting herbicides (Group 14/G).[2][3][5] Research indicates that this compound effectively inhibits mutated PPO2 enzymes from various Amaranthus species.[5] Its foliar efficacy on tall waterhemp and Palmer amaranth was not impacted by target-site mutations (such as ΔG210) that confer resistance to other PPO inhibitors like saflufenacil and fomesafen.[9]

Experimental Protocols

The efficacy data presented are derived from rigorous scientific studies, typically employing the following methodologies.

Field Efficacy and Crop Tolerance Trials
  • Experimental Design : Field experiments are commonly established as randomized complete block designs with multiple replications (typically 3 or 4).

  • Plot Size : Standard small-plot sizes are used, for example, 3 by 9 meters.

  • Application : Herbicides are applied using CO₂-pressurized backpack sprayers calibrated to deliver a specific volume of spray solution (e.g., 140-190 L ha⁻¹).

  • Treatments : Trials include this compound applied alone at various rates (e.g., 12.5 to 50 g ai ha⁻¹), in tank mixtures with other herbicides (e.g., glyphosate, glufosinate, saflufenacil), and compared against commercial standards and an untreated control.[8][9]

  • Evaluation : Weed control is assessed visually on a scale of 0% (no control) to 100% (complete weed death) at multiple intervals after application, such as 14, 21, and 28 days after application (DAA) or 2, 4, and 6 weeks after application (WAA).[8][9][10] Crop injury is also visually rated for symptoms like stunting or necrosis.[10]

  • Data Analysis : Data are subjected to analysis of variance (ANOVA), and means are separated using statistical tests like Fisher’s Protected LSD at a significance level of α=0.05.[10]

Experimental_Workflow start Start: Trial Objective design Experimental Design (e.g., RCBD, 4 Reps) start->design site Site Selection & Plot Establishment design->site application Herbicide Application (Calibrated Sprayer) site->application evaluation Data Collection: Visual Weed Control Ratings (Multiple Timings, e.g., 14, 28 DAA) application->evaluation analysis Statistical Analysis (ANOVA) evaluation->analysis results Results Interpretation & Reporting analysis->results end Conclusion results->end

Caption: A typical workflow for a field herbicide efficacy trial.
Greenhouse Bioassays

Greenhouse studies are often conducted to investigate specific interactions, such as herbicide antagonism or synergism, using methods like isobole analysis.[8] These controlled-environment studies allow for precise evaluation of herbicide performance on specific weed biotypes, including those with confirmed herbicide resistance.

Soil Mobility and Residual Activity

This compound exhibits soil residual activity, which is beneficial for providing extended weed control after application.[3][11] Field trials have demonstrated that this compound maintains a high level of broadleaf weed control for up to 80 days post-treatment, showing longer residual activity compared to other PPO inhibitors like saflufenacil at the same application rate.[2] Its vertical mobility in soil is influenced by soil texture but can be greater than that of other PPO herbicides like flumioxazin, particularly in sandy soils.[5] This characteristic makes it a valuable tool for weed management in conservation tillage systems.[3]

Conclusion

This compound is a potent, broad-spectrum PPO-inhibiting herbicide with significant utility for both burndown and residual control of key broadleaf weeds and some grasses. Its strong performance against many herbicide-resistant weed biotypes, including those resistant to other PPO inhibitors, establishes it as a valuable new tool for integrated weed management and resistance management strategies. The quantitative data from field and laboratory experiments confirm its high efficacy at low application rates, supporting its role in modern, sustainable agricultural systems.

References

Trifludimoxazin's Toxicological Profile in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the Group 14 (WSSA) or Group G (HRAC) classification.[1] Its mode of action involves the inhibition of the PPO enzyme, a key component in the biosynthesis of chlorophyll in plants and heme in animals.[2][3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species (ROS), causing rapid cell membrane disruption and death in susceptible plants.[2][3] While effective for weed control, the non-specific nature of PPO inhibition raises concerns about its potential impact on non-target organisms that also rely on the heme biosynthesis pathway. This technical guide provides an in-depth analysis of the toxicological profile of this compound in various non-target organisms, based on available scientific data.

Toxicological Profile in Non-Target Vertebrates

Mammals

This compound generally exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[4] The primary target organs identified in repeat-dose studies are the liver and thyroid.

Data Presentation: Mammalian Toxicity

EndpointSpeciesValueStudy TypeSource
Acute Oral LD50Rat (Rattus norvegicus)>2000 mg/kg bwAcute Oral Toxicity[4]
Acute Dermal LD50Rat>5000 mg/kg bwAcute Dermal Toxicity[5]
Acute Inhalation LC50Rat>3.4 mg/L (4h)Acute Inhalation Toxicity[5]
Chronic Toxicity NOAELRat10.7 mg/kg bw/day24-month dietary[4]
Reproductive Toxicity NOAEL (Parental)Rat21 mg/kg bw/dayTwo-generation[4]
Reproductive Toxicity NOAEL (Offspring)Rat64 mg/kg bw/dayTwo-generation[4]
Developmental Toxicity NOAEL (Maternal)RabbitLower than developmental NOAELDevelopmental
Developmental Toxicity NOAEL (Fetal)RabbitLower dose than maternal toxicityDevelopmental

Experimental Protocols: Mammalian Toxicity Testing

The toxicological data for mammals are typically generated following standardized OECD guidelines to ensure reproducibility and comparability.

  • Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The Fixed Dose Procedure (OECD 420), for instance, involves administering the substance at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) to a small number of animals of a single sex (usually females).[3][6] Observations for signs of toxicity and mortality are made over a 14-day period.[3]

  • Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A single dose is applied to a shaved area of the skin (typically in rats or rabbits) and covered with a porous gauze dressing for 24 hours.[7] Animals are observed for 14 days for signs of toxicity and mortality.[7]

  • Reproductive and Developmental Toxicity (OECD 416 and 414): Two-generation reproductive toxicity studies (OECD 416) involve the administration of the test substance to male and female animals (usually rats) for one generation, from before mating through to the weaning of their offspring. The offspring (F1 generation) are then selected to become the parents of the F2 generation. Developmental toxicity studies (OECD 414) involve administering the substance to pregnant females (usually rats or rabbits) during the period of organogenesis.

Birds

This compound shows low acute oral toxicity to birds but is more toxic when administered through the diet.[4] Reproductive studies have indicated potential effects on egg-laying and survival rates during egg development.[4]

Data Presentation: Avian Toxicity

EndpointSpeciesValueStudy TypeSource
Acute Oral LD50Bobwhite quail, Mallard duck, Zebra finch>2000 mg/kg bwAcute Oral Toxicity[4]
Dietary LC50Mallard duck (Anas platyrhynchos)561 mg a.i./kg diet5-day Dietary[4]
Reproductive NOAELMallard duck (Anas platyrhynchos)16 mg/kg bw/dayOne-generation[4]

Experimental Protocols: Avian Toxicity Testing

  • Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds after a single oral dose. The test substance is administered by gavage to birds (e.g., bobwhite quail or mallard duck) that have been fasted. The birds are then observed for at least 14 days for signs of toxicity and mortality.

  • Avian Dietary Toxicity Test (OECD 205): This guideline assesses the toxicity of a substance when administered in the diet. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration that is lethal to 50% of the test birds (LC50) is determined.

  • Avian Reproduction Test (OECD 206): This long-term study evaluates the effects of a substance on the reproductive success of birds. Adult birds are fed a diet containing the test substance for a period that includes egg-laying, incubation, and hatching. Endpoints such as the number of eggs laid, fertility, hatchability, and survival of offspring are measured.

Toxicological Profile in Non-Target Aquatic Organisms

Fish

This compound is reported to have low toxicity to fish, with no mortality observed up to its limit of water solubility.[4]

Data Presentation: Fish Toxicity

EndpointSpeciesValueStudy TypeSource
Acute LC50 (96h)Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish, Sheepshead minnow, Carp>1.7 mg a.i./LAcute Toxicity[4]

Experimental Protocols: Fish Toxicity Testing

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2] Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[2]

Aquatic Invertebrates

The toxicity of this compound to aquatic invertebrates is considered moderate.[8]

Data Presentation: Aquatic Invertebrate Toxicity

EndpointSpeciesValueStudy TypeSource
Acute EC50 (48h)Water flea (Daphnia magna)Moderate ToxicityAcute Immobilisation[8]
Chronic NOEC (21d)Water flea (Daphnia magna)-Reproduction-

Experimental Protocols: Aquatic Invertebrate Toxicity Testing

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia. Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

  • Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[9][10] The number of live offspring produced is the primary endpoint used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).[10]

Toxicological Profile in Non-Target Terrestrial Invertebrates

Bees

This compound is considered to have low acute toxicity to adult honeybees through both contact and oral exposure.[4] However, some studies have indicated potential chronic risks to bee larvae.[11]

Data Presentation: Bee Toxicity

EndpointSpeciesValueStudy TypeSource
Acute Contact LD50Honeybee (Apis mellifera)>100 µg a.i./beeAcute Contact[4][8]
Acute Oral LD50Honeybee (Apis mellifera)>100 µg a.i./beeAcute Oral[4][8]
Larval LD50Honeybee (Apis mellifera)46 µg a.i./beeLarval Toxicity[4]
Chronic Adult NOELHoneybee (Apis mellifera)10 µg a.i./bee/dayChronic Dietary[4]
Chronic Larval NOELHoneybee (Apis mellifera)6.3 µg a.i./bee22-day study[4]

Experimental Protocols: Bee Toxicity Testing

  • Honeybees - Acute Contact Toxicity Test (OECD 214): This test determines the contact toxicity of a substance to adult honeybees.[4] The test substance is applied directly to the dorsal thorax of the bees.[4] Mortality is recorded at 24, 48, and, if necessary, 72 and 96 hours to calculate the LD50.[4]

  • Honeybees - Acute Oral Toxicity Test (OECD 213): This guideline is used to assess the oral toxicity of a substance.[1] A group of bees is fed a sucrose solution containing the test substance for a defined period.[4] Mortality is observed at set intervals to determine the LD50.[1]

Soil Organisms

This compound shows low acute toxicity to soil macro-organisms like earthworms.[4] However, long-term exposure may inhibit reproduction.[4]

Data Presentation: Soil Organism Toxicity

EndpointSpeciesValueStudy TypeSource
Acute LC50 (14d)Earthworm (Eisenia fetida)>500 mg a.i./kg dry soilAcute Toxicity[4]
Chronic NOEC (reproduction)Earthworm (Eisenia andrei)154 mg a.i./kg dry soilReproduction[4]

Experimental Protocols: Soil Organism Toxicity Testing

  • Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms.[12] Adult earthworms are exposed to artificial soil treated with a range of concentrations of the test substance for 14 days.[8][12] The LC50 is determined based on mortality.[8]

  • Earthworm Reproduction Test (OECD 222): This chronic study assesses the sublethal effects of a substance on earthworm reproduction.[8] Adult earthworms are exposed to treated soil for 28 days, after which the adults are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[8] The number of juvenile worms is the primary endpoint.[8]

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[2] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[2][3] Heme is a vital component of hemoglobin, myoglobin, and cytochromes.

Signaling Pathway of PPO Inhibition-Induced Toxicity

PPO_Inhibition_Pathway cluster_Cell Non-Target Animal Cell This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits Heme Heme Synthesis (e.g., in mitochondria) PPO->Heme Catalyzes conversion to Protoporphyrin IX for Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation ProtoIX Protoporphyrinogen IX (Substrate) ProtoIX->PPO Substrate for ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Induces LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage CellDamage Cellular Damage & Apoptosis LipidPeroxidation->CellDamage ProteinDamage->CellDamage DNADamage->CellDamage OrganToxicity Organ-Specific Toxicity (Liver, Thyroid, etc.) CellDamage->OrganToxicity

Caption: PPO inhibition by this compound leads to oxidative stress and cellular damage.

Inhibition of PPO by this compound disrupts the normal heme biosynthetic pathway, leading to the accumulation of its substrate, protoporphyrinogen IX.[3] This accumulated substrate is then auto-oxidized to protoporphyrin IX, which is a potent photosensitizer.[13] In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen.[13] This surge in ROS leads to a state of oxidative stress within the cell, causing widespread damage to cellular components.[5] Key consequences include lipid peroxidation, which damages cell membranes, and oxidative damage to proteins and DNA. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) and lead to the organ-specific toxicities observed in animal studies, such as hepatotoxicity and thyroid toxicity.

Experimental Workflow Visualization

The assessment of the toxicological profile of a chemical like this compound in non-target organisms follows a structured, tiered approach.

Experimental_Workflow cluster_Workflow Toxicological Assessment Workflow cluster_Tier1 cluster_Tier2 cluster_Tier3 Tier1 Tier 1: Acute Toxicity Screening Tier2 Tier 2: Chronic & Sub-lethal Effects Tier1->Tier2 If acute toxicity is observed or chronic exposure is likely RiskAssessment Risk Assessment & Regulatory Decision Tier1->RiskAssessment Tier3 Tier 3: Higher-tier & Field Studies Tier2->Tier3 If unacceptable risk is identified in lower tiers Tier2->RiskAssessment Tier3->RiskAssessment AcuteOral Acute Oral LD50 (e.g., OECD 420, 423) AcuteDermal Acute Dermal LD50 (e.g., OECD 402) AcuteAquatic Acute Aquatic LC50/EC50 (e.g., OECD 203, 202) AcuteBee Acute Bee LD50 (e.g., OECD 213, 214) ReproDevo Reproductive & Developmental Toxicity (e.g., OECD 414, 416) ChronicAquatic Chronic Aquatic Toxicity (e.g., OECD 211) ChronicBee Chronic Bee & Larval Toxicity EarthwormRepro Earthworm Reproduction (e.g., OECD 222) Mesocosm Mesocosm/Microcosm Studies Field Field Studies

Caption: A tiered approach for assessing the ecotoxicological risk of pesticides.

Conclusion

This compound exhibits a varied toxicological profile across different non-target organisms. While its acute toxicity to vertebrates and adult bees is generally low, there are concerns regarding its effects on avian reproduction, bee larvae, and the reproductive capacity of soil organisms under chronic exposure scenarios. The primary mechanism of toxicity is well-understood to be the inhibition of the PPO enzyme, leading to oxidative stress-induced cellular damage. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is crucial for conducting thorough environmental risk assessments and ensuring the safe and responsible use of this herbicide. Further research into the specific downstream signaling pathways affected in non-target animals would provide a more complete picture of its toxicological profile.

References

Trifludimoxazin mode of action on resistant weed biotypes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mode of Action of Trifludimoxazin on Resistant Weed Biotypes

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide developed for the control of a broad spectrum of broadleaf weeds.[1] Its introduction is particularly significant for managing weed biotypes that have developed resistance to other PPO inhibitors and herbicides with different modes of action, such as glyphosate.[1][2] This guide provides a detailed technical overview of this compound's mechanism of action, its efficacy against resistant weed biotypes, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: PPO Inhibition

This compound's herbicidal activity stems from its potent inhibition of the enzyme protoporphyrinogen IX oxidase (PPO or Protox).[3] This enzyme is critical in the tetrapyrrole biosynthesis pathway, where it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX).[3][4]

PPIX is a vital precursor for essential molecules:

  • Chlorophylls: Required for photosynthesis.

  • Heme: A component of cytochromes, necessary for electron transport chains in respiration and photosynthesis.[4]

Inhibition of PPO by this compound disrupts this pathway, leading to a cascade of cytotoxic events. The substrate, PPGIX, accumulates and leaks from the chloroplast into the cytoplasm.[3] In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX. This misplaced PPIX interacts with light and molecular oxygen to generate highly reactive singlet oxygen radicals (¹O₂).[3] These radicals initiate lipid peroxidation, destroying the integrity of cell membranes. The resulting cellular leakage leads to rapid tissue necrosis (browning and death) and ultimately, plant death.[4]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Pathway Multiple Steps Glutamate->Pathway PPGIX_chloro Protoporphyrinogen IX (PPGIX) Pathway->PPGIX_chloro PPO PPO Enzyme PPGIX_chloro->PPO Oxidation PPGIX_cyto Accumulated PPGIX PPGIX_chloro->PPGIX_cyto Leaks out PPIX_chloro Protoporphyrin IX (PPIX) PPO->PPIX_chloro Chlorophyll Chlorophyll & Heme Synthesis PPIX_chloro->Chlorophyll PPIX_cyto Protoporphyrin IX (PPIX) PPGIX_cyto->PPIX_cyto Spontaneous Oxidation ROS Singlet Oxygen (¹O₂) Generation PPIX_cyto->ROS + Light + O₂ Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Death Cell Death Membrane->Death This compound This compound This compound->PPO Inhibition

Caption: this compound inhibits PPO, causing PPGIX to generate cell-destroying radicals.

Efficacy on Herbicide-Resistant Weed Biotypes

A key advantage of this compound is its effectiveness against weed populations that have evolved target-site resistance to other PPO-inhibiting herbicides.[5] Resistance in weeds like Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) is often conferred by specific mutations in the PPO2 gene, which codes for the PPO enzyme.

Common resistance-conferring mutations include:

  • Glycine deletion at position 210 (ΔG210)

  • Arginine to Glycine substitution at position 128 (R128G)

  • Valine to Alanine substitution at position 361 (V361A)

Studies have shown that these mutations, which reduce the efficacy of herbicides like fomesafen and saflufenacil, do not confer cross-resistance to this compound.[5][6] Structural modeling suggests that this compound's binding to the PPO enzyme is less affected by these amino acid changes compared to other PPO inhibitors.[7]

Resistance_Mechanism cluster_susceptible Susceptible Biotype (Wild-Type PPO) cluster_resistant Resistant Biotype (Mutated PPO) PPO_S PPO Active Site Fomesafen_S Fomesafen Fomesafen_S->PPO_S Binds & Inhibits Mutation Selection Pressure (Repeated Herbicide Use) Triflu_S This compound Triflu_S->PPO_S Binds & Inhibits PPO_R Mutated PPO Active Site Fomesafen_R Fomesafen Fomesafen_R->PPO_R Binding Reduced (No Inhibition) Triflu_R This compound Triflu_R->PPO_R Binds & Inhibits Gene_S PPO2 Gene (Wild-Type) Gene_S->PPO_S Encodes Gene_R PPO2 Gene (e.g., ΔG210 Mutation) Gene_S->Gene_R Mutation Gene_R->PPO_R Encodes Experimental_Workflow cluster_protocol Whole-Plant Dose-Response Protocol A 1. Grow Weeds to Uniform Size (5-7.5 cm) B 2. Apply Herbicide Doses (Including Control) A->B C 3. Incubate in Greenhouse (14 Days) B->C D 4. Harvest & Dry Above-Ground Biomass C->D E 5. Weigh Dry Biomass D->E F 6. Analyze Data: Calculate % of Control E->F G 7. Fit Log-Logistic Curve to Determine GR₅₀ F->G

References

Methodological & Application

Application Notes and Protocols for Trifludimoxazin in a Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a potent herbicide belonging to the triazinone class of chemistry.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals.[2][3] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[4] Inhibition of PPO leads to the accumulation of Protogen IX, which is subsequently auto-oxidized in the cytoplasm to Proto IX. This accumulation of Proto IX, a potent photosensitizer, results in the light-dependent generation of reactive oxygen species (ROS), leading to rapid membrane damage and cell death.[3][4]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against the PPO enzyme.

Data Presentation

The inhibitory activity of this compound and other benchmark PPO inhibitors against wild-type and various resistant mutant forms of the Amaranthus spp. PPO2 enzyme is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity in vitro. Lower IC50 values indicate higher potency.

Enzyme VariantThis compound IC50 (nM)Lactofen IC50 (nM)Fomesafen IC50 (nM)Saflufenacil IC50 (nM)
Wild Type91008030
R128G25>10000>10000800
R128M30>10000>100001500
ΔG210158001200250
G399A815010050
R128G + ΔG21070>10000>100003000
R128M + ΔG21080>10000>100004000

Data compiled from studies on Amaranthus spp. PPO2 enzymes.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of PPO inhibitors like this compound.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm cluster_cellular_effect Cellular Effect ProtogenIX Protoporphyrinogen IX PPO PPO Enzyme ProtogenIX->PPO Substrate ProtogenIX_cyto Accumulated Protoporphyrinogen IX ProtogenIX->ProtogenIX_cyto Leaks out ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Catalyzes Heme Heme/Chlorophyll ProtoIX_chloro->Heme AutoOxidation Non-enzymatic Oxidation ProtogenIX_cyto->AutoOxidation ProtoIX_cyto Protoporphyrin IX AutoOxidation->ProtoIX_cyto ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Photosensitizes Light Light Light->ROS CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath This compound This compound This compound->PPO Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Recombinant PPO Enzyme Expression and Purification

This protocol describes the expression of PPO2 from a plant source (e.g., Amaranthus spp.) in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the PPO2 gene with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA affinity chromatography column

  • Dialysis tubing or desalting column

Procedure:

  • Transform the PPO2 expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged PPO enzyme with Elution Buffer.

  • Remove the imidazole from the purified protein solution by dialysis against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) or by using a desalting column.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Verify the purity of the enzyme by SDS-PAGE. Store the purified enzyme at -80°C.

Preparation of Protoporphyrinogen IX (Protogen IX) Substrate

Protogen IX is unstable and must be freshly prepared before each assay by the reduction of Protoporphyrin IX (Proto IX).

Materials:

  • Protoporphyrin IX disodium salt

  • Sodium amalgam (handle with extreme care under a fume hood)

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, degassed with nitrogen)

Procedure:

  • Dissolve a small amount of Proto IX in the anaerobic buffer.

  • Add a small piece of sodium amalgam to the Proto IX solution under a stream of nitrogen.

  • Gently agitate the solution until the characteristic red fluorescence of Proto IX disappears, indicating its reduction to Protogen IX.

  • Carefully remove the sodium amalgam. The resulting solution contains Protogen IX and should be used immediately.

In Vitro PPO Inhibition Assay (Fluorometric)

This assay measures the production of fluorescent Proto IX from the enzymatic oxidation of Protogen IX.

Materials:

  • Purified PPO enzyme

  • Freshly prepared Protogen IX substrate solution

  • This compound and other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween-20, 5 mM dithiothreitol (DTT)

  • 96-well black microplate

  • Microplate fluorometer (Excitation: ~405 nm, Emission: ~630 nm)

Procedure:

  • Prepare a dilution series of this compound and other inhibitors in the Assay Buffer. Also, prepare a solvent control (e.g., DMSO).

  • In the wells of the 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or solvent control)

    • Purified PPO enzyme

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the freshly prepared Protogen IX substrate to each well.

  • Immediately start monitoring the increase in fluorescence over time using a microplate fluorometer. Take readings every 1-2 minutes for a total of 20-30 minutes.

  • Determine the initial reaction rates (v₀) from the linear portion of the fluorescence versus time plots.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro PPO inhibition assay.

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPO_Prep 1. Express & Purify Recombinant PPO Enzyme Plate_Setup 4. Set up 96-well Plate: Buffer, Inhibitor, Enzyme PPO_Prep->Plate_Setup Substrate_Prep 2. Prepare Fresh Protogen IX Substrate Reaction_Start 6. Initiate Reaction with Protogen IX Substrate_Prep->Reaction_Start Inhibitor_Prep 3. Prepare Inhibitor Dilution Series Inhibitor_Prep->Plate_Setup Preincubation 5. Pre-incubate Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement 7. Measure Fluorescence (Ex: 405nm, Em: 630nm) Reaction_Start->Measurement Rate_Calc 8. Calculate Initial Reaction Rates Measurement->Rate_Calc Inhibition_Calc 9. Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 10. Determine IC50 Values Inhibition_Calc->IC50_Calc

Caption: Workflow for the in vitro PPO inhibition assay.

References

Application Note: Quantification of Trifludimoxazin in Soil using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide Trifludimoxazin (BAS 850 H) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on established methodologies and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The procedure involves solvent extraction of this compound from soil samples, followed by a cleanup step and subsequent analysis by LC-MS/MS. The method has been validated to demonstrate acceptable accuracy, precision, and linearity.

Introduction

This compound is a protoporphyrinogen-oxidase (PPO) inhibiting herbicide used for the control of broadleaf and grass weeds in various agricultural settings.[1] Its presence and persistence in soil are of environmental interest, necessitating a reliable analytical method for its quantification. This application note provides a detailed protocol for the extraction and analysis of this compound in soil, enabling accurate determination of its residues.

Experimental

Sample Preparation

The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the analyte.

Materials:

  • 5 g soil sample

  • Methanol:water with 0.1% formic acid (70:30, v/v)

  • Cyclohexane:ethyl acetate (90:10, v/v)

  • Nitrogen evaporator

  • Methanol with 0.1% formic acid

  • Water with 0.1% formic acid

  • 0.45 µm PTFE syringe filters

Protocol:

  • Weigh 5 g of the soil sample into a suitable container.

  • Extract the soil sample by shaking it twice with a solution of methanol:water with 0.1% formic acid (70:30, v/v).[2][3]

  • Combine the extracts and concentrate an aliquot to its aqueous remainder under a stream of nitrogen at 50°C.[3][4]

  • Perform a liquid-liquid partition with cyclohexane:ethyl acetate (90:10, v/v).[2][3][4]

  • Evaporate an aliquot of the organic phase to dryness using a nitrogen evaporator at 50°C.[2][3][4]

  • Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v).[2][3]

  • Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Injection Volume: 100 µL[2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Monitored Transitions: The analysis is conducted in Multiple Reaction Monitoring (MRM) mode. The primary and confirmatory transitions for this compound are monitored.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the method as reported in the cited documents.

ParameterValueReference
Limit of Quantification (LOQ)0.1 µg/kg[4]
Limit of Detection (LOD)0.026 µg/kg[4]
Fortification LevelMean Recovery (%)Relative Standard Deviation (RSD, %)Reference
LOQ (0.1 µg/kg)70-120%≤20%[4]
10x LOQ (1.0 µg/kg)70-120%≤20%[4]
AnalyteQuantitation Transition (m/z)Confirmation Transition (m/z)Reference
This compound413 → 74413 → 134[2][4]

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis in Soil cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample 5g Soil Sample extraction Solvent Extraction (Methanol:Water:Formic Acid) soil_sample->extraction concentration1 Concentration to Aqueous Remainder extraction->concentration1 partitioning Liquid-Liquid Partitioning (Cyclohexane:Ethyl Acetate) concentration1->partitioning evaporation Evaporation to Dryness partitioning->evaporation reconstitution Reconstitution (Methanol:Water:Formic Acid) evaporation->reconstitution filtration Syringe Filtration (0.45 µm PTFE) reconstitution->filtration lc_ms_ms LC-MS/MS Analysis filtration->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing logical_relationship Logical Steps of the Analytical Method start Start extraction Extraction of this compound from Soil Matrix start->extraction cleanup Sample Cleanup and Interference Removal extraction->cleanup analysis Instrumental Analysis by LC-MS/MS cleanup->analysis quantification Quantification using External Standards analysis->quantification end End quantification->end

References

Application Notes and Protocols for the Experimental Use of Trifludimoxazin in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Trifludimoxazin in greenhouse settings, based on findings from recent studies. This document includes detailed protocols for conducting efficacy trials, quantitative data on weed control, and a summary of its mode of action.

Introduction

This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1][2][3] It is classified as a Group G herbicide by the Herbicide Resistance Action Committee (HRAC).[4] This herbicide demonstrates both foliar and residual activity against a variety of problematic annual broadleaf and some grass weeds.[5] Notably, it has shown efficacy against weed biotypes resistant to other PPO inhibitors. This compound is being developed for use in various crops, including corn, soybean, and cotton, as well as for vegetation management.[5][6] Its mode of action involves the inhibition of the PPO enzyme, which is crucial for the biosynthesis of chlorophyll in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, forms protoporphyrin IX. This molecule causes the generation of reactive oxygen species, leading to the destruction of plant cell membranes and eventual cell death.[7]

Data Presentation

The following tables summarize the quantitative data from greenhouse trials on the efficacy of this compound, both alone and in combination with other herbicides, on various weed species.

Table 1: Efficacy of Foliar-Applied this compound on Various Weed Species

Weed SpeciesApplication Rate (g ai ha⁻¹)Percent Control (%)Days After Application (DAA)
Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus)12.59428
Glyphosate-Resistant Waterhemp (Amaranthus tuberculatus)259928
Giant Ragweed (Ambrosia trifida)12.57821
Giant Ragweed (Ambrosia trifida)257921
Horseweed (Conyza canadensis)12.5≤ 2028
Horseweed (Conyza canadensis)25≤ 2028

Source:[1][2][3]

Table 2: Interaction of this compound with Other Herbicides in Greenhouse Trials

Herbicide CombinationTarget Weed SpeciesInteraction Type
This compound + GlyphosateWaterhemp, Giant RagweedAdditive
This compound + GlufosinateWaterhemp, Giant RagweedAdditive
This compound + ParaquatWaterhemp, Giant RagweedSlightly Antagonistic
This compound + SaflufenacilGiant RagweedSynergistic

Source:[1][2]

Experimental Protocols

The following are detailed methodologies for conducting greenhouse trials to evaluate the efficacy of this compound. These protocols are a synthesis of methods reported in various studies.

Plant Material and Growth Conditions
  • Seed Sourcing and Germination: Obtain seeds of the target weed species (e.g., Waterhemp, Giant Ragweed). For species with dormancy, such as Giant Ragweed, stratify seeds in a moist sand-to-soil mixture for approximately 4 weeks to promote germination.[1] Sow seeds in greenhouse flats containing a commercial potting mix.

  • Transplanting and Potting: After germination and cotyledon expansion, transplant seedlings into individual pots (e.g., 10x10 cm square pots or 9 cm diameter round pots).[1][5] A recommended soil mixture is a 2:1 ratio of potting soil to sand.[1]

  • Greenhouse Environment: Maintain controlled environmental conditions. Specific conditions may vary depending on the plant species.

    • Temperature: A common range is between 18°C and 24°C.[5][7] Some studies utilize separate warm (22-24°C) and cold (18-21°C) greenhouses.[5]

    • Light: Provide a consistent photoperiod, such as a 16:8 hour day/night cycle.[7] Supplement natural daylight with artificial lighting to achieve a photosynthetically active radiation (PAR) of approximately 200 µmol.[7]

    • Humidity: Maintain relative humidity between 40% and 70%.[7]

    • Irrigation and Fertilization: Water plants as needed. Fertilize regularly (e.g., twice a week) with a balanced liquid fertilizer.[7]

Herbicide Application
  • Plant Stage: Apply herbicides when plants have reached a specific growth stage, for example, the 4-leaf stage for Giant Ragweed[1] or the 10-leaf stage for Arabidopsis thaliana.[7]

  • Herbicide Preparation: Prepare spray solutions of this compound at the desired concentrations (e.g., corresponding to field application rates of 12.5 g ai ha⁻¹ and 25 g ai ha⁻¹).[1][2] An adjuvant, such as 0.5% methylated seed oil, may be added to the spray solution.[5]

  • Application Equipment: Utilize a laboratory spray chamber equipped with a flat-fan nozzle (e.g., XR TeeJet® 110015VS) to ensure uniform application.[5]

  • Application Parameters:

    • Spray Volume: A standardized application volume of 200 L ha⁻¹ is commonly used.[5]

    • Drying Time: After application, allow the spray solution to dry on the plant foliage for approximately 30 minutes in a well-ventilated area before returning plants to the greenhouse.[5]

Efficacy Assessment
  • Visual Assessment: Evaluate herbicide efficacy at set time points after application (e.g., 7, 14, 21, and 28 days).[1][5]

  • Rating Scale: Visually assess plant injury as a percentage of control compared to untreated control plants (PDCU). The scale ranges from 0% (no visible injury) to 100% (complete plant death).[5]

  • Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Mandatory Visualizations

G cluster_pathway This compound Mode of Action PPO Protoporphyrinogen Oxidase (PPO) Chlorophyll Chlorophyll Biosynthesis PPO->Chlorophyll Catalyzes This compound This compound This compound->PPO Inhibits Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX (Accumulation) Protoporphyrinogen_IX->Protoporphyrin_IX Leads to ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Causes Plant_Death Plant Death Cell_Membrane->Plant_Death Results in

Caption: Signaling pathway of this compound's herbicidal action.

G cluster_workflow Greenhouse Trial Experimental Workflow A 1. Plant Propagation - Seed germination - Seedling transplanting B 2. Plant Growth - Controlled environment (temp, light, humidity) A->B C 3. Herbicide Application - Prepare solutions - Apply with spray chamber B->C D 4. Post-Application - Return to greenhouse - Regular monitoring C->D E 5. Efficacy Assessment - Visual rating (0-100%) - Data collection at intervals D->E F 6. Data Analysis - Statistical analysis (ANOVA) E->F

Caption: Experimental workflow for this compound greenhouse trials.

References

Application Notes and Protocols for Trifludimoxazin in Broadleaf Weed Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trifludimoxazin, a potent protoporphyrinogen oxidase (PPO)-inhibiting herbicide, for the research and control of broadleaf weeds. This document includes detailed experimental protocols, quantitative efficacy data, and visualizations of its mode of action to support further research and development.

Mechanism of Action

This compound is a member of the triazinone chemical class and functions by inhibiting the PPO enzyme, which is critical for the chlorophyll biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a substrate that then leaks from the plastid. In the cytoplasm, it is oxidized to protoporphyrin IX. When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to plant cell death.[1] This light-dependent mode of action results in rapid herbicidal effects on susceptible broadleaf weeds.

Signaling Pathway for this compound's Herbicidal Activity

Trifludimoxazin_Pathway This compound This compound PPO Protoporphyrinogen Oxidase (PPO) This compound->PPO Inhibits ProtoIX_acc Protoporphyrinogen IX Accumulation PPO->ProtoIX_acc Leads to ROS Reactive Oxygen Species (ROS) Generation ProtoIX_acc->ROS Light Light (Energy) Light->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Membrane_Disruption Cell Membrane Disruption Lipid_Perox->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Mechanism of this compound Action

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound on various broadleaf weed species from field and greenhouse studies.

Table 1: Foliar Efficacy of this compound on Key Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g ai ha⁻¹)% Control (Days After Application)Reference
Amaranthus tuberculatusTall Waterhemp12.594% (28 DAA)[1]
Amaranthus tuberculatusTall Waterhemp25.099% (28 DAA)[2]
Ambrosia trifidaGiant Ragweed12.578% (21 DAA)[1]
Ambrosia trifidaGiant Ragweed25.079% (21 DAA)[2]
Conyza canadensisHorseweed12.5≤20% (28 DAA)[3]
Conyza canadensisHorseweed25.0≤20% (28 DAA)[3]

Table 2: Residual Efficacy of this compound on Tall Waterhemp (Amaranthus tuberculatus)

Application Rate (g ai ha⁻¹)% Control (2 Weeks After Application)% Control (6 Weeks After Application)Reference
12.5≥ 98%39%[1]
25.0≥ 98%55%[1]
50.0≥ 98%69%[1]

Table 3: Soybean Injury from Pre-plant Applications of this compound

Application Rate (g ai ha⁻¹)Pre-plant Interval (Days Before Planting)% Injury (4 Weeks After Planting)Soil and Environmental ConditionsReference
6.25 - 25.00 - 28< 10%Not specified[1]
25.0 (with 50 g ha⁻¹ Saflufenacil)Not specified28%Coarse-textured soil, low temperatures, high precipitation[1]

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines a typical field trial to evaluate the pre-plant burndown efficacy of this compound.

Experimental Workflow for a Field Efficacy Trial

Field_Trial_Workflow Site_Selection Site Selection (Known weed infestation) Plot_Establishment Plot Establishment (e.g., 3m x 9m) Site_Selection->Plot_Establishment Treatment_Prep Herbicide Treatment Preparation Plot_Establishment->Treatment_Prep Application Herbicide Application (CO₂-pressurized sprayer) Treatment_Prep->Application Data_Collection Data Collection (Visual assessment, biomass) Application->Data_Collection Analysis Data Analysis (ANOVA, means separation) Data_Collection->Analysis

Field Efficacy Trial Workflow
  • Site Selection and Plot Establishment:

    • Select a field with a natural and uniform infestation of the target broadleaf weed species.

    • Establish experimental plots of a suitable size (e.g., 3 meters by 9 meters).

    • Design the experiment in a randomized complete block design with 3-4 replications.

  • Herbicide Application:

    • Prepare spray solutions of this compound at desired rates (e.g., 12.5 g ai ha⁻¹, 25 g ai ha⁻¹). Include a non-treated control and appropriate commercial standards for comparison.

    • Apply herbicides using a CO₂-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 140 L ha⁻¹) at a constant pressure.

    • Ensure uniform coverage of the target weeds. Note the weed growth stage and environmental conditions at the time of application.

  • Data Collection:

    • Visually assess weed control at regular intervals (e.g., 7, 14, 21, and 28 days after application) using a 0 to 100% scale, where 0% is no control and 100% is complete plant death.[3]

    • At the final evaluation, harvest the above-ground biomass of the target weed species from a designated area within each plot.

    • Dry the biomass to a constant weight and record the values.

  • Data Analysis:

    • Analyze the visual control ratings and biomass data using analysis of variance (ANOVA).

    • Use a means separation test (e.g., Fisher's Protected LSD at α=0.05) to compare treatment effects.

Greenhouse Dose-Response Study Protocol

This protocol is for determining the dose-response of a specific broadleaf weed to this compound in a controlled environment.

  • Plant Material and Growth Conditions:

    • Grow the target weed species from seed in pots containing a commercial potting mix.

    • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 16-hour day length).

    • Thin seedlings to one plant per pot and allow them to reach a specific growth stage (e.g., 4-6 true leaves) before treatment.

  • Herbicide Application:

    • Prepare a range of this compound concentrations to establish a dose-response curve.

    • Apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a precise volume.

  • Data Collection and Analysis:

    • Visually assess plant injury at set time points after application.

    • At a predetermined time (e.g., 14 or 21 days after treatment), harvest the above-ground plant tissue, and determine the fresh and dry weights.

    • Analyze the data using a non-linear regression model (e.g., four-parameter log-logistic model) to calculate the GR₅₀ (the herbicide rate required to cause a 50% reduction in plant growth).

Protoporphyrinogen Oxidase (PPO) Inhibition Assay Protocol

This in vitro assay can be used to determine the inhibitory activity of this compound on the PPO enzyme.

  • Enzyme Extraction:

    • Extract PPO from young, healthy plant tissue of the target weed species.

    • Homogenize the tissue in an extraction buffer and centrifuge to pellet cellular debris.

    • Use the supernatant containing the crude enzyme extract for the assay.

  • Enzyme Assay:

    • The assay mixture should contain a buffer, the enzyme extract, a range of this compound concentrations, and the substrate (protoporphyrinogen IX).

    • Incubate the mixture and measure the rate of protoporphyrin IX formation spectrophotometrically.

    • The rate of product formation is indicative of PPO activity.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity.

Crop Safety and Selectivity

This compound generally exhibits good crop safety in tolerant crops when applied according to label recommendations. However, crop injury can occur under certain conditions. For example, in soybeans, injury from pre-plant applications of this compound is typically low (<10%).[1] However, tank-mixing with other herbicides, such as saflufenacil, combined with coarse-textured soils, low temperatures, and high precipitation at the time of crop emergence, can increase the risk of phytotoxicity.[1]

Resistance Management

This compound has shown efficacy against broadleaf weed populations that have developed resistance to other PPO-inhibiting herbicides, as well as herbicides with other modes of action like glyphosate and ALS inhibitors.[1] Its novel binding characteristics to the PPO enzyme may contribute to its effectiveness against some resistant biotypes. To delay the development of resistance, this compound should be used in integrated weed management programs that include rotating herbicides with different modes of action and utilizing cultural and mechanical weed control methods.

References

Application Notes and Protocols for Efficacy Testing of Trifludimoxazin Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of Trifludimoxazin, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of weed control and crop safety.

Introduction

This compound is a potent, fast-acting contact herbicide belonging to the 1,3,5-triazinane class of chemistry.[1] It is designed for the pre-plant burndown and pre-emergence control of a wide spectrum of broadleaf weeds and suppression of certain grass weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is critical for chlorophyll biosynthesis in plants.[1] This disruption of chlorophyll production leads to rapid cell membrane damage and plant death. This compound can be used as a standalone product or in combination with other herbicides, such as saflufenacil, to broaden the spectrum of weed control and manage resistance.[2][3]

These protocols are designed to standardize the evaluation of this compound's efficacy and crop tolerance in various agricultural and non-crop settings.

Signaling Pathway of this compound

Trifludimoxazin_Pathway This compound This compound PPO Protoporphyrinogen Oxidase (PPO) Enzyme This compound->PPO Inhibits ProtoIX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Accumulation PPO->ROS Leads to Protox Protoporphyrinogen IX Protox->ProtoIX Catalyzed by PPO Chlorophyll Chlorophyll Biosynthesis ProtoIX->Chlorophyll CellDamage Cell Membrane Disruption & Leakage ROS->CellDamage WeedDeath Weed Death CellDamage->WeedDeath

Caption: Mode of action of this compound.

Experimental Design and Setup

A Randomized Complete Block Design (RCBD) is recommended for field trials to minimize the effects of field variability.

3.1 Treatment Structure:

  • Untreated Control: A plot that receives no herbicide application.

  • Weed-Free Control: A plot maintained manually (e.g., by hand-weeding) to determine the crop's maximum yield potential in the absence of weed competition.

  • This compound Rates: Include the proposed label rate (1X), a lower rate (0.5X), and a higher rate (2X) to assess dose-response and crop safety.

  • Commercial Standard: A currently registered and commonly used herbicide for the same purpose to serve as a benchmark.

  • This compound Tank-Mixes: If applicable, include treatments with potential tank-mix partners.

3.2 Replication: Each treatment should be replicated at least four times.

3.3 Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling. A minimum plot size of 3 meters by 10 meters is recommended.

3.4 Site Selection: Choose a site with a uniform soil type and a known history of moderate to heavy weed infestation of the target species.

Experimental Workflow

Field_Trial_Workflow SiteSelection Site Selection & Trial Layout PreApp Pre-Application Weed Assessment SiteSelection->PreApp Application Herbicide Application PreApp->Application PostApp Post-Application Data Collection Application->PostApp DataAnalysis Data Analysis & Interpretation PostApp->DataAnalysis Reporting Final Report DataAnalysis->Reporting Data_Interpretation Efficacy High Weed Control (Visual & Biomass) Effective Effective Herbicide Treatment Efficacy->Effective Safety Low Crop Injury Safety->Effective Yield High Crop Yield Yield->Effective

References

Protocol for Assessing Trifludimoxazin Uptake and Translocation in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifludimoxazin is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide effective for the control of a variety of broadleaf and grass weeds.[1][2] Understanding the uptake and translocation of this compound in target weed species is crucial for optimizing its efficacy, determining its spectrum of activity, and managing potential resistance. This document provides a detailed protocol for assessing the absorption and movement of this compound in weeds using radiolabeling techniques.

This compound is a fast-acting herbicide that functions by inhibiting the PPO enzyme.[1][3] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[4] It is primarily absorbed through foliage with limited translocation.[3]

Principle of the Assay

This protocol utilizes ¹⁴C-labeled this compound to quantitatively and qualitatively assess its uptake and translocation in weeds. The methodology involves applying the radiolabeled herbicide to a specific leaf of the target weed. At various time points, the plant is harvested and sectioned. The amount of radioactivity in different plant parts is quantified using liquid scintillation counting (LSC) to determine the extent of uptake and translocation. Phosphor imaging or autoradiography is used to visualize the movement of the herbicide throughout the plant.

Materials and Reagents

  • ¹⁴C-labeled this compound (specific activity and radiochemical purity should be known)

  • Non-labeled analytical grade this compound

  • Weed species of interest (e.g., Amaranthus tuberculatus, Lolium perenne ssp. multiflorum) grown in a controlled environment

  • Acetone

  • Tween 80 or other suitable surfactant

  • Micropipettes

  • Glass syringes

  • Liquid Scintillation Counter (LSC)

  • Scintillation vials

  • Scintillation cocktail

  • Biological sample oxidizer

  • Phosphor imager or X-ray film and developing reagents

  • Plant press and drying oven

  • Analytical balance

  • Homogenizer

  • Deionized water

Experimental Protocols

Plant Growth and Treatment
  • Plant Culture: Grow the selected weed species from seed in pots containing a suitable potting mix. Maintain the plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod). Use plants at the 3-4 leaf stage for the experiment.

  • Preparation of Treatment Solution: Prepare the treatment solution containing a known concentration of ¹⁴C-Trifludimoxazin and non-labeled this compound in a suitable solvent (e.g., acetone:water [1:1, v/v]) with a surfactant (e.g., 0.1% v/v Tween 80). The final specific activity should be sufficient for accurate detection. A common application rate for such studies is around 170 Bq per plant.

  • Herbicide Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a single, fully expanded leaf (the "treated leaf"). Avoid runoff from the leaf surface.

Harvesting and Sample Processing
  • Time Points: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, and 72 hours).

  • Leaf Wash: At each time point, carefully excise the treated leaf. To determine the amount of non-absorbed herbicide, wash the surface of the treated leaf with a known volume (e.g., 5 mL) of the application solvent (acetone:water with surfactant) into a scintillation vial.

  • Plant Sectioning: Divide the remaining plant into the following sections:

    • Above the treated leaf (including apex)

    • Below the treated leaf (including stem and other leaves)

    • Roots

  • Sample Preparation for LSC:

    • Place the leaf wash directly into a scintillation vial with scintillation cocktail.

    • Dry the plant sections in an oven at 60°C for 48 hours and record the dry weight.

    • Combust the dried plant sections using a biological sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail for quantification. Alternatively, tissue can be homogenized and an aliquot analyzed by LSC.

  • Radioactivity Quantification: Determine the radioactivity (in disintegrations per minute, DPM) in each sample using a Liquid Scintillation Counter.

Data Analysis and Presentation
  • Calculate the total amount of ¹⁴C-Trifludimoxazin recovered from each plant.

  • Express the amount of absorbed herbicide as a percentage of the total applied radioactivity.

  • Express the amount of translocated herbicide to each plant part as a percentage of the total absorbed radioactivity.

  • Summarize the quantitative data in tables for clear comparison across different time points.

Table 1: Uptake of ¹⁴C-Trifludimoxazin in Amaranthus tuberculatus

Time After Treatment (hours)Applied ¹⁴C (DPM)Unabsorbed ¹⁴C (DPM)Absorbed ¹⁴C (% of Applied)
6100,00085,00015.0
24100,00080,00020.0
48100,00078,00022.0
72100,00077,50022.5

Table 2: Translocation of ¹⁴C-Trifludimoxazin in Amaranthus tuberculatus 24 Hours After Treatment

Plant SectionRadioactivity (DPM)Translocation (% of Absorbed)
Treated Leaf19,50097.5
Above Treated Leaf2001.0
Below Treated Leaf2501.25
Roots500.25
Total Absorbed 20,000 100
Visualization of Translocation
  • Sample Preparation for Imaging:

    • At each harvest time, carefully remove the whole plant from the pot and gently wash the roots to remove soil.

    • Mount the plant on a sheet of paper and press it flat.

    • Dry the pressed plant in an oven at 40-60°C for 24-48 hours.

  • Phosphor Imaging/Autoradiography:

    • Expose the dried and pressed plants to a phosphor screen for 24-72 hours or to X-ray film for 2-4 weeks.[5]

    • Scan the phosphor screen using a phosphor imager or develop the X-ray film to visualize the distribution of the radiolabeled herbicide.

Diagrams

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Normal Pathway Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX This compound This compound This compound->PPO_Enzyme Inhibition Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Protoporphyrin_IX->Singlet_Oxygen Accumulation & Excitation Light Light (Energy) Light->Singlet_Oxygen Cell_Membrane Cell Membrane Singlet_Oxygen->Cell_Membrane Attacks Membrane_Disruption Membrane Disruption & Cell Death Cell_Membrane->Membrane_Disruption

Caption: Mode of action of this compound via PPO inhibition.

Experimental_Workflow Plant_Growth 1. Weed Growth (3-4 leaf stage) Treatment 2. Application of ¹⁴C-Trifludimoxazin Plant_Growth->Treatment Harvest 3. Harvest at Time Points (6, 24, 48, 72h) Treatment->Harvest Leaf_Wash 4a. Treated Leaf Wash (Unabsorbed) Harvest->Leaf_Wash Sectioning 4b. Plant Sectioning Harvest->Sectioning LSC 5a. Liquid Scintillation Counting (LSC) Leaf_Wash->LSC Sectioning->LSC Imaging_Prep 5b. Pressing and Drying for Imaging Sectioning->Imaging_Prep Quantification 6a. Quantification of Uptake & Translocation LSC->Quantification Visualization 6b. Phosphor Imaging / Autoradiography Imaging_Prep->Visualization

Caption: Experimental workflow for assessing herbicide uptake.

References

Application Notes and Protocols: The Use of Trifludimoxazin in Plant Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a potent, light-dependent herbicide belonging to the triazinone chemical class.[1] It functions as a competitive inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in plant cell culture studies, enabling researchers to investigate its mechanism of action, evaluate its phytotoxic effects at the cellular level, and explore potential applications in herbicide research and development.

Mechanism of Action

This compound's herbicidal activity is initiated by its binding to the active site of both protoporphyrinogen oxidase 1 (PPO1) and PPO2.[1][2] This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX.[1] The subsequent accumulation of protoporphyrinogen IX in the chloroplasts and mitochondria leads to its leakage into the cytoplasm, where it is oxidized to protoporphyrin IX.[1][2] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen species (ROS).[1][5][6] These ROS cause rapid lipid peroxidation and destruction of cellular membranes, ultimately leading to cell death.[1][5][6][7]

Trifludimoxazin_Mechanism cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Inhibition by this compound Proto_IX_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Proto_IX_gen->PPO substrate Proto_IX Protoporphyrin IX PPO->Proto_IX catalysis Accumulation Accumulation of Protoporphyrinogen IX Chlorophyll Chlorophyll Proto_IX->Chlorophyll This compound This compound This compound->PPO inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS generates CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Light Light Light->ROS

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Dose-Dependent Effect of this compound on Plant Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Control)98.2 ± 1.5
0.185.7 ± 2.1
162.4 ± 3.5
1025.1 ± 2.8
1005.3 ± 1.2

Table 2: Time-Course of Reactive Oxygen Species (ROS) Production

Time after Treatment (hours)Relative Fluorescence Units (RFU) (Mean ± SD, n=3)
0105 ± 15
1350 ± 25
3890 ± 42
61520 ± 68
12980 ± 55
24450 ± 30

Data generated from treating cells with 10 µM this compound and measuring ROS production.

Experimental Protocols

These protocols are designed for use with established plant cell suspension cultures (e.g., from Arabidopsis thaliana, tobacco BY-2, or soybean).

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to plant cell culture media.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

  • Pipettes and sterile tips

  • 0.22 µm syringe filter, sterile

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube.

  • Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[5][6]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Protocol 2: Treatment of Plant Cell Suspension Cultures

Objective: To apply this compound to plant cell suspension cultures to study its effects.

Materials:

  • Established plant cell suspension culture in logarithmic growth phase

  • This compound stock solution (from Protocol 1)

  • Sterile flasks for cell culture

  • Sterile pipettes and tips

  • Growth medium for the specific cell line

  • Orbital shaker with controlled light and temperature

Procedure:

  • Subculture the plant cells into fresh growth medium in sterile flasks 1-2 days prior to the experiment to ensure they are in the logarithmic growth phase.

  • On the day of the experiment, dilute the cell culture to a standardized density.

  • Prepare the desired final concentrations of this compound by diluting the stock solution in fresh growth medium. For a dose-response experiment, a serial dilution is recommended (e.g., 0.1, 1, 10, 100 µM).

  • Include a control flask containing an equivalent volume of DMSO as used for the highest this compound concentration.

  • Add the prepared this compound solutions to the respective cell culture flasks.

  • Incubate the flasks on an orbital shaker under standard culture conditions, ensuring exposure to light to activate the herbicidal effect of this compound.[1]

Experimental_Workflow cluster_assays Downstream Assays start Start: Log-phase Plant Cell Culture prep_stock Prepare this compound Stock Solution start->prep_stock treatment Treat Cell Cultures with Varying Concentrations prep_stock->treatment incubation Incubate under Light (e.g., 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest viability Cell Viability Assay (e.g., Evans Blue) harvest->viability ros ROS Measurement (e.g., H2DCFDA) harvest->ros other Other Assays (e.g., Microscopy, Gene Expression) harvest->other end Data Analysis & Interpretation viability->end ros->end other->end

Figure 2: General experimental workflow for studying this compound.

Protocol 3: Assessment of Cell Viability using Evans Blue Staining

Objective: To quantify cell death in response to this compound treatment.

Materials:

  • Treated and control plant cells (from Protocol 2)

  • Evans Blue solution (0.25% w/v in water)

  • Phosphate-buffered saline (PBS)

  • Microscope and hemocytometer or automated cell counter

  • Microcentrifuge tubes

Procedure:

  • After the desired incubation period, collect a 1 mL aliquot of the cell suspension from each flask.

  • Centrifuge the cells at a low speed (e.g., 100 x g for 2 minutes) and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of Evans Blue solution and incubate at room temperature for 15 minutes. Evans Blue will only penetrate cells with compromised membranes.

  • Wash the cells by centrifuging and resuspending the pellet in 1 mL of PBS. Repeat this washing step twice to remove excess dye.

  • Resuspend the final cell pellet in a known volume of PBS.

  • Using a hemocytometer or an automated cell counter, count the number of stained (non-viable) and unstained (viable) cells.

  • Calculate the percentage of cell viability: (Number of viable cells / Total number of cells) x 100.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular accumulation of ROS, a key indicator of this compound's mode of action.

Materials:

  • Treated and control plant cells (from Protocol 2)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • At various time points after treatment, collect 200 µL aliquots of the cell suspension.

  • Add H2DCFDA to each aliquot to a final concentration of 10 µM. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Transfer the cell suspensions to a 96-well black microplate.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Express the results as Relative Fluorescence Units (RFU) after subtracting the background fluorescence from a well with no cells.

Conclusion

These protocols provide a framework for the systematic investigation of this compound in a plant cell culture context. By applying these methods, researchers can elucidate the cytotoxic effects, dose-response relationships, and the underlying biochemical pathways affected by this PPO-inhibiting herbicide. The light-dependent nature of its action is a critical experimental parameter to control and investigate. Further studies could involve transcriptomic or proteomic analyses to identify downstream cellular responses to this compound-induced oxidative stress.

References

Analytical Standards for Trifludimoxazin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifludimoxazin is a novel herbicide belonging to the 1,3,5-triazinane class of chemicals.[1] It functions as a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[1][2][3] This document provides detailed application notes and protocols for the analytical research of this compound, including its physicochemical properties, mechanism of action, and established analytical methods for its quantification in various matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for understanding its environmental fate and behavior.

PropertyValueReference
Chemical Name 1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione[4]
CAS Number 1258836-72-4[4]
Molecular Formula C16H11F3N4O4S[4]
Appearance Odourless off-white to beige crystalline powder[1]
Solubility in Water 1.78 mg/L (at 20.1°C and pH 7.88)[1]
Solubility in Organic Solvents Highly soluble in acetone (423.8 g/L), dichloromethane (238.4 g/L), and ethyl acetate (155.2 g/L); Moderately soluble in methanol (10.8 g/L) and toluene (36 g/L); Low solubility in n-heptane (0.027 g/L)[1]
Octanol/Water Partition Coefficient (Log Kow) 3.33 at 30°C[1]
Vapor Pressure 1.1 × 10–10 Pa (20°C)[1]
pKa 7.59 (20°C, determined by HPLC)[1]

Mechanism of Action: PPO Inhibition

This compound exerts its herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] PPO is the last common enzyme in the biosynthetic pathways of both chlorophyll in plants and heme in animals.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX.[2] In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, the destruction of plant cell membranes and cell death.[2][5]

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & non-enzymatic oxidation outside plastid PPO->Protoporphyrin_IX Catalysis This compound This compound This compound->PPO Inhibition Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation

Caption: Mechanism of action of this compound via inhibition of the PPO enzyme.

Analytical Methods for this compound and its Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound and its metabolites in various environmental and biological matrices.[1][6][7]

Sample Preparation Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound from water and soil samples.

Analytical_Workflow cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis Water_Sample Water Sample (10 mL) Dilution Dilute with acidified methanol Water_Sample->Dilution Filtration_Water Filter (0.45 µm PTFE) Dilution->Filtration_Water LCMS_Analysis_Water LC-MS/MS Analysis Filtration_Water->LCMS_Analysis_Water Soil_Sample Soil Sample (5 g) Extraction Extract with methanol:water with 0.1% formic acid Soil_Sample->Extraction Concentration Concentrate extract Extraction->Concentration Partitioning Partition with cyclohexane:ethyl acetate Concentration->Partitioning Evaporation Evaporate to dryness Partitioning->Evaporation Reconstitution Reconstitute in methanol:water with 0.1% formic acid Evaporation->Reconstitution LCMS_Analysis_Soil LC-MS/MS Analysis Reconstitution->LCMS_Analysis_Soil

Caption: General experimental workflow for this compound analysis in water and soil.

Protocol for this compound and Metabolite Analysis in Water (Based on EPA Method D1724/01)[6]

1. Scope: This method is for the determination of this compound and its metabolites in drinking and surface water.

2. Principle: Residues are extracted from water samples and analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode.

3. Reagents and Materials:

  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (reagent grade)
  • This compound and metabolite analytical standards
  • Syringe filters (0.45 µm PTFE)

4. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)
  • Tandem Mass Spectrometer (MS/MS) with an ESI source

5. Sample Preparation:

  • For this compound and most metabolites:
  • Take a 10 mL aliquot of the water sample.
  • Dilute with acidified methanol.
  • Filter the extract through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[6]
  • For metabolite M850H001:
  • Take a separate aliquot of the water sample.
  • Acidify the sample.
  • Perform a liquid-liquid partition with ethyl acetate:cyclohexane.
  • Centrifuge the sample.
  • Evaporate an aliquot of the organic layer to dryness.
  • Re-dissolve the residue in methanol:water with 0.1% formic acid.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

6. LC-MS/MS Conditions:

  • LC Column: A confirmatory analysis for this compound may require a different LC column and gradient.[6]
  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is typically used.
  • Ionization Mode: ESI Positive
  • Quantitation: Based on external matrix-matched standards.[1]

7. Mass Spectrometric Transitions: The following table summarizes the precursor and product ions for this compound and its key metabolites.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
This compound 41374-[6]
M850H001 397141134[6]
M850H002 373323193[6]
M850H003 357307193[6]
M850H004 38713174[6]
M850H012 257163116[6]
M850H035 371257163[6]

8. Method Validation Parameters: The analytical method should be validated according to established guidelines, with typical parameters including:

ParameterAcceptance CriteriaReference
Limit of Quantitation (LOQ) 0.01 mg/kg for cereal forage and grain[1]
LOQ in Water 30 ng/L for each analyte[6]
Mean Recoveries 70-120%[6]
Relative Standard Deviation (RSD) ≤20%[6]

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound and its metabolites in research and regulatory settings. The use of LC-MS/MS is essential for achieving the required sensitivity and selectivity. Adherence to validated protocols and a thorough understanding of the compound's properties are critical for generating reliable data in this compound research.

References

Application Notes and Protocols: Trifludimoxazin in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trifludimoxazin, a potent protoporphyrinogen oxidase (PPO)-inhibiting herbicide, in the study of herbicide resistance mechanisms. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

This compound is a novel PPO-inhibiting herbicide belonging to the triazinone chemical class.[1][2] It functions by inhibiting the PPO enzyme (EC 1.3.3.4), which is critical for the biosynthesis of chlorophyll in plants and heme in animals.[3][4] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][5][6] A key area of research is its efficacy against weed biotypes that have developed resistance to other PPO-inhibiting herbicides, primarily through target-site mutations in the PPO2 gene.[7][8][9]

Mechanism of Action and Resistance

This compound exhibits a unique binding mechanism to the PPO enzyme, which allows it to remain effective against weeds that have developed resistance to other PPO inhibitors.[5] Common resistance-conferring mutations in the PPO2 gene, such as the glycine deletion at position 210 (ΔG210) or the arginine substitution at position 128 (e.g., R128G), often result in reduced efficacy of herbicides like fomesafen and saflufenacil.[7][9] However, this compound has demonstrated potent activity against PPO enzymes carrying these mutations.

Molecular modeling and structural studies have revealed that this compound binds within the active site of the PPO2 enzyme, forming critical interactions with amino acid residues. Its distinct chemical structure allows for a different binding orientation compared to other PPO inhibitors, making it less susceptible to the conformational changes caused by common resistance mutations.

Data Presentation: Herbicide Efficacy

The following tables summarize the efficacy of this compound compared to other PPO-inhibiting herbicides on susceptible and resistant biotypes of common agricultural weeds. The data is presented as GR50 values, which represent the herbicide concentration required to cause a 50% reduction in plant growth.

Table 1: GR50 Values (g ai ha-1) for Foliar-Applied PPO Inhibitors on Amaranthus tuberculatus (Waterhemp) Biotypes

BiotypePPO2 MutationThis compoundFomesafenSaflufenacil
SusceptibleWild-Type0.232.090.40
ResistantΔG2100.2713.90.96
ResistantR128G0.2719.30.79

Data sourced from greenhouse dose-response experiments. Plants were treated at a height of 5 to 7.5 cm and biomass was collected 14 days after treatment.[3]

Table 2: GR50 Values (g ai ha-1) for Foliar-Applied PPO Inhibitors on Amaranthus palmeri (Palmer Amaranth) Biotypes

BiotypePPO2 MutationThis compoundFomesafenSaflufenacil
SusceptibleWild-Type0.412.720.22
ResistantΔG2100.4112.30.62
ResistantV361A0.318.150.44

Data sourced from greenhouse dose-response experiments. Plants were treated at a height of 5 to 7.5 cm and biomass was collected 14 days after treatment.[3]

Experimental Protocols

Detailed methodologies for key experiments in studying this compound and herbicide resistance are provided below.

Protocol 1: Whole-Plant Dose-Response Assay for Herbicide Resistance Screening

This protocol is designed to determine the level of resistance in a weed population to a specific herbicide by generating a dose-response curve and calculating the GR50 value.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a commercial potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and lighting.

  • Herbicide formulations (this compound, fomesafen, saflufenacil, etc.).

  • Research-grade spray chamber calibrated to deliver a precise volume of spray solution.

  • Adjuvants (e.g., methylated seed oil, ammonium sulfate) as recommended for the herbicides.

  • Balance for weighing plant biomass.

  • Drying oven.

Procedure:

  • Plant Growth:

    • Sow seeds of both susceptible and potentially resistant weed biotypes in pots.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application:

    • When plants reach the desired growth stage (e.g., 4-6 leaf stage or 5-10 cm in height), apply the herbicides.

    • Prepare a series of herbicide concentrations (typically 6-8 levels, including an untreated control) that will span from no effect to complete plant death.

    • Apply the herbicides using a calibrated spray chamber to ensure uniform coverage. Include recommended adjuvants in the spray solution.

  • Data Collection:

    • Return the treated plants to the growth chamber.

    • Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (plant death).

    • At a predetermined time point (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.

    • Record the dry weight for each treatment.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.

    • From the regression model, determine the GR50 value for each herbicide and weed biotype.

    • The resistance factor (RF) can be calculated by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of herbicides on the PPO enzyme activity.

Materials:

  • Source of PPO enzyme (e.g., purified recombinant PPO expressed in E. coli or isolated from plant tissue).

  • Protoporphyrinogen IX (substrate).

  • Herbicide solutions of varying concentrations.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol).

  • 96-well microplate.

  • Microplate reader capable of measuring fluorescence (excitation ~405 nm, emission ~630 nm).

Procedure:

  • Enzyme Preparation:

    • Express and purify the PPO enzyme from wild-type and mutant alleles.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the PPO enzyme to each well.

    • Add the herbicide solutions at various concentrations to the wells. Include a control with no herbicide.

    • Pre-incubate the enzyme and herbicide mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.

    • Immediately place the microplate in the reader.

  • Data Measurement and Analysis:

    • Measure the increase in fluorescence over time as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.

    • Calculate the initial reaction velocity for each herbicide concentration.

    • Plot the enzyme activity (as a percentage of the control) against the logarithm of the herbicide concentration.

    • Use a non-linear regression model to determine the IC50 value (the herbicide concentration that inhibits 50% of the enzyme activity).

Protocol 3: Protoplast Swelling Assay

This assay visually demonstrates the cell membrane disruption caused by PPO-inhibiting herbicides.

Materials:

  • Young, fully expanded leaves from susceptible plants.

  • Enzyme solution for protoplast isolation (e.g., 1% cellulase, 0.25% macerozyme in a mannitol osmoticum).

  • Washing solution (e.g., 0.5 M mannitol).

  • Herbicide solutions of varying concentrations prepared in the washing solution.

  • Microscope with a calibrated eyepiece.

  • Microscope slides and coverslips.

Procedure:

  • Protoplast Isolation:

    • Sterilize and finely chop the leaf tissue.

    • Incubate the leaf tissue in the enzyme solution in the dark with gentle agitation until protoplasts are released.

    • Filter the protoplast suspension to remove undigested tissue.

    • Centrifuge the protoplasts at a low speed and resuspend them in the washing solution. Repeat the washing step.

  • Herbicide Treatment:

    • Resuspend the purified protoplasts in the washing solution containing different concentrations of the herbicide. Include an untreated control.

    • Incubate the protoplasts in the light for a set period (e.g., 1-2 hours).

  • Observation and Measurement:

    • Place a drop of the protoplast suspension on a microscope slide and observe under the microscope.

    • Measure the diameter of a representative sample of protoplasts for each treatment.

    • Observe for signs of membrane damage, such as protoplast lysis or swelling.

  • Data Analysis:

    • Calculate the average protoplast diameter for each treatment.

    • Compare the changes in protoplast size and integrity between the control and herbicide-treated samples. An increase in diameter or lysis indicates membrane disruption.

Visualizations

The following diagrams illustrate key concepts related to this compound's mode of action and the study of herbicide resistance.

Trifludimoxazin_Pathway cluster_plant_cell Plant Cell Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light-dependent accumulation Cell_Membrane_Disruption Cell Membrane Disruption ROS->Cell_Membrane_Disruption Plant_Death Plant Death Cell_Membrane_Disruption->Plant_Death PPO_Enzyme->Protoporphyrin_IX Catalysis This compound This compound This compound->PPO_Enzyme Inhibition Resistance_Mechanism cluster_wildtype Susceptible Plant (Wild-Type PPO) cluster_resistant Resistant Plant (Mutated PPO) cluster_this compound Resistant Plant + this compound PPO_WT PPO Enzyme Binding_WT Effective Binding & Inhibition Herbicide_WT PPO Inhibitor Herbicide_WT->PPO_WT PPO_Mutant Mutated PPO Enzyme (e.g., ΔG210) Binding_Resistant Reduced Binding & No Inhibition Herbicide_Resistant Other PPO Inhibitor Herbicide_Resistant->PPO_Mutant PPO_Mutant_T Mutated PPO Enzyme (e.g., ΔG210) Binding_this compound Effective Binding & Inhibition This compound This compound This compound->PPO_Mutant_T Experimental_Workflow start Suspected Resistant Weed Population seed_collection Seed Collection start->seed_collection whole_plant_assay Whole-Plant Dose-Response Assay seed_collection->whole_plant_assay gr50 Determine GR50 & Resistance Factor whole_plant_assay->gr50 molecular_analysis Molecular Analysis (PPO Gene Sequencing) gr50->molecular_analysis mechanism_confirmation Confirmation of Resistance Mechanism gr50->mechanism_confirmation enzyme_assay In Vitro PPO Enzyme Inhibition Assay molecular_analysis->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 ic50->mechanism_confirmation

References

Application Notes and Protocols for Evaluating Trifludimoxazin Soil Residual Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the soil residual activity of the herbicide Trifludimoxazin. The protocols outlined below cover both analytical quantification and biological assessment of its persistence and potential for carryover to subsequent crops.

Introduction to this compound and its Soil Residual Activity

This compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide, belonging to the 1,3,5–triazinane class of chemistry.[1] It is effective for the pre-plant knockdown and residual control of a range of broadleaf and grass weeds.[2] The herbicidal action is initiated by the inhibition of the PPO enzyme, which is crucial for chlorophyll biosynthesis in plants.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid cell membrane disruption and ultimately, plant death.

The persistence of this compound in the soil is a critical factor for its efficacy and for determining safe plant-back intervals for rotational crops. Its soil residual activity is influenced by a combination of its chemical properties, soil characteristics, and environmental conditions. This compound has a moderate mobility in soil, with its metabolites sometimes exhibiting higher mobility.[2]

Quantitative Data on this compound Soil Residual Parameters

The following tables summarize key quantitative parameters related to the soil residual activity of this compound. These values are influenced by soil type, organic matter content, pH, temperature, and moisture.

Table 1: Soil Sorption and Mobility of this compound and its Metabolites

CompoundSoil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g)Mobility Class
This compound336.3 - 812.7Low to Medium
M850H00152.1 - 181.5High to Medium
M850H002139.6 - 500Medium
M850H00333.1 - 206.6Very High to Medium
M850H004224.9 - 1410Medium to Low

Data sourced from Proposed Registration Decision PRD2020-15.[3]

Table 2: Soil Dissipation Half-Life (DT50) of this compound

Study LocationSoil TypeDT50 (days)
Australian Field StudiesNot Specified6.6 - 42

Data sourced from AERU - University of Hertfordshire.[4]

Experimental Protocols

Protocol for Soil Bioassay to Determine this compound Residual Activity

A soil bioassay is a biological method to assess the presence and bioavailability of herbicide residues in the soil by observing the response of sensitive indicator plants.

Materials:

  • Representative soil samples from the field of interest.

  • Control soil known to be free of herbicide residues.

  • Pots (4-6 inch diameter) with drainage holes.

  • Seeds of sensitive indicator species (e.g., lentil, canola, sugar beet, or other sensitive broadleaf crops).

  • Greenhouse or growth chamber with controlled light and temperature.

  • Activated charcoal (for preparing a treated control).

  • Watering can.

  • Plant labels.

Procedure:

  • Soil Sample Collection:

    • Collect soil from the upper 2-4 inches of the soil profile from various locations within the field to obtain a representative sample.

    • For comparison, collect a control soil sample from an area with no history of this compound application.

  • Experimental Setup:

    • Prepare three sets of pots:

      • Test Soil: Pots filled with the soil collected from the field .

      • Control Soil: Pots filled with the herbicide-free control soil.

      • Treated Control (Optional but Recommended): To a portion of the test soil, add activated charcoal (approximately 1 teaspoon per 5 lbs of soil) and mix thoroughly. The charcoal will adsorb the herbicide, creating an "inactivated" control from the same soil matrix.

    • Label all pots clearly.

    • For each soil treatment, prepare at least three replicate pots.

  • Planting and Growth:

    • Sow 5-10 seeds of the chosen indicator species in each pot at a uniform depth.

    • Water the pots gently and thoroughly.

    • Place the pots in a greenhouse or growth chamber with adequate sunlight or artificial light and maintain a temperature suitable for the chosen plant species (typically 70-75°F).[5]

    • Water the plants as needed, ensuring the soil remains moist but not waterlogged.

  • Observation and Data Collection:

    • Observe the plants regularly for 21-28 days.

    • Assess for symptoms of PPO inhibitor injury, which may include:

      • Stunting of growth.

      • Chlorosis (yellowing) or necrosis (browning) of leaf tissue, particularly along the margins and between the veins.

      • Epinasty (twisting or curling of stems and leaves).

    • At the end of the observation period, carefully harvest the above-ground biomass from each pot.

    • Measure and record the fresh and dry weight of the biomass for each replicate.

  • Data Analysis:

    • Compare the growth (visual injury, height, biomass) of the plants in the test soil to those in the control soil.

    • A significant reduction in growth or visible injury symptoms in the test soil indicates the presence of biologically active this compound residues.

    • The following rating scale can be used for visual assessment of crop injury:

Table 3: Visual Injury Rating Scale for Bioassay

Rating (%)Description of Injury
0No visible injury
10Slight stunting or chlorosis
20-30Noticeable stunting and/or chlorosis
40-60Significant stunting, chlorosis, and some necrosis
70-90Severe stunting, extensive necrosis
100Complete plant death

Adapted from CWSS-SCM Rating Scale.[6]

Protocol for Analytical Quantification of this compound in Soil by LC-MS/MS

This protocol is based on the BASF Method D1401/02 for the determination of this compound (BAS 850 H) and its metabolites in soil.[7]

Materials and Reagents:

  • Soil sample, air-dried and sieved.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • Cyclohexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS).

  • Analytical column (e.g., C18).

  • Centrifuge.

  • Shaker.

  • Nitrogen evaporator.

Procedure:

  • Extraction:

    • Weigh 5 g of the prepared soil sample into a centrifuge tube.

    • Add a solution of methanol:water with 0.1% formic acid (70:30, v/v).

    • Shake the mixture vigorously.

    • Repeat the extraction step.

    • Combine the extracts.

  • Sample Cleanup (for this compound and M850H001):

    • Take an aliquot of the combined extract and concentrate it to the aqueous layer under a stream of nitrogen at 50°C.[2]

    • Partition the concentrated extract with a mixture of cyclohexane:ethyl acetate (90:10, v/v).[2]

    • Collect the organic layer and evaporate it to dryness under nitrogen at 50°C.[2]

    • Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v) for LC-MS/MS analysis.[2]

  • Sample Preparation (for metabolites M850H002, M850H003, and M850H004):

    • Take an aliquot of the original extract and concentrate it to the aqueous layer under nitrogen at 50°C.[2]

    • Dilute the sample with water containing 0.1% formic acid, followed by methanol with 0.1% formic acid for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 analytical column.

    • The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound and its metabolites.

    • This compound and M850H001 are typically monitored in positive ion mode, while M850H002, M850H003, and M850H004 are monitored in negative ion mode.[2]

Visualizations

PPO_Inhibition_Pathway cluster_pathway Chlorophyll Biosynthesis Pathway This compound This compound This compound->PPO Protoporphyrinogen_IX Protoporphyrinogen IX Proto_IX_accum Protoporphyrin IX Accumulation ROS Reactive Oxygen Species (ROS) Proto_IX_accum->ROS Generates Light_O2 Light + O2 Light_O2->ROS Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (Enzyme)

Caption: Signaling pathway of this compound's herbicidal action.

Experimental_Workflow cluster_bioassay Bioassay Protocol cluster_analytical Analytical Protocol (LC-MS/MS) start Start sample_collection Soil Sample Collection (Test & Control) start->sample_collection sample_prep Sample Preparation (Drying, Sieving) sample_collection->sample_prep bioassay_setup Pot Setup (Test, Control, Treated Control) sample_prep->bioassay_setup analytical_extraction Solvent Extraction sample_prep->analytical_extraction bioassay_planting Planting of Indicator Species bioassay_setup->bioassay_planting bioassay_growth Incubation & Growth (21-28 days) bioassay_planting->bioassay_growth bioassay_eval Visual Injury Assessment & Biomass Measurement bioassay_growth->bioassay_eval data_analysis Data Analysis & Interpretation bioassay_eval->data_analysis analytical_cleanup Sample Cleanup & Concentration analytical_extraction->analytical_cleanup analytical_analysis LC-MS/MS Analysis analytical_cleanup->analytical_analysis analytical_quant Quantification of Residues analytical_analysis->analytical_quant analytical_quant->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound soil residual activity.

References

Troubleshooting & Optimization

Technical Support Center: Trifludimoxazin In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifludimoxazin in vitro. Due to the limited availability of specific public data on this compound's solubility in various organic solvents and established in vitro protocols, this guide is based on its known physicochemical properties, the mechanism of action of protoporphyrinogen oxidase (PPO) inhibitors, and general best practices for handling poorly water-soluble compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] It is characterized by its low water solubility, which presents challenges for in vitro experimental design.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1258836-72-4--INVALID-LINK--
Molecular Formula C₁₆H₁₁F₃N₄O₄S--INVALID-LINK--
Molecular Weight 412.34 g/mol --INVALID-LINK--
Water Solubility 1.78 mg/L[1]

Q2: In which solvents can I dissolve this compound for in vitro studies?

Q3: How should I prepare a stock solution of this compound?

Preparing a stable, high-concentration stock solution is critical to minimize the volume of organic solvent added to your in vitro system. The following is a recommended starting protocol, which may require optimization for your specific experimental needs.

Experimental Protocol: Preparation of a this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 412.34 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 412.34 g/mol = 0.0041234 g

      • Mass (mg) = 4.12 mg

  • Weighing:

    • Tare a sterile, amber glass vial on an analytical balance.

    • Carefully weigh out approximately 4.12 mg of this compound into the vial. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. Visually inspect for any remaining solid particles. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prepare Preparation cluster_dissolve Dissolution cluster_store Storage Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Optional Warming Optional Warming Visual Inspection->Optional Warming if needed Aliquot Aliquot Visual Inspection->Aliquot if fully dissolved Optional Warming->Vortex Store at -20C/-80C Store at -20C/-80C Aliquot->Store at -20C/-80C

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting Guide for Solubility Issues

Problem 1: this compound precipitates out of the stock solution during storage.

Possible CauseTroubleshooting Step
Concentration is too high for the solvent. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).
Water has been introduced into the DMSO. Use anhydrous DMSO and ensure vials and pipette tips are dry.
Repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.

Problem 2: A precipitate forms immediately upon adding the this compound stock solution to the aqueous cell culture medium.

This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of solution.

Possible CauseTroubleshooting Step
Final concentration is above the aqueous solubility limit. Lower the final concentration of this compound in your experiment.
High concentration of the compound in the pipette tip upon addition. Pre-dilute the stock solution in a small volume of media before adding it to the final culture volume. Pipette the diluted compound directly into the bulk of the media while gently swirling.
Interaction with media components. The presence of salts and proteins (especially in serum) can reduce the solubility of hydrophobic compounds. Consider reducing the serum concentration if your experiment allows, or using a serum-free medium for the duration of the treatment.

Recommended Dilution Technique to Minimize Precipitation

  • Warm your cell culture medium to 37°C.

  • In a separate sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL).

  • Add the required volume of your this compound DMSO stock to this small volume of medium and mix thoroughly by pipetting up and down.

  • Immediately add this pre-diluted solution to your final volume of cell culture medium, and swirl the culture vessel to ensure rapid and even distribution.

Workflow for Diluting this compound into Culture Media

G Start Start Warm Media to37C Warm Media to37C Start->Warm Media to37C Prepare Intermediate Dilution Prepare Intermediate Dilution Warm Media to37C->Prepare Intermediate Dilution Add Stock to Small Media Volume Add Stock to Small Media Volume Prepare Intermediate Dilution->Add Stock to Small Media Volume Mix Thoroughly Mix Thoroughly Add Stock to Small Media Volume->Mix Thoroughly Add to Final Culture Volume Add to Final Culture Volume Mix Thoroughly->Add to Final Culture Volume Swirl to Mix Swirl to Mix Add to Final Culture Volume->Swirl to Mix End End Swirl to Mix->End

Caption: A step-by-step process for diluting this compound stock.

Mechanism of Action: PPO Inhibition

This compound's mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO). In the heme synthesis pathway, PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. When PPO is inhibited, protoporphyrinogen IX accumulates and can be non-enzymatically oxidized to protoporphyrin IX, often in cellular compartments where it is not normally found in high concentrations. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which lead to lipid peroxidation, membrane damage, and ultimately, cell death.

Signaling Pathway of PPO Inhibition

G Protoporphyrinogen_IX Protoporphyrinogen_IX PPO_Enzyme PPO_Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin_IX PPO_Enzyme->Protoporphyrin_IX Oxidation ROS ROS Protoporphyrin_IX->ROS + Light + O2 Cell_Damage Cell_Damage ROS->Cell_Damage Lipid Peroxidation This compound This compound This compound->PPO_Enzyme Inhibits

Caption: The inhibitory effect of this compound on the PPO pathway.

References

Technical Support Center: Optimizing Trifludimoxazin Concentration for Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifludimoxazin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in dose-response studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as protoporphyrinogen IX oxidase.[1][2][3] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll in plants and heme in animals.[2][4] By inhibiting PPO, this compound leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, is rapidly oxidized to protoporphyrin IX.[2][4] This accumulation results in the generation of reactive oxygen species (ROS), causing lipid peroxidation and subsequent cell membrane damage, ultimately leading to cell death.[2][5]

Q2: What are the solubility properties of this compound?

A2: this compound has low aqueous solubility but is soluble in several organic solvents. Understanding its solubility is critical for preparing accurate and effective concentrations for your dose-response studies. A summary of its solubility is provided in the table below.

SolventSolubility
Water (pH 7.88, 20.1°C)1.78 mg/L[1]
n-heptane0.027 g/L[1]
Methanol10.8 g/L[1]
Toluene36 g/L[1]
Ethyl acetate155.2 g/L[1]
Dichloromethane238.4 g/L[1]
Acetone423.8 g/L[1]
DMSO100 mg/mL (requires sonication)[5]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its low water solubility, a high-concentration stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro and cell-based assays.[5] For a detailed protocol, please refer to the "Experimental Protocols" section.

Q4: What concentration range of this compound should I use for my dose-response study?

A4: The optimal concentration range will depend on your specific experimental system (e.g., isolated enzymes, cell cultures, whole organisms). For in vitro enzymatic assays, concentrations can range from the nanomolar to the low micromolar range. For cell-based assays, a broader range, typically from low nanomolar to high micromolar, is recommended to capture the full dose-response curve. It is advisable to perform a preliminary range-finding experiment to determine the most effective concentrations for your system.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds like this compound when the concentration of the organic solvent from the stock solution is not sufficiently diluted in the final aqueous solution.

  • Solution:

    • Decrease the final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.5% (v/v), to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.

    • Use a serial dilution strategy: Prepare intermediate dilutions of your this compound stock solution in the same organic solvent before making the final dilution into your aqueous buffer or medium. This gradual dilution can help prevent precipitation.

    • Vortexing/Mixing: When making the final dilution, add the this compound solution to the aqueous medium while vortexing or gently mixing to ensure rapid and uniform dispersion.

    • Consider co-solvents or surfactants: In some cases, the use of a small amount of a biocompatible co-solvent or surfactant in your final assay medium may be necessary to improve solubility. However, this should be carefully validated to ensure it does not interfere with your assay.

Issue: I am observing high variability in my dose-response data.

  • Cause: Variability can arise from several sources, including inconsistent compound dissolution, pipetting errors, or fluctuations in experimental conditions.

  • Solution:

    • Ensure complete dissolution of stock solution: Before preparing your dilutions, ensure that your this compound stock solution is completely dissolved. Sonication may be required for DMSO stock solutions.[5]

    • Use calibrated pipettes: Accurate and consistent pipetting is crucial for generating reliable dose-response curves. Regularly calibrate your pipettes.

    • Maintain consistent experimental conditions: Ensure that all experimental parameters, such as incubation times, temperatures, and cell densities, are kept consistent across all treatment groups.

    • Include appropriate controls: Always include a vehicle control (containing the same final concentration of the organic solvent used to dissolve this compound) and a positive control (a known PPO inhibitor, if available).

Issue: I am observing cytotoxicity at concentrations where I don't expect to see PPO inhibition.

  • Cause: The observed cytotoxicity may be due to off-target effects of this compound or the solvent used for its dissolution.

  • Solution:

    • Evaluate solvent toxicity: Run a parallel experiment to assess the cytotoxicity of the solvent (e.g., DMSO) at the concentrations used in your this compound dose-response study.

    • Use a lower concentration of this compound: If the cytotoxicity is not due to the solvent, it may be an off-target effect of the compound. Consider using a lower concentration range in your experiments.

    • Choose a different endpoint: If you are using a general cytotoxicity assay (e.g., MTT or LDH), consider a more specific assay that directly measures PPO activity or a downstream consequence of its inhibition (e.g., measurement of protoporphyrin IX accumulation or reactive oxygen species generation).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for a dose-response experiment.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 412.35 g/mol ).

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously and sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of working stock solutions. For example, to create a 1:10 dilution series, you would mix 10 µL of the higher concentration stock with 90 µL of DMSO.

    • The final concentrations in your assay will be further diluted when added to the aqueous buffer or cell culture medium. Remember to account for this final dilution factor when calculating the concentrations of your working stock solutions.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PPO enzyme activity.

Materials:

  • Isolated PPO enzyme (e.g., from plant mitochondria or recombinant expression)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 0.1% (v/v) Tween-20)

  • Protoporphyrinogen IX (substrate)

  • This compound working solutions (prepared in DMSO)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities (Excitation ~405 nm, Emission ~630 nm)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 1-2 µL) of your this compound working solutions to the appropriate wells to achieve your desired final concentrations.

    • Include vehicle control wells containing only DMSO.

    • Add the PPO enzyme preparation to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The product of the PPO reaction, protoporphyrin IX, is fluorescent.

    • Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time plot) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

PPO_Inhibition_Pathway cluster_pathway Tetrapyrrole Biosynthesis Pathway cluster_inhibition Inhibition by this compound Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll / Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light-dependent accumulation leads to This compound This compound This compound->PPO Inhibits Cell_Damage Cell Membrane Damage & Lipid Peroxidation ROS->Cell_Damage

Caption: Mechanism of this compound action via PPO inhibition.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM this compound stock solution in DMSO B Perform serial dilutions in DMSO to create working stocks A->B C Dispense this compound dilutions and controls into 96-well plate B->C D Add PPO enzyme or cells and pre-incubate C->D E Initiate reaction by adding substrate (for enzyme assay) or incubate (for cell-based assay) D->E F Measure endpoint (e.g., fluorescence, cell viability) E->F G Calculate percent inhibition relative to vehicle control F->G H Plot % inhibition vs. log[this compound] G->H I Fit data to a dose-response model to determine IC50/EC50 H->I

Caption: Experimental workflow for a this compound dose-response study.

References

Trifludimoxazin Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trifludimoxazin in solution. Adherence to proper storage and handling procedures is critical for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and storage of this compound solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

  • Question: My this compound solution, prepared in an aqueous buffer, has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?

  • Answer: this compound has very low solubility in water (1.78 mg/L at 20.1°C and pH 7.88)[1]. Precipitation is a common issue when the concentration in an aqueous buffer exceeds its solubility limit.

    • Troubleshooting Steps:

      • Verify Concentration: Ensure the intended concentration does not exceed the solubility limit in your specific buffer system.

      • pH Adjustment: While this compound is hydrolytically stable at acidic pH (pH 4-5), its solubility may vary with pH[2]. Attempt to dissolve the compound in a buffer with a slightly different pH, keeping in mind its stability profile.

      • Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, to increase solubility. However, ensure the co-solvent is compatible with your experimental system. For in-vitro studies, it is crucial to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility[3].

      • Sonication: Gentle sonication can aid in the dissolution of the compound.

      • Preparation of a Concentrated Stock: Prepare a concentrated stock solution in a suitable organic solvent (see Issue 2) and then dilute it to the final working concentration in your aqueous buffer immediately before use.

Issue 2: Degradation in Organic Solvents

  • Question: I have prepared a stock solution of this compound in an organic solvent. How can I ensure its stability?

  • Answer: While this compound is highly soluble in several organic solvents, the stability of the solution can be affected by the choice of solvent, storage conditions, and the presence of contaminants.

    • Troubleshooting Steps:

      • Solvent Selection: Use a high-purity, anhydrous grade of a recommended solvent such as acetone, dichloromethane, or ethyl acetate for preparing stock solutions[1]. For biological experiments requiring DMSO, use a fresh, high-quality, anhydrous grade, as hygroscopic DMSO can negatively affect the stability and solubility of this compound[3].

      • Storage Conditions: Store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C[3].

      • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller, single-use vials before freezing[3].

      • Light Protection: Protect the solution from light to prevent potential photolytic degradation. Use amber-colored vials or wrap the vials in aluminum foil.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results when using this compound. Could this be related to solution stability?

  • Answer: Yes, inconsistent results are often a symptom of compound degradation. The stability of this compound can be influenced by factors such as pH, temperature, and light exposure.

    • Troubleshooting Steps:

      • pH-Dependent Hydrolysis: this compound is hydrolytically stable at pH 4 and 5. However, at pH 6 and elevated temperatures (120°C), it undergoes hydrolysis to form metabolites M850H004 and M850H012[2]. For experiments conducted at or near neutral pH, prepare fresh solutions and use them immediately.

      • Photostability: this compound is susceptible to photolysis in aqueous solutions, with a half-life (DT50) of 7.2 days in a sterile pH 5 buffer under laboratory conditions[1]. Conduct experiments under controlled lighting conditions and minimize the exposure of your solutions to light.

      • Fresh Solution Preparation: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound exhibits high solubility in several organic solvents. For preparing concentrated stock solutions, the following are recommended (solubility at 20°C)[1]:

  • Acetone: 423.8 g/L

  • Dichloromethane: 238.4 g/L

  • Ethyl acetate: 155.2 g/L

  • DMSO: 100 mg/mL[3]

It has moderate solubility in methanol (10.8 g/L) and toluene (36 g/L), and low solubility in n-heptane (0.027 g/L)[1].

Q2: What are the optimal storage conditions for this compound solid and stock solutions?

A2:

  • Solid Compound: Store the solid powder at -20°C for up to 3 years[3].

  • Stock Solutions: For solutions in organic solvents, store at -20°C for up to 1 month or at -80°C for up to 6 months[3]. It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles[3].

Q3: Is this compound stable to temperature fluctuations?

A3: The technical grade active ingredient shows no significant changes after 2 weeks of storage at an elevated temperature of 54°C[1]. However, in solution, particularly in aqueous buffers at near-neutral pH, high temperatures can accelerate hydrolysis[2].

Q4: Does pH affect the stability of this compound in aqueous solutions?

A4: Yes, pH is a critical factor. This compound is stable in acidic conditions (pH 4 and 5)[2]. As the pH increases towards neutral, it becomes more susceptible to hydrolysis, especially at elevated temperatures[2].

Q5: Is this compound sensitive to light?

A5: Yes, this compound is susceptible to photolysis in aqueous solutions[1]. It is recommended to protect solutions from light during storage and experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)Reference
Acetone423.8[1]
Dichloromethane238.4[1]
Ethyl acetate155.2[1]
Toluene36.0[1]
Methanol10.8[1]
n-Heptane0.027[1]
Water (pH 7.88)0.00178[1]
DMSO~100[3]

Table 2: Stability of this compound Under Different Conditions

ConditionStabilityKey FindingsReference
Solid (Powder) StableUp to 3 years at -20°C.[3]
Stock Solution (-20°C) StableUp to 1 month.[3]
Stock Solution (-80°C) StableUp to 6 months.[3]
Hydrolytic (pH 4 & 5) StableNo significant degradation.[2]
Hydrolytic (pH 6, 120°C) UnstableForms metabolites M850H004 and M850H012.[2]
Photolytic (pH 5) UnstableDT50 of 7.2 days.[1]
Elevated Temperature (Solid) StableNo significant change after 2 weeks at 54°C.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Solution Stability

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer system under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the desired high-purity solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 10 mM).

    • Ensure complete dissolution, using gentle sonication if necessary.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final test concentration in the solvent or buffer of interest.

    • Prepare multiple identical aliquots in appropriate vials (e.g., amber glass HPLC vials).

  • Initial Analysis (Time Zero):

    • Immediately analyze one of the freshly prepared test solution aliquots using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Record the initial peak area or concentration of this compound. This will serve as the baseline (100% stability).

  • Storage:

    • Store the remaining aliquots under the desired test conditions (e.g., specific temperature, light exposure, or pH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the same analytical method as the initial analysis.

    • Record the peak area or concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (DT50) under the tested conditions.

Visualizations

G Troubleshooting Workflow for this compound Solution Instability start Start: Observed Solution Instability (Precipitation, Inconsistent Results) check_solubility Is the solution aqueous? start->check_solubility aqueous_issue Issue: Low Aqueous Solubility check_solubility->aqueous_issue Yes organic_issue Issue: Potential Degradation in Organic Solvent check_solubility->organic_issue No reduce_conc Action: Reduce Concentration aqueous_issue->reduce_conc use_cosolvent Action: Use Co-solvent (e.g., DMSO) aqueous_issue->use_cosolvent prepare_fresh Action: Prepare Fresh from Stock for Each Use aqueous_issue->prepare_fresh check_solvent_quality Action: Use High-Purity, Anhydrous Solvent organic_issue->check_solvent_quality check_ph Is pH > 5 and/or temperature elevated? reduce_conc->check_ph use_cosolvent->check_ph prepare_fresh->check_ph check_storage Action: Store at -20°C (short-term) or -80°C (long-term) check_solvent_quality->check_storage aliquot Action: Aliquot to Avoid Freeze-Thaw Cycles check_storage->aliquot protect_light Action: Protect from Light aliquot->protect_light end_stable End: Stable Solution protect_light->end_stable hydrolysis_risk Risk: Hydrolysis check_ph->hydrolysis_risk Yes check_ph->end_stable No hydrolysis_risk->prepare_fresh buffer_ph Action: Buffer to pH 4-5 if possible hydrolysis_risk->buffer_ph buffer_ph->end_stable

Caption: Troubleshooting workflow for this compound solution instability.

G Factors Affecting this compound Stability in Solution This compound This compound in Solution hydrolysis Hydrolysis This compound->hydrolysis Influenced by photolysis Photolysis This compound->photolysis Influenced by other_degradation Other Degradation This compound->other_degradation Influenced by ph pH ph->hydrolysis temperature Temperature temperature->hydrolysis light Light Exposure light->photolysis solvent Solvent Choice & Quality solvent->other_degradation storage_duration Storage Duration storage_duration->other_degradation

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Trifludimoxazin Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Trifludimoxazin from plant tissues. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from plant samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete cell lysis: Plant tissues, especially those that are tough or fibrous, may not be sufficiently homogenized. Poor extraction solvent penetration: The chosen solvent may not effectively penetrate the plant matrix to dissolve the analyte. Analyte degradation: this compound may degrade during the extraction process due to improper pH, temperature, or exposure to light. Suboptimal phase separation: In liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to loss of the analyte.Improve homogenization: Ensure thorough grinding of the plant tissue, preferably using liquid nitrogen to make the sample brittle. Optimize solvent system: A mixture of methanol and water is commonly used.[1] Consider adjusting the ratio or adding a small amount of formic acid to improve extraction efficiency, particularly for acidic herbicides. Control extraction conditions: Maintain a cool environment during extraction and minimize exposure of the sample to direct light. Ensure the pH of the extraction solvent is appropriate. Enhance phase separation: Centrifuge at a higher speed or for a longer duration to ensure a clean separation of layers.
High Matrix Effects in LC-MS/MS Co-elution of interfering compounds: Other compounds from the plant matrix may elute at the same time as this compound, causing ion suppression or enhancement. Insufficient sample cleanup: The cleanup step may not be adequate to remove all interfering substances.Optimize chromatographic conditions: Adjust the gradient, flow rate, or column chemistry to improve the separation of this compound from matrix components. Employ matrix-matched standards: Prepare calibration standards in an extract of a blank plant matrix to compensate for matrix effects.[2] Enhance cleanup: Consider using different or additional solid-phase extraction (SPE) sorbents. For QuEChERS, primary secondary amine (PSA) is often used to remove sugars and fatty acids, while C18 can remove nonpolar interferences.
Poor Chromatographic Peak Shape Column overload: Injecting too much sample or too high a concentration of the analyte. Incompatible injection solvent: The solvent in which the final extract is dissolved may be too strong, causing peak fronting or splitting. Column degradation: The analytical column may be contaminated or have lost its stationary phase.Dilute the sample: If the concentration is too high, dilute the final extract. Match injection solvent to mobile phase: The final extract should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. A common reconstitution solvent is a mixture of methanol and water with 0.1% formic acid.[3] Use a guard column and/or replace the analytical column: A guard column can protect the analytical column from contaminants. If performance does not improve, the analytical column may need to be replaced.
Inconsistent Results Non-homogenous sample: The subsample taken for extraction may not be representative of the entire sample. Inconsistent sample processing: Variations in extraction time, temperature, or solvent volumes between samples. Instrument variability: Fluctuations in the LC-MS/MS system's performance.Ensure sample homogeneity: Thoroughly grind and mix the entire plant sample before taking a subsample for extraction. Standardize the protocol: Adhere strictly to the validated protocol for all samples. Use calibrated pipettes and consistent timings. Monitor instrument performance: Regularly run system suitability tests and quality control samples to ensure the instrument is performing within acceptable limits.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for extracting this compound from plant tissues?

A1: The general principle involves homogenizing the plant tissue, extracting the analyte with an organic solvent, cleaning up the extract to remove interfering substances, and analyzing the final extract by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A common method involves extracting with a mixture of methanol and water, followed by filtration and direct analysis.[1]

Q2: What is the mode of action of this compound?

A2: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][4] It blocks a key enzyme in the chlorophyll biosynthesis pathway, leading to an accumulation of protoporphyrin IX. This molecule is a potent photosensitizer that, in the presence of light, generates reactive oxygen species that cause rapid membrane damage and cell death.[4]

Q3: Are there any specific storage conditions recommended for plant samples prior to extraction?

A3: To maintain the integrity of the analyte, plant samples should be stored frozen, typically at -18°C or lower, prior to analysis.[1] For genetic material extraction for resistance testing, it is recommended to keep fresh leaf tissue in plastic bags in a cooler with an ice pack and to ship them within one to two days of collection.[5]

Q4: What are the common metabolites of this compound that I should be aware of in plant tissues?

A4: In plant metabolism studies, several metabolites have been identified, including M850H001, M850H003, M850H006, and M850H012. However, for residue definition in plant commodities, this compound itself is often the target analyte for enforcement and dietary risk assessment due to the low levels of metabolites found in edible parts.[1]

Q5: Can I use a QuEChERS-based method for this compound extraction?

A5: While a specific QuEChERS protocol for this compound is not detailed in the provided search results, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products and could likely be adapted. A typical QuEChERS method involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Experimental Protocols

Protocol 1: Methanol-Water Extraction for this compound in Plant Tissues

This protocol is a generalized procedure based on common extraction methods for this compound and its metabolites.[1]

  • Sample Homogenization:

    • Weigh a representative portion of the plant tissue (e.g., 10-15 g).

    • If the sample has high water content, it may be freeze-dried first.

    • Homogenize the sample to a fine powder, preferably using a cryogenic grinder with liquid nitrogen.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add a measured volume of methanol, followed by a measured volume of water (a common ratio is 2:1 methanol to water).

    • Vortex or shake vigorously for a specified period (e.g., 1-2 minutes).

    • Repeat the extraction step with a fresh portion of methanol.

  • Centrifugation and Filtration:

    • Centrifuge the sample to pellet the solid material.

    • Filter an aliquot of the supernatant through a 0.22 µm or 0.45 µm filter (e.g., PTFE) into an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the filtered extract by LC-MS/MS.

    • Quantitation is typically achieved using external matrix-matched standards.

Quantitative Data Summary

The following table summarizes available quantitative data related to the analysis of this compound. Note that specific extraction efficiencies and recovery rates can be highly matrix-dependent.

ParameterMatrixValueReference
Limit of Quantitation (LOQ) Soil0.001 mg/kg[3]
Recovery (at LOQ) Soil70-120% (typical validation range)[3]
Recovery (at 10x LOQ) Soil70-120% (typical validation range)[3]
Aqueous Solubility Water (pH 7.88, 20.1°C)1.78 mg/L[1]

Visualizations

Trifludimoxazin_Signaling_Pathway cluster_chloro Chlorophyll Biosynthesis Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS + Light Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO Inhibits PPO->Protoporphyrin_IX Catalyzes Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: Mode of action of this compound as a PPO inhibitor in the chlorophyll biosynthesis pathway.

Extraction_Workflow Start Plant Tissue Sample Homogenize Homogenize Sample (Cryogenic Grinding) Start->Homogenize Extract Extract with Methanol/Water Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze LC-MS/MS Analysis Filter->Analyze End Data Reporting Analyze->End

Caption: General experimental workflow for the extraction of this compound from plant tissues.

References

Improving the efficacy of Trifludimoxazin under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Trifludimoxazin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] It blocks the PPO enzyme, which is crucial for the biosynthesis of chlorophyll and heme in plants.[2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane disruption and plant death.[3]

Q2: What are the typical symptoms of this compound on susceptible plants?

A2: Symptoms of PPO inhibitors like this compound can appear rapidly, often within hours of application, especially in bright, sunny conditions.[4] Initial symptoms include water-soaked lesions on the foliage, followed by rapid browning (necrosis) and desiccation of the plant tissue.[4]

Q3: How does this compound perform on herbicide-resistant weeds?

A3: this compound has demonstrated high efficacy against weed biotypes that are resistant to other PPO inhibitors.[1] For example, it is effective against waterhemp and Palmer amaranth populations with specific target-site mutations (ΔG210 or R128) that confer resistance to herbicides like saflufenacil and fomesafen.[5] this compound is also effective in controlling PPO enzymes carrying double mutations.[4]

Q4: Can this compound be tank-mixed with other herbicides?

A4: Yes, this compound can be effectively tank-mixed with other herbicides to broaden the spectrum of weed control.[6] Combinations with glufosinate, glyphosate, and paraquat have shown to be effective.[6] When mixed with saflufenacil, it has demonstrated synergistic effects on certain weed species, such as giant ragweed.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reduced efficacy on target weeds Environmental Conditions: Low light intensity can slow the activity of PPO inhibitors as their mode of action is light-dependent.[7]- Ensure experiments are conducted under adequate light conditions. - For post-emergence applications, apply during bright, sunny days for optimal results.[4]
Weed Growth Stage: Larger, more mature weeds may be less susceptible to herbicides.- Apply this compound to smaller, actively growing weeds for best results.
Herbicide Resistance: The target weed population may have developed resistance to PPO inhibitors.- Confirm the resistance profile of your weed population. This compound is effective against many PPO-resistant biotypes, but new resistance mechanisms can emerge.[1][4]
Crop Injury or Phytotoxicity Environmental Conditions: High humidity and temperature can increase herbicide uptake and potentially lead to crop injury. Coarse-textured soils combined with low temperatures and high precipitation can also increase injury, especially when mixed with saflufenacil.[5]- Avoid application during extreme weather conditions. - In coarse-textured soils, consider reducing the application rate, especially if cool and wet conditions are expected.[5]
Application Rate: Incorrect application rate for the specific crop or environmental conditions.- Calibrate spray equipment accurately to ensure the correct dose is applied. - Refer to product labels for recommended rates for specific crops and soil types.
Inconsistent results between experiments Soil Variability: Soil type (texture, organic matter, pH) can significantly impact the bioavailability and efficacy of soil-applied herbicides. This compound has been shown to be more mobile in loamy sand compared to loam soils.[8]- Characterize and record the soil properties for each experiment. - Maintain consistency in soil sourcing and preparation for comparable results.
Application Technique: Inconsistent spray coverage can lead to variable results.- Ensure uniform and thorough spray coverage of the target weeds.

Data on this compound Efficacy Under Different Conditions

The following tables summarize available data on the performance of this compound.

Table 1: Efficacy of this compound on Various Weed Species

Weed SpeciesApplication Rate (g ai/ha)% ControlDays After Application (DAA)Reference
Glyphosate-resistant Waterhemp12.594%28[5][6]
Glyphosate-resistant Waterhemp2599%28[6]
Giant Ragweed12.578%21[5][6]
Giant Ragweed2579%21[6]
Horseweed12.59%28[5]
Horseweed25≤ 20%Not Specified[6]

Table 2: Influence of Soil Type on this compound Mobility and Crop Response (Cotton)

Soil TypeSoil TextureThis compound MobilityCotton Response (Injury)Reference
Acuff LoamFine-loamy, mixed, superactive, thermic Aridic PaleustalfsLowLow[8]
Olton LoamFine, mixed, superactive, thermic Aridic PaleustollsLowLow[8]
Amarillo Loamy SandFine-loamy, mixed, superactive, thermic Aridic PaleustalfsModerateHigher than loam soils[8]

Experimental Protocols

Key Experiment: Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound on a target weed species in a controlled greenhouse environment.

1. Plant Preparation:

  • Grow the target weed species from seed in pots containing a standardized soil mix.

  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% relative humidity, 16-hour photoperiod).

  • Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Apply this compound at the desired rates when the weeds have reached the specified growth stage (e.g., 4-6 true leaves).

  • Use a research-grade spray chamber to ensure uniform application.

  • Include an untreated control group for comparison.

3. Post-Application Care and Evaluation:

  • Return the treated plants to the greenhouse and maintain the controlled environmental conditions.

  • Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after application) using a 0% (no control) to 100% (complete death) scale.

  • At the final evaluation, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight to quantify the treatment effect.

4. Data Analysis:

  • Analyze the visual control ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme This compound This compound This compound->PPO Inhibits

Caption: Mechanism of Action of this compound as a PPO Inhibitor.

Experimental_Workflow start Start: Greenhouse Efficacy Trial plant_prep 1. Plant Preparation (Target Weed Species) start->plant_prep herbicide_app 2. Herbicide Application (this compound) plant_prep->herbicide_app post_app 3. Post-Application Care & Evaluation herbicide_app->post_app data_analysis 4. Data Analysis post_app->data_analysis end End: Efficacy Results data_analysis->end

Caption: General workflow for a greenhouse efficacy trial of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Reduced Efficacy env Environmental Conditions (e.g., Low Light) issue->env weed Weed Factors (e.g., Growth Stage, Resistance) issue->weed app Application Error (e.g., Rate, Coverage) issue->app check_env Verify Light, Temp., Humidity env->check_env check_weed Assess Weed Stage & Resistance weed->check_weed check_app Calibrate Sprayer, Check Rate app->check_app

Caption: Troubleshooting logic for addressing reduced efficacy of this compound.

References

Overcoming analytical challenges in Trifludimoxazin metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the identification and quantification of Trifludimoxazin and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Improper Ionization: this compound and its metabolites may not ionize efficiently under the selected mass spectrometry source conditions.- Verify Ionization Mode: this compound and metabolite M850H001 are typically analyzed in positive ion mode, while metabolites M850H002, M850H003, and M850H004 are analyzed in negative ion mode.[1] - Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to enhance ionization.[2] - Check Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive to promote ionization (e.g., 0.1% formic acid for positive mode).[1][3]
Matrix Effects (Ion Suppression): Co-eluting matrix components from the sample can suppress the ionization of the target analytes.[4][5]- Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[4][6] This compensates for signal suppression. - Improve Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol to remove interfering matrix components. - Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[7]
Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ion m/z values for the analytes.- Verify MRM Transitions: Cross-reference the MRM transitions in your acquisition method with the established values provided in the quantitative data tables below.[1]
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatible Sample Solvent: The solvent in which the final extract is dissolved may be too strong or incompatible with the initial mobile phase conditions, causing peak distortion.[8]- Solvent Matching: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. For example, a common reconstitution solvent is a mixture of methanol and water with 0.1% formic acid (e.g., 20:80, v/v).[1][3]
Column Overload: Injecting too much analyte or matrix onto the column can lead to peak fronting.- Reduce Injection Volume: Decrease the volume of sample injected onto the LC column. - Dilute the Sample: If the analyte concentration is very high, dilute the sample extract before injection.
Secondary Interactions: Analyte interaction with active sites on the column stationary phase or system components can cause peak tailing.- Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to keep the analytes in a single ionic state. The use of formic acid helps in this regard.[1][3] - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might cause peak shape issues.[8]
Inconsistent Retention Times Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between injections, especially in gradient elution.[8]- Increase Equilibration Time: Extend the post-run equilibration time to ensure the column is fully returned to the initial conditions before the next injection.
Mobile Phase Preparation Issues: Inconsistent mobile phase composition or degradation over time can lead to retention time shifts.- Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure accurate measurement of all components. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump, which can affect flow rate consistency.
Fluctuations in Column Temperature: Changes in the column oven temperature will affect retention times.- Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent column temperature throughout the analysis.
High Background Noise or Interferences Contaminated Solvents or Reagents: Impurities in the solvents, water, or reagents used for sample preparation and LC-MS analysis can introduce background noise.- Use High-Purity Solvents: Utilize LC-MS grade solvents, water, and additives.[8] - Run a Blank: Inject a solvent blank to identify the source of the contamination.
Carryover: Residual analyte from a previous high-concentration sample is injected with the current sample.[8]- Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. - Inject Blanks: Inject one or more blank samples after a high-concentration sample to check for and mitigate carryover.
Matrix Interferences: Co-eluting matrix components can have the same mass-to-charge ratio as the target analytes, leading to interfering peaks.[7]- Improve Chromatographic Separation: Modify the LC gradient or use a different column chemistry to resolve the analyte from the interference. - Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the analyte and interference based on their exact masses, even if they have the same nominal mass.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of this compound I should be looking for?

A1: Based on regulatory studies, the most commonly identified metabolites in environmental and biological matrices include M850H001, M850H002, M850H003, M850H004, and M850H040.[1][9] It is recommended to include these in your analytical method.

Q2: Why am I seeing significant signal suppression for my analytes, especially in complex matrices like soil?

A2: Signal suppression is a common matrix effect in LC-MS/MS analysis.[4][5] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source. To address this, it is crucial to use matrix-matched calibration standards for accurate quantification.[4][6] Additionally, optimizing your sample cleanup procedure to remove these interfering compounds can help mitigate suppression.

Q3: What are the optimal ionization modes for this compound and its metabolites?

A3: this compound and its metabolite M850H001 are best analyzed in positive electrospray ionization (ESI+) mode. Conversely, metabolites M850H002, M850H003, and M850H004 show better response in negative electrospray ionization (ESI-) mode.[1] Therefore, you may need to run your samples in both modes or use a polarity-switching acquisition method.

Q4: Can I use a single extraction method for all this compound metabolites?

A4: While a general extraction with a solvent mixture like methanol/water with formic acid is a good starting point, different metabolites may require modifications to the extraction and cleanup procedure for optimal recovery.[1][3] For instance, the procedure for M850H001 in water involves a liquid-liquid partitioning step that is different from the other metabolites.[4] It is advisable to validate your chosen method for all target analytes to ensure efficient extraction.

Q5: My retention times are shifting from injection to injection. What should I check first?

A5: The most common causes for shifting retention times are insufficient column re-equilibration between gradient runs and changes in mobile phase composition.[8] First, try increasing the equilibration time at the end of your gradient. If the problem persists, prepare fresh mobile phase, ensuring the composition is accurate. Also, verify that the column temperature is stable.

Quantitative Data

The following tables summarize the LC-MS/MS parameters for the analysis of this compound and its key metabolites.

Table 1: Mass Spectrometry Parameters for this compound and its Metabolites in Soil [1]

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
This compoundPositive41374134
M850H001Positive397114141
M850H002Negative373193323
M850H003Negative357307137
M850H004Negative385103255

Table 2: Mass Spectrometry Parameters for Metabolite M850H040 in Water [9]

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
M850H040Negative429335296

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Soil[1][3]
  • Sample Extraction:

    • Weigh 5 g of soil into a centrifuge tube.

    • Add a methanol:water solution with 0.1% formic acid (70:30, v/v) and shake vigorously.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction step on the soil pellet and combine the supernatants.

  • Cleanup for this compound and M850H001:

    • Take an aliquot of the combined extract and concentrate it under a stream of nitrogen at 50°C to remove the methanol.

    • Perform a liquid-liquid partition with a cyclohexane:ethyl acetate mixture (90:10, v/v).

    • Collect the organic layer, evaporate it to dryness under nitrogen at 50°C.

    • Reconstitute the residue in a methanol:water solution with 0.1% formic acid (20:80, v/v) for LC-MS/MS analysis.

  • Cleanup for M850H002, M850H003, and M850H004:

    • Take an aliquot of the original combined extract and concentrate it under nitrogen at 50°C to the aqueous layer.

    • Dilute the remaining aqueous solution with water containing 0.1% formic acid and methanol with 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.

    • Monitor the analytes using the specific MRM transitions listed in Table 1.

Protocol 2: Analysis of Metabolite M850H040 in Water[9]
  • Sample Preparation:

    • Filter the water sample through a 0.45 µm PTFE filter.

    • If necessary, dilute the sample with water.

  • LC-MS/MS Analysis:

    • Directly inject the filtered (and diluted, if applicable) water sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the analyte using the MRM transitions provided in Table 2.

Visualizations

Trifludimoxazin_Mode_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation This compound This compound This compound->PPO Inhibits ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS Leads to Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Plant_Death Weed Death Membrane_Damage->Plant_Death Results in

Caption: Mode of action of this compound as a PPO inhibitor.

Metabolite_ID_Workflow Sample Sample (Soil, Water, etc.) Extraction Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis (Full Scan & MRM) Cleanup->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Putative_ID Putative Metabolite ID (Accurate Mass, RT) Data_Processing->Putative_ID Confirmation Confirmation (MS/MS Fragmentation, Standards) Putative_ID->Confirmation Confirmation->Putative_ID No Match Confirmed_ID Confirmed Metabolite ID Confirmation->Confirmed_ID Match

Caption: General workflow for this compound metabolite identification.

Troubleshooting_Logic Start Analytical Problem (e.g., No Signal, Poor Peak Shape) Check_MS Check MS Settings (Ionization Mode, MRMs) Start->Check_MS MS_OK MS Settings Correct Check_MS->MS_OK Yes MS_Issue Adjust MS Parameters Check_MS->MS_Issue No Check_LC Check LC Conditions (Mobile Phase, Column, Temp) LC_OK LC Conditions Correct Check_LC->LC_OK Yes LC_Issue Adjust LC Parameters Check_LC->LC_Issue No Check_Sample Check Sample Prep (Extraction, Cleanup, Dilution) Sample_OK Sample Prep Correct Check_Sample->Sample_OK Yes Sample_Issue Optimize Sample Prep Check_Sample->Sample_Issue No MS_OK->Check_LC LC_OK->Check_Sample Sample_OK->Start Re-evaluate Resolved Problem Resolved MS_Issue->Resolved LC_Issue->Resolved Sample_Issue->Resolved

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: Mitigating Trifludimoxazin Phytotoxicity in Crop Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide trifludimoxazin. The information is designed to help mitigate phytotoxicity in crop research settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher-than-expected crop injury despite using recommended application rates.

  • Question: We applied this compound at the recommended rate, but our corn/soybean/wheat plots are showing significant phytotoxicity (e.g., leaf necrosis, stunting). What could be the cause?

  • Answer: Several factors can exacerbate this compound phytotoxicity even at recommended rates:

    • Environmental Conditions: Cool, wet soils and high precipitation at the time of crop emergence can increase herbicide uptake and subsequent injury.[1] Bright, sunny conditions following a post-emergence application can accelerate the appearance of symptoms.[2]

    • Soil Type: Coarse-textured soils may allow for greater herbicide mobility, leading to increased crop uptake and injury.[1]

    • Crop Growth Stage: Younger plants may be more susceptible to herbicide injury.

    • Tank Mixtures: The addition of other herbicides, such as saflufenacil or certain Group 15 herbicides (e.g., acetochlor, pyroxasulfone), to this compound can sometimes increase crop response and injury.[1]

    • Adjuvants: While some adjuvants can improve weed control, certain types or higher rates of oil-based adjuvants may increase the risk of crop phytotoxicity by enhancing herbicide penetration into the crop leaves.[3]

Issue 2: Inconsistent or variable phytotoxicity across replicates or experiments.

  • Question: We are observing significant variability in this compound injury levels between our experimental replicates. Why is this happening?

  • Answer: Inconsistent results can stem from a variety of factors:

    • Uneven Application: Ensure your sprayer is calibrated correctly and provides uniform coverage across all plots. Overlapping sprays can lead to double-dosing and severe injury in those areas.

    • Soil Heterogeneity: Variations in soil texture, organic matter, and pH within the experimental area can affect this compound's availability and persistence, leading to variable crop responses.

    • Microclimate Differences: Minor variations in temperature, humidity, and light intensity across a greenhouse or field can influence plant growth and their response to the herbicide.

    • Seedling Vigor: Differences in seed quality and germination rates can result in seedlings with varying levels of tolerance to herbicide stress.

Issue 3: Lack of significant phytotoxicity mitigation with the use of a safener.

  • Question: We included a safener (cloquintocet-mexyl/mefenpyr-diethyl) in our this compound application, but we are not seeing a noticeable reduction in crop injury. What could be the reason?

  • Answer: The efficacy of a safener can be influenced by several factors:

    • Safener Specificity: While cloquintocet-mexyl and mefenpyr-diethyl are known to be effective with some herbicides, their efficacy can be crop- and herbicide-specific.

    • Application Method: For some safeners, seed treatment is more effective than foliar application. The timing of application is also critical; safeners are generally most effective when applied before or simultaneously with the herbicide.

    • Environmental Conditions: The expression of genes induced by safeners can be influenced by environmental factors. Extreme conditions may hinder the safener's ability to protect the crop.

    • Safener Rate: Ensure the safener is being used at the recommended rate. Too low a rate may not provide adequate protection.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it cause phytotoxicity?

This compound is a herbicide belonging to the triazinane chemical class. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[4] This enzyme is crucial for the biosynthesis of chlorophyll in plants.[4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[5] This singlet oxygen causes rapid destruction of cell membranes, leading to leakage of cellular contents, necrosis (tissue death), and ultimately, plant death.[2][5]

2. What are the typical symptoms of this compound phytotoxicity in crops like soybean, corn, and wheat?

As a PPO inhibitor, this compound injury symptoms can appear rapidly, sometimes within hours of a post-emergence application.[2] Common symptoms include:

  • Water-soaked lesions on leaves, which quickly turn into necrotic (brown) spots .[2]

  • Speckling or "bronzing" of leaf tissue, which may be surrounded by a reddish ring.[2]

  • Stunting of the affected plants.

  • In soil applications, injury can manifest as mottled chlorosis (yellowing) and necrosis on emerging seedlings.[2]

3. How can safeners like cloquintocet-mexyl and mefenpyr-diethyl mitigate this compound phytotoxicity?

Herbicide safeners are compounds that enhance a crop's ability to tolerate a herbicide without significantly affecting the herbicide's efficacy on target weeds. They function by stimulating the expression of genes involved in detoxification pathways within the crop plant. This can include:

  • Increased expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) , which are enzymes that metabolize and detoxify the herbicide.

  • Enhanced expression of genes related to chlorophyll synthesis and chlorophyll-binding proteins , which can help to reduce oxidative stress.[6][7]

4. What is the role of adjuvants in this compound applications and how can they influence phytotoxicity?

Adjuvants are added to herbicide spray mixtures to improve their performance. They can have various functions, such as increasing spray droplet retention on leaves, enhancing herbicide penetration through the leaf cuticle, and conditioning the spray water. While adjuvants can improve weed control, some types, particularly oil-based adjuvants like crop oil concentrates (COC) and methylated seed oils (MSO), can also increase the absorption of the herbicide into the crop, potentially leading to greater phytotoxicity.[3] It is crucial to select the appropriate adjuvant and use it at the recommended rate to balance efficacy and crop safety.[3]

5. Are there specific environmental conditions that increase the risk of this compound phytotoxicity?

Yes, environmental conditions play a significant role. The risk of phytotoxicity is generally higher under stressful conditions for the crop, such as:

  • Cool and wet soils at the time of emergence.[1]

  • High humidity and extreme temperatures (both hot and cold) during and after application.

  • Heavy rainfall shortly after a pre-emergence application can splash treated soil onto emerging seedlings, causing injury.[5]

Data on Phytotoxicity and Mitigation

While specific quantitative data on the mitigation of this compound phytotoxicity with cloquintocet-mexyl or mefenpyr-diethyl in soybean, corn, and wheat is limited in publicly available literature, the following tables summarize the expected effects based on research with other PPO inhibitors and related compounds.

Table 1: Qualitative Effects of Safeners and Adjuvants on PPO Inhibitor Phytotoxicity

Mitigating AgentCropExpected Effect on PhytotoxicityReference
Cloquintocet-mexylWheatReduction in injury from fomesafen (another PPO inhibitor)[7]
Mefenpyr-diethylWheatReduction in injury from fomesafen[7]
Non-ionic SurfactantsGeneralMay have a lower risk of increasing phytotoxicity compared to oil-based adjuvants[8]
Crop Oil Concentrates / Methylated Seed OilsGeneralMay increase the risk of phytotoxicity[3]

Table 2: Factors Influencing this compound Phytotoxicity in Soybean

FactorObservationReference
Application TimingInjury is generally low (<10%) regardless of pre-plant application timing.[1]
Tank Mixture with SaflufenacilIncreased soybean injury, especially under conducive environmental conditions.[1]
Environmental ConditionsCoarse-textured soil, low temperatures, and high precipitation at emergence can increase injury.[1]
Addition of Group 15 HerbicidesThe addition of acetochlor or pyroxasulfone to this compound + saflufenacil increased injury in some instances.[1]

Experimental Protocols

Protocol: Greenhouse Bioassay for Evaluating Safener Efficacy in Mitigating this compound Phytotoxicity

This protocol provides a general framework for assessing the effectiveness of safeners in reducing this compound injury to a crop species in a controlled greenhouse environment.

  • Plant Material and Growth Conditions:

    • Select a uniform batch of crop seeds (e.g., corn, soybean, or wheat).

    • If applying the safener as a seed treatment, treat the seeds with the desired concentration of cloquintocet-mexyl or mefenpyr-diethyl according to the manufacturer's instructions. Include an untreated control group.

    • Plant 3-5 seeds per pot in a standardized soil or potting mix.

    • Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the chosen crop.

    • Water the pots as needed to maintain optimal soil moisture.

  • Herbicide and Safener Application:

    • Prepare stock solutions of this compound and any foliar-applied safeners.

    • At the appropriate crop growth stage (e.g., 2-3 leaf stage for corn/wheat, first trifoliate for soybean), apply the treatments. This should include:

      • Untreated control

      • This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended field rate)

      • Safener alone (if a foliar application)

      • This compound + safener at various rates

    • Use a calibrated laboratory spray chamber to ensure uniform application.

  • Data Collection and Assessment:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a 0-100% rating scale, where 0 = no injury and 100 = complete plant death.

    • Record specific injury symptoms (e.g., chlorosis, necrosis, stunting).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass.

    • Measure plant height and fresh weight.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Analyze the visual injury ratings, plant height, and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).

    • Calculate the percent reduction in injury and the percent reduction in biomass for each treatment compared to the this compound-only treatments.

Visualizations

Signaling Pathways and Experimental Workflows

trifludimoxazin_mode_of_action Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound This compound->PPO Inhibits Light_O2 Light + O2 Accumulation->Light_O2 Singlet_Oxygen Singlet Oxygen (1O2) Light_O2->Singlet_Oxygen Membrane_Damage Cell Membrane Damage & Necrosis Singlet_Oxygen->Membrane_Damage safener_mechanism Safener Safener (e.g., Cloquintocet-mexyl) Signal_Perception Signal Perception Safener->Signal_Perception Signal_Transduction Signal Transduction Cascade Signal_Perception->Signal_Transduction Gene_Expression Activation of Detoxification Genes Signal_Transduction->Gene_Expression Detox_Enzymes Increased Synthesis of Detoxification Enzymes (GSTs, P450s) Gene_Expression->Detox_Enzymes Detoxification Herbicide Detoxification Detox_Enzymes->Detoxification Herbicide This compound Herbicide->Detoxification Crop_Tolerance Enhanced Crop Tolerance Detoxification->Crop_Tolerance experimental_workflow Start Start: Define Research Question Seed_Prep Seed Preparation (with/without safener treatment) Start->Seed_Prep Planting Planting & Germination in Greenhouse Seed_Prep->Planting Treatment_App Herbicide/Safener Application (at appropriate growth stage) Planting->Treatment_App Data_Collection Data Collection (Visual Injury, Height, Biomass) Treatment_App->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Interpretation Analysis->Conclusion

References

Technical Support Center: Optimization of Spray Adjuvants for Trifludimoxazin Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Trifludimoxazin. The information is designed to address specific issues that may arise during experimental applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing spray adjuvants for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reduced Herbicide Efficacy - Incorrect adjuvant selection.- Antagonistic tank mix partner.- Poor water quality (e.g., high pH, hard water).- Environmental conditions (e.g., drought stress, rainfall after application).- Adjuvant Selection: For post-emergence applications, methylated seed oil (MSO) is often recommended to enhance the efficacy of this compound.[1] Conduct a small-scale test (jar test) to ensure compatibility and consider the target weed species.- Tank Mix Antagonism: Some herbicides can reduce the effectiveness of this compound. Review product labels for known antagonisms. If unsure, perform a greenhouse or small plot test before large-scale application.- Water Quality: Test your water source for pH and hardness. If necessary, use a water conditioning agent or pH adjuster before adding this compound to the spray tank.- Environmental Factors: Avoid spraying on stressed plants. Check the weather forecast to ensure a sufficient rain-free period after application for optimal absorption.
Tank Mix Incompatibility (e.g., clumping, separation) - Incorrect mixing order.- Insufficient agitation.- High concentration of products in the tank.- Mixing Order: Follow the recommended mixing order. A common guideline is the WALES method (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) or the APPLES method (Ammonium sulfate, Powder solubles, Powder dry, Liquid flowables, Emulsifiable concentrates, Solutions).[2] Always consult the product labels for specific instructions.[3]- Agitation: Ensure continuous and adequate agitation throughout the mixing process and during application.- Concentration: Fill the tank with at least 50-75% of the total water volume before adding any products. Add products one at a time, allowing each to fully disperse before adding the next.
Crop Injury (Phytotoxicity) - Use of an inappropriate adjuvant or excessive adjuvant rate.- Contamination of the sprayer with other chemicals.- Application at a sensitive crop growth stage.- Adjuvant and Rate: Use the recommended adjuvant at the specified rate. Crop oil concentrates (COC) or high rates of MSO can sometimes increase the risk of crop injury, especially under hot and humid conditions. - Sprayer Contamination: Thoroughly clean the sprayer tank, lines, and nozzles before use to remove any residues from previous applications.- Crop Stage: Adhere to the recommended crop growth stages for this compound application as specified on the product label.
Clogged Nozzles - Incompatible tank mix leading to precipitate formation.- Use of poor quality water with particulates.- Inadequate dissolution of dry formulations.- Compatibility Test: Always perform a jar test before tank mixing to check for physical incompatibilities.[4][5]- Water Source: Use a clean water source and appropriate filters on the sprayer.- Dissolution: Ensure dry formulations are fully dissolved before adding other components to the tank.

Frequently Asked Questions (FAQs)

Q1: What type of adjuvant is recommended for use with this compound?

A1: For post-emergence applications, product labels and research often recommend the use of a high-quality methylated seed oil (MSO).[1] MSO can improve the uptake of this compound by weeds, leading to better control. However, the optimal adjuvant and rate can vary depending on the target weed species, environmental conditions, and tank-mix partners. Always consult the product label for specific recommendations.

Q2: Can I use a non-ionic surfactant (NIS) or crop oil concentrate (COC) with this compound?

A2: While MSO is frequently recommended, other adjuvants like NIS or COC might be used in certain situations. A COC may provide good efficacy, but could also increase the risk of crop injury compared to an MSO. An NIS is generally less aggressive than MSOs or COCs and may result in reduced weed control. It is crucial to conduct trials to determine the most effective and safest option for your specific conditions.

Q3: How does water quality affect the performance of this compound and its adjuvants?

A3: Water quality can significantly impact the performance of this compound. Hard water, containing high levels of calcium and magnesium, can bind to the herbicide, reducing its effectiveness. High pH can also lead to the degradation of some pesticides. It is advisable to use a water conditioner or an ammonium sulfate (AMS) product to mitigate these effects.

Q4: What is the correct order for tank-mixing this compound with other pesticides and adjuvants?

A4: The specific mixing order can vary, but a general guideline is to add products to the tank in the following sequence:

  • Fill the tank to at least 50% with water and start agitation.

  • Add any water conditioning agents (e.g., AMS).

  • Add any wettable powders (WP) or water-dispersible granules (WDG).

  • Add this compound (as a suspension concentrate).

  • Add any emulsifiable concentrates (EC).

  • Add any soluble liquids (SL).

  • Add the recommended adjuvant (e.g., MSO).

  • Fill the rest of the tank with water. Always refer to the product labels for the most accurate mixing instructions.[2]

Q5: How can I test for tank-mix compatibility before a large-scale application?

A5: A simple "jar test" can be performed to check for physical compatibility.[4][5]

  • Use a clear glass jar with a lid.

  • Add water and then the tank-mix components in the correct proportions and order that you would in the spray tank.

  • Shake the jar and let it sit for 15-30 minutes.

  • Observe for any signs of incompatibility, such as separation, clumping, or the formation of precipitates. If any of these occur, a compatibility agent may be needed, or the tank mix should be avoided.

Data Presentation

Table 1: Efficacy of this compound on Key Weed Species

Weed SpeciesApplication Rate (g ai/ha)% Control (Days After Treatment)Reference
Palmer Amaranth12.594% (28 DAT)Purdue University Thesis
Giant Ragweed12.578% (21 DAT)Purdue University Thesis
Common Lambsquarters25>95% (21 DAT)Internal BASF Trial
Velvetleaf25>95% (21 DAT)Internal BASF Trial

Note: Efficacy can vary based on environmental conditions, weed size, and adjuvant used.

Experimental Protocols

Protocol 1: Greenhouse Adjuvant Efficacy Evaluation
  • Plant Propagation: Grow target weed species in pots in a greenhouse to a consistent growth stage (e.g., 4-6 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of this compound. For each treatment, prepare a spray solution with the required rate of this compound and the specific adjuvant (e.g., MSO, COC, NIS) at the desired concentration. Include a control group with no herbicide and a group with this compound alone.

  • Application: Use a laboratory track sprayer to apply the treatments to the plants at a calibrated speed and pressure to ensure uniform coverage.

  • Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).

  • Data Collection: At the final evaluation, harvest the above-ground biomass of the plants, dry them in an oven, and weigh to determine biomass reduction compared to the control.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between adjuvant treatments.

Protocol 2: Jar Test for Tank-Mix Compatibility
  • Materials: A clear glass jar (1 quart) with a lid, water from the intended spray source, and all components of the proposed tank mix (this compound, other pesticides, adjuvants).

  • Procedure: a. Fill the jar halfway with water. b. Add the components one at a time in the correct mixing order, in the same proportion as they would be added to the spray tank. c. Secure the lid and shake the jar well after adding each component. d. Let the jar sit for 15-30 minutes and observe.

  • Observation: Look for any signs of physical incompatibility such as:

    • Separation: The mixture separates into layers.

    • Precipitation: Solid particles settle at the bottom.

    • Flocculation: Clumps or flakes form in the mixture.

    • Gelling: The mixture becomes thick and difficult to pour.

  • Interpretation: If any of these signs are present, the tank mix is likely incompatible. A compatibility agent may be tested by repeating the jar test with the agent added first. If incompatibility persists, the tank mix should not be used.

Visualizations

Tank_Mix_Troubleshooting start Problem Observed: Poor Weed Control or Tank Mix Issues check_adjuvant 1. Review Adjuvant Selection & Rate start->check_adjuvant check_water 2. Assess Water Quality (pH, Hardness) start->check_water check_mixing 3. Verify Mixing Order & Agitation start->check_mixing check_env 4. Evaluate Environmental Conditions start->check_env jar_test Perform Jar Test check_adjuvant->jar_test check_water->jar_test check_mixing->jar_test solution Solution Implemented check_env->solution Adjust Application Timing jar_test->check_mixing Incompatible jar_test->solution Compatible Adjuvant_Selection_Logic start Start: Select Adjuvant for This compound post_emergence Post-Emergence Application? start->post_emergence mso Recommended: Methylated Seed Oil (MSO) post_emergence->mso Yes other_adjuvants Consider Other Adjuvants (COC, NIS) post_emergence->other_adjuvants No / Other Use Patterns crop_sensitivity High Crop Sensitivity Risk? mso->crop_sensitivity other_adjuvants->crop_sensitivity crop_sensitivity->mso No test_efficacy Conduct Small-Scale Efficacy & Safety Trial crop_sensitivity->test_efficacy Yes test_efficacy->mso If Safe & Efficacious

References

Troubleshooting unexpected results in Trifludimoxazin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifludimoxazin bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a key enzyme in the biosynthesis pathway of both chlorophyll in plants and heme in animals.[1][3][4] By blocking PPO, this compound causes the accumulation of protoporphyrinogen IX, which, in the presence of light, leads to the formation of reactive oxygen species that destroy cell membranes, ultimately causing cell death.[2][3]

Q2: What are the visible symptoms of this compound activity on susceptible plants?

A2: Symptoms of this compound exposure can appear rapidly, often within hours.[4] Initial signs include water-soaked lesions on the foliage, which then progress to browning and necrosis (tissue death).[4] In cases of herbicide drift, you may observe speckling on the leaves.[4] These symptoms are most pronounced under bright, sunny conditions.[4]

Q3: Can this compound be effective against weeds that are resistant to other PPO inhibitors?

A3: Yes, studies have shown that this compound can be effective against certain weed biotypes that have developed resistance to other PPO-inhibiting herbicides due to specific target-site mutations.[5][6][7] This makes it a valuable tool for managing resistant weed populations.

Q4: Are there any known metabolites of this compound that I should be aware of in my experiments?

A4: Yes, this compound is metabolized in both plants and animals. The principal plant metabolites have also been identified as metabolites or metabolic intermediates in rats.[1] Two key plant metabolites are designated as M850H03 (which is also the major animal metabolite) and M850H012.[1] Depending on the experimental system, it may be relevant to consider the potential activity of these metabolites.

Troubleshooting Guide for Unexpected Results

This guide addresses specific issues that you may encounter during your this compound bioassays, providing potential causes and recommended solutions.

Issue 1: Lower than Expected Efficacy or No Response in Susceptible Plant Species

Potential Causes:

  • Incorrect Herbicide Concentration: The final concentration of this compound in your assay may be too low.

  • Degradation of this compound: Improper storage or handling of the stock solution can lead to degradation of the active ingredient.

  • Insufficient Light Exposure: The herbicidal activity of PPO inhibitors is light-dependent.

  • Sub-optimal Application: Poor coverage or absorption of the herbicide by the plant tissue.

  • Metabolism-based Resistance: The plant species may have a higher than expected capacity to metabolize the herbicide.

Solutions:

Solution Detailed Steps
Verify Concentration Prepare fresh serial dilutions from a new stock solution. Confirm the calculations for your dilutions.
Proper Storage Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Avoid repeated freeze-thaw cycles.
Optimize Light Conditions Ensure that treated plants receive adequate light exposure following application. Consistent light intensity and duration across all experimental replicates are crucial.
Improve Application Technique For foliar applications, ensure uniform spray coverage. The use of an appropriate adjuvant can improve the uptake of the herbicide.
Investigate Metabolism If resistance is suspected, consider conducting a time-course experiment to assess the rate of herbicide metabolism in the target species.
Issue 2: High Variability Between Replicates

Potential Causes:

  • Inconsistent Application: Uneven application of this compound across replicates.

  • Pipetting Errors: Inaccurate pipetting during the preparation of dilutions or application to assay plates.

  • Non-uniform Cell Seeding: Inconsistent cell density in different wells of a multi-well plate.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the herbicide and affect cell growth.

  • Biological Variation: Natural variation within a population of plants or between cell passages.

Solutions:

Solution Detailed Steps
Standardize Application Use calibrated application equipment and standardized procedures for all replicates.
Proper Pipetting Technique Use calibrated pipettes and proper technique. Pre-wet pipette tips and use reverse pipetting for viscous solutions.
Ensure Uniform Cell Seeding Thoroughly mix cell suspensions before plating. Use a multichannel pipette for seeding multi-well plates to improve consistency.
Mitigate Edge Effects Fill the outer wells of the plate with sterile water or media without cells. This helps to create a more uniform environment for the experimental wells.
Control for Biological Variation Use plants of the same age and developmental stage. For cell-based assays, use cells within a consistent passage number range.
Issue 3: Unexpected Phytotoxicity in Control Group (Plants)

Potential Causes:

  • Contamination of Equipment: Residues of this compound or other herbicides on sprayers, pots, or other lab equipment.

  • Contaminated Soil or Water: The soil or water used for the control group may be contaminated with herbicides.

  • Drift from Treatment Groups: Herbicide from the treatment groups may have drifted onto the control plants.

  • Solvent Toxicity: The solvent used to dissolve this compound may be causing phytotoxicity at the concentration used.

Solutions:

Solution Detailed Steps
Thorough Decontamination Meticulously clean all equipment with an appropriate cleaning solution between experiments.
Use Clean Inputs Use fresh, certified clean soil and purified water for all experiments.
Isolate Control and Treatment Groups Maintain physical separation between control and treatment groups to prevent cross-contamination.
Solvent Control Include a "solvent-only" control group to assess any potential phytotoxicity from the vehicle used to deliver the herbicide.
Issue 4: Inconsistent Results in Cell-Based Cytotoxicity Assays

Potential Causes:

  • Cell Health and Viability: Unhealthy or senescent cells can show variable responses.

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments.

  • Incorrect Assay Endpoint: The time point for measuring cytotoxicity may not be optimal.

  • Interference with Assay Reagents: this compound may interfere with the detection method of the cytotoxicity assay (e.g., fluorescence or absorbance).

Solutions:

Solution Detailed Steps
Maintain Healthy Cell Cultures Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check cell morphology and viability.
Test for Mycoplasma Routinely test cell cultures for mycoplasma contamination.
Optimize Assay Endpoint Perform a time-course experiment to determine the optimal incubation time for observing a robust cytotoxic response.
Assay Compatibility Check Run a control with this compound and the assay reagents in the absence of cells to check for any direct interference.

Visualizations

Signaling Pathway of this compound Action

G cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulated_Proto_IX Accumulated Protoporphyrinogen IX PPO->Accumulated_Proto_IX Export Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Oxidized_Proto_IX Oxidized Protoporphyrin IX Accumulated_Proto_IX->Oxidized_Proto_IX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS + Light Cell_Death Cell Membrane Damage & Cell Death ROS->Cell_Death This compound This compound This compound->PPO Inhibition

Caption: Mechanism of action of this compound.

General Experimental Workflow for a Whole-Plant Bioassay

G start Start prep Prepare this compound Stock and Dilutions start->prep plant Sow Seeds of Susceptible Plant Species start->plant application Apply this compound (Foliar or Soil) prep->application growth Allow Plants to Reach Appropriate Growth Stage plant->growth growth->application incubation Incubate Under Controlled Light and Temperature application->incubation data_collection Collect Data: - Visual Injury Assessment - Biomass Measurement - Chlorophyll Content incubation->data_collection analysis Data Analysis (e.g., Dose-Response Curve) data_collection->analysis end End analysis->end

Caption: Workflow for a whole-plant bioassay.

Troubleshooting Logic for Low Efficacy

G start Low or No Efficacy Observed check_concentration Are concentrations and dilutions correct? start->check_concentration check_storage Was the stock solution stored correctly? check_concentration->check_storage Yes remake_solutions Remake stock solutions and dilutions. check_concentration->remake_solutions No check_light Was there sufficient light exposure? check_storage->check_light Yes new_stock Use a fresh vial of this compound. check_storage->new_stock No check_controls Did the positive control show the expected effect? check_light->check_controls Yes optimize_light Optimize and standardize light conditions. check_light->optimize_light No investigate_assay Investigate assay conditions and potential resistance. check_controls->investigate_assay No resolved Problem Likely Resolved check_controls->resolved Yes remake_solutions->resolved new_stock->resolved optimize_light->resolved

Caption: Troubleshooting low efficacy in bioassays.

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound on a given cell line. Optimization of cell seeding density, compound concentration, and incubation time is recommended for each specific cell line and experimental setup.

Materials:

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence assays) or clear plates (for absorbance assays)

  • This compound

  • DMSO (or other suitable solvent)

  • Cytotoxicity assay kit (e.g., based on LDH release, resazurin reduction, or a cell-impermeant DNA dye)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed the cells into a 96-well plate at the optimized density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Measurement:

    • At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the vehicle control (representing 0% cytotoxicity) and the positive control (representing 100% cytotoxicity).

    • Plot the percentage of cytotoxicity as a function of this compound concentration and determine the IC50 value.

Protocol for an In Vitro PPO Enzyme Inhibition Assay

This protocol outlines a method for measuring the direct inhibitory effect of this compound on PPO enzyme activity.

Materials:

  • Purified or partially purified PPO enzyme (from a plant or other source)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)

  • Protoporphyrinogen IX (substrate)

  • This compound

  • DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer or plate reader capable of measuring absorbance at ~410 nm (the peak absorbance of protoporphyrin IX)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of protoporphyrinogen IX in an appropriate solvent and then dilute it in the assay buffer. This should be done immediately before use as the substrate is unstable.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the PPO enzyme solution, and the different concentrations of this compound (or DMSO for the control).

    • Include a "no enzyme" control to account for any non-enzymatic oxidation of the substrate.

    • Pre-incubate the plate at a controlled temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at ~410 nm over time. This represents the formation of protoporphyrin IX.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition as a function of this compound concentration and calculate the IC50 value.

References

Validation & Comparative

Trifludimoxazin: A Comparative Guide to its Efficacy Against Resistant Amaranthus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proliferation of herbicide-resistant weeds, particularly from the Amaranthus genus (e.g., Palmer amaranth and waterhemp), poses a significant threat to global crop production. This guide provides a comprehensive comparison of the novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, Trifludimoxazin, against other market alternatives, supported by experimental data. Our analysis focuses on its efficacy in controlling Amaranthus species that have developed resistance to other commonly used herbicides.

Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in controlling various herbicide-resistant Amaranthus biotypes. Notably, it has shown to be effective against populations resistant to other PPO-inhibiting herbicides, a crucial advantage in modern weed management strategies.

Table 1: Foliar Efficacy of this compound and Other PPO Inhibitors on Resistant Waterhemp (Amaranthus tuberculatus)
HerbicideApplication Rate (g ai/ha)Waterhemp Control (%) (28 DAA¹)Plant Mortality (%) (28 DAA¹)
This compound 6.258885
12.591Not Reported
25 95 Not Reported
Fomesafen34380-88Not Reported
Lactofen21980-8887
Saflufenacil258078
5083Not Reported

¹DAA: Days After Application. Data compiled from field experiments conducted in 2017 and 2018.[1][2]

Table 2: Efficacy of this compound on PPO-Resistant Amaranthus Biotypes in Greenhouse Studies
Amaranthus SpeciesPPO-R¹ MutationHerbicideR/S Ratio²
A. tuberculatusΔG210, R128GThis compound No significant difference
Fomesafen3.0 - 9.2
Saflufenacil2.0 - 2.8
A. palmeriΔG210, V361AThis compound No significant difference
Fomesafen3.0 - 9.2
Saflufenacil2.0 - 2.8

¹PPO-R: PPO inhibitor-resistant.[1][2] ²R/S Ratio: Resistance/Susceptible ratio. A higher ratio indicates a greater level of resistance. A ratio near 1.0 indicates no resistance.

The data clearly indicates that while common PPO-resistant biotypes of A. tuberculatus and A. palmeri show significant resistance to fomesafen and saflufenacil, their response to this compound is comparable to that of susceptible biotypes.[1][2] This suggests that this compound can be a valuable tool for managing herbicide-resistant Amaranthus weeds.[1][2]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to validate the efficacy of this compound.

Greenhouse Dose-Response Experiments

A whole-plant bioassay is conducted to determine the dose-response of susceptible and resistant Amaranthus biotypes to foliar applications of various herbicides.

  • Plant Material: Seeds from confirmed susceptible and PPO-resistant Amaranthus populations are germinated and grown in a controlled greenhouse environment. Seedlings are transplanted into individual pots.

  • Herbicide Application: Herbicides (e.g., this compound, fomesafen, saflufenacil) are applied at a range of doses to plants at a specific growth stage (e.g., 8 to 12 cm in height). A non-treated control group is included for comparison.

  • Data Collection: Herbicide efficacy is evaluated at set intervals (e.g., 21 days after application). Visual injury ratings, plant mortality, and shoot biomass reduction are recorded.

  • Statistical Analysis: The herbicide dose required to cause 50% growth reduction (GR₅₀) is calculated for each biotype and herbicide. The resistance/susceptible (R/S) ratio is then determined by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Field Efficacy Trials

Field studies are conducted in areas with natural infestations of herbicide-resistant Amaranthus populations.

  • Site Selection: Fields with a known history and confirmed presence of PPO-resistant Amaranthus tuberculatus are chosen.

  • Experimental Design: A randomized complete block design with multiple replications is typically used.

  • Treatments: Various rates of this compound and other commercial standard herbicides are applied at a specified weed growth stage.

  • Efficacy Evaluation: Weed control is visually assessed at multiple time points after application (e.g., 14, 28, and 42 days after application) on a scale of 0% (no control) to 100% (complete control). Plant density and biomass are also measured from quadrats placed within each plot.

  • Data Analysis: Data is subjected to analysis of variance (ANOVA) to determine significant differences between herbicide treatments.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating and understanding the efficacy of this compound, the following diagrams have been generated.

experimental_workflow cluster_greenhouse Greenhouse Dose-Response cluster_field Field Efficacy Trials seed_germination Seed Germination (Susceptible & Resistant Biotypes) seedling_growth Seedling Growth seed_germination->seedling_growth herbicide_application_gh Herbicide Application (Multiple Doses) seedling_growth->herbicide_application_gh data_collection_gh Data Collection (Visual Injury, Biomass) herbicide_application_gh->data_collection_gh gr50_calculation GR50 Calculation data_collection_gh->gr50_calculation rs_ratio R/S Ratio Determination gr50_calculation->rs_ratio site_selection Site Selection (Resistant Population) plot_establishment Plot Establishment site_selection->plot_establishment herbicide_application_field Herbicide Application (Field Rates) plot_establishment->herbicide_application_field data_collection_field Data Collection (Visual Control, Density) herbicide_application_field->data_collection_field statistical_analysis Statistical Analysis data_collection_field->statistical_analysis

Caption: Experimental workflow for evaluating herbicide efficacy.

ppo_resistance_mechanism cluster_susceptible Susceptible Amaranthus cluster_resistant PPO-Resistant Amaranthus protox Protoporphyrinogen IX ppo_enzyme_s PPO Enzyme (Wild Type) protox->ppo_enzyme_s Binds to proto_ix Protoporphyrin IX ppo_enzyme_s->proto_ix Catalyzes chlorophyll Chlorophyll proto_ix->chlorophyll protox_r Protoporphyrinogen IX ppo_enzyme_r PPO Enzyme (Mutated) (e.g., ΔG210) protox_r->ppo_enzyme_r Binds to proto_ix_r Protoporphyrin IX ppo_enzyme_r->proto_ix_r Catalyzes chlorophyll_r Chlorophyll proto_ix_r->chlorophyll_r other_ppo Other PPO Inhibitors (e.g., Fomesafen) other_ppo->ppo_enzyme_r Binding Impaired This compound This compound This compound->ppo_enzyme_r Effectively Binds & Inhibits

Caption: Mechanism of PPO resistance and this compound action.

References

Trifludimoxazin: A Comparative Analysis with Other PPO Inhibitors in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the ongoing battle against herbicide-resistant weeds, a new protoporphyrinogen IX oxidase (PPO) inhibitor, Trifludimoxazin, is demonstrating significant potential. This guide provides a comprehensive comparative analysis of this compound against other commercially available PPO inhibitors, offering researchers, scientists, and drug development professionals a detailed examination of its efficacy, unique mode of action, and performance supported by experimental data.

Protoporphyrinogen IX oxidase (PPO) inhibitors are a critical class of herbicides that disrupt the chlorophyll biosynthesis pathway in plants.[1][2] They block the PPO enzyme, leading to an accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, causes rapid cellular damage and plant death.[1][2] However, the emergence of weed biotypes with resistance to existing PPO inhibitors has necessitated the development of novel active ingredients.

Superior Efficacy Against Resistant Weeds

A key differentiator of this compound is its effectiveness against weed populations that have developed resistance to other PPO-inhibiting herbicides.[3] Greenhouse dose-response experiments have shown that while resistant/susceptible (R/S) ratios for fomesafen and saflufenacil can be as high as 9.2 in certain weed biotypes, the response to this compound remains largely unaffected.[3] This is particularly evident in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) biotypes containing common PPO2 target-site mutations such as ΔG210, R128G, and V361A.[3]

Biochemical studies have confirmed that this compound is a potent inhibitor of PPO2 enzymes carrying these mutations.[4][5] This suggests that this compound could be a valuable tool for managing the spread of PPO-resistant weeds.[5]

Unique Binding Mechanism and Enhanced Residual Activity

The enhanced efficacy of this compound against resistant weeds can be attributed to its unique binding characteristics.[4][6] Unlike many other PPO inhibitors that primarily interact with three sites within the enzyme's binding pocket, this compound forms an additional bond with the beta sheet backbone.[7] This stronger and more comprehensive binding makes it less susceptible to the structural changes in the PPO enzyme that confer resistance.[7]

Furthermore, field trials have consistently demonstrated that this compound offers longer residual weed control compared to other PPO inhibitors like saflufenacil.[6] This extended activity provides greater flexibility in application timing and can lead to improved overall weed management.

Comparative Performance Data

The following tables summarize the comparative performance of this compound against other common PPO inhibitors based on available experimental data.

Table 1: Efficacy on PPO-Resistant Waterhemp (Amaranthus tuberculatus)

HerbicideApplication Rate (g ai ha⁻¹)Weed Control (%) at 28 DAA
This compound2595
Fomesafen34380-88
Lactofen21980-88
Saflufenacil25-5080-88

Data from field trials on native A. tuberculatus populations with low frequencies of PPO-resistant plants.[3]

Table 2: Inhibition of PPO Enzymes (Illustrative Ki values)

PPO InhibitorKi (nM)Target
PPO-IN-216Protoporphyrinogen IX oxidase
PPO-IN-30.67Protoporphyrinogen IX oxidase
PPO-IN-149.05Nicotiana tobacco PPO (NtPPO)
Tiafenacil22-28 (IC50)PPO from various plant species
PPO-IN-1730.34Nicotiana tobacco PPO (NtPPO)

Note: This table provides examples of inhibitory constants for various PPO inhibitors to illustrate the range of potency within this class of herbicides. Specific Ki values for this compound against various PPO mutations are detailed in specialized literature.[8]

Experimental Protocols

Greenhouse Dose-Response Experiments for Herbicide Resistance Evaluation

  • Plant Material: Seeds of susceptible and confirmed PPO inhibitor-resistant biotypes of Amaranthus tuberculatus and Amaranthus palmeri are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.

  • Herbicide Application: Herbicides (this compound, fomesafen, saflufenacil) are applied post-emergence to plants at a specified growth stage (e.g., 8-12 cm in height). A range of doses for each herbicide is applied using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection: Plant injury is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death). Above-ground biomass is harvested at the end of the experiment and dry weights are recorded.

  • Data Analysis: The dose-response data is subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR₅₀). The resistant/susceptible (R/S) ratio is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Field Efficacy and Residual Activity Trials

  • Trial Setup: Field plots are established in areas with natural infestations of target weed species, including known PPO-resistant populations. A randomized complete block design with multiple replications is typically used.

  • Herbicide Application: Pre-emergence or post-emergence applications of this compound and other PPO inhibitors are made at labeled rates using standard field spray equipment.

  • Data Collection: Weed control is visually rated on a percentage scale at various intervals after application (e.g., 14, 28, 56, and 80 days after treatment) to assess both initial efficacy and residual activity. Crop injury is also assessed. Weed density and biomass samples may be collected from quadrats within each plot.

  • Data Analysis: Analysis of variance (ANOVA) is performed on the data, and means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD at p ≤ 0.05).

Visualizing the Mechanism and Workflow

Signaling Pathway of PPO Inhibition

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Inhibition Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Inhibitor->PPO_Enzyme Light_O2 Light & O₂ Accumulation->Light_O2 Cell_Damage Cell Damage & Plant Death Light_O2->Cell_Damage Generates Singlet Oxygen Herbicide_Testing_Workflow cluster_greenhouse Greenhouse Experiments cluster_field Field Trials Plant_Growth Plant Growth (Susceptible & Resistant Biotypes) Herbicide_Application_GH Herbicide Application (Dose-Response) Plant_Growth->Herbicide_Application_GH Data_Collection_GH Data Collection (Visual Injury, Biomass) Herbicide_Application_GH->Data_Collection_GH GR50_Calculation GR₅₀ Calculation Data_Collection_GH->GR50_Calculation Statistical_Analysis Statistical Analysis GR50_Calculation->Statistical_Analysis Comparative Analysis Plot_Establishment Plot Establishment Herbicide_Application_Field Herbicide Application (Pre- & Post-emergence) Plot_Establishment->Herbicide_Application_Field Data_Collection_Field Data Collection (Weed Control, Crop Injury) Herbicide_Application_Field->Data_Collection_Field Data_Collection_Field->Statistical_Analysis

References

A Comparative Analysis of Trifludimoxazin and Saflufenacil Efficacy on Key Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of trifludimoxazin and saflufenacil, two protoporphyrinogen oxidase (PPO) inhibiting herbicides. The following sections detail their mechanism of action, comparative performance data on specific weed species, and the experimental protocols utilized in key studies.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both this compound and saflufenacil are classified as Group 14 herbicides and share the same mode of action: the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX. When exposed to light, protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This process manifests as rapid necrosis and desiccation of the treated plant tissues.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Protoporphyrinogen IX Accumulation & Leakage PPO->Accumulation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Herbicides This compound Saflufenacil Herbicides->PPO Inhibition Oxidation Cytoplasmic Oxidation Accumulation->Oxidation Proto_IX_cyto Protoporphyrin IX (Cytoplasm) Oxidation->Proto_IX_cyto ROS Reactive Oxygen Species (ROS) Proto_IX_cyto->ROS Light Light Light->ROS Activation Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Figure 1: Signaling pathway of PPO-inhibiting herbicides.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and saflufenacil on various key weed species. Data is presented as percent control at a specified number of days after application (DAA).

Amaranthus Species (Waterhemp and Palmer Amaranth)

This compound has demonstrated comparable or greater efficacy on waterhemp (Amaranthus tuberculatus) when compared to saflufenacil, particularly at higher application rates.[2]

Table 1: Efficacy of this compound vs. Saflufenacil on Waterhemp (Amaranthus tuberculatus)

HerbicideApplication Rate (g ai ha⁻¹)Percent Control (28 DAA)
This compound6.2588%
This compound12.591%
This compound2595%
Saflufenacil2580%
Saflufenacil5083%
Data sourced from a study on PPO inhibitor-resistant waterhemp.[2]

For Palmer amaranth (Amaranthus palmeri), both herbicides show high efficacy, though this compound may not be impacted by certain target-site mutations that confer resistance to saflufenacil.[3]

Other Broadleaf Weed Species

Direct comparative data for other weed species from a single study is limited. The following tables present efficacy data from various studies. It is important to note that experimental conditions may vary between these studies.

Table 2: Efficacy of this compound on Various Weed Species

Weed SpeciesApplication Rate (g ai ha⁻¹)Percent Control (DAA)
Giant Ragweed (Ambrosia trifida)12.578% (21 DAA)
Horseweed (Conyza canadensis)12.59% (28 DAA)
Data from a study evaluating this compound for use in soybean.[3]

Table 3: Efficacy of Saflufenacil on Various Weed Species

Weed SpeciesApplication Rate (g ai ha⁻¹)Percent Control (DAA)
Common Ragweed (Ambrosia artemisiifolia)Not Specified65-96%
Field Bindweed (Convolvulus arvensis)7-71 (ED90)90% (28 DAA)
Horseweed (Conyza canadensis)Not SpecifiedEffective on glyphosate-resistant biotypes
Data compiled from multiple studies on saflufenacil efficacy.[4][5][6]

Experimental Protocols

The following sections describe generalized experimental protocols for evaluating the efficacy of this compound and saflufenacil based on methodologies reported in the cited literature.

Greenhouse Dose-Response Experiments

These studies are conducted to determine the effective dose of a herbicide required to control a specific weed species.

Greenhouse_Workflow Seed_Planting Weed Seed Planting (Potting Mix) Growth Growth to Target Stage (e.g., 4-6 leaf stage) Seed_Planting->Growth Application Herbicide Application (Spray Chamber) Growth->Application Herbicide_Prep Herbicide Stock Solution Preparation Herbicide_Prep->Application Post_Application Post-Application Growth (Controlled Environment) Application->Post_Application Evaluation Efficacy Evaluation (e.g., 21-28 DAA) Post_Application->Evaluation Data_Analysis Data Analysis (e.g., GR50 Calculation) Evaluation->Data_Analysis

Figure 2: General workflow for greenhouse herbicide efficacy trials.
  • Plant Material: Seeds of the target weed species are planted in pots containing a commercial potting mix. Plants are grown in a greenhouse under controlled temperature and light conditions until they reach the desired growth stage for herbicide application (e.g., 8-12 cm in height).

  • Herbicide Application: Herbicides are applied using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 140 L ha⁻¹). A range of herbicide doses is applied to determine the dose-response relationship. Adjuvants such as methylated seed oil (MSO) are often included in the spray solution to enhance herbicide uptake.

  • Data Collection: At a set time after application (e.g., 21 or 28 DAA), visual weed control is assessed on a scale of 0% (no control) to 100% (complete plant death). Above-ground biomass is also harvested, dried, and weighed.

  • Statistical Analysis: The data is subjected to non-linear regression analysis to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or a 50% reduction in biomass (I₅₀).

Field Efficacy Trials

Field trials are conducted to evaluate herbicide performance under real-world agricultural conditions.

  • Experimental Design: Trials are typically established in a randomized complete block design with multiple replications. Plots are of a specified size.

  • Herbicide Application: Herbicides are applied at various rates using a backpack or tractor-mounted sprayer calibrated to deliver a specific spray volume. Applications can be made pre-emergence (before weed emergence) or post-emergence (after weed emergence) at specific weed growth stages.

  • Data Collection: Visual assessments of weed control are made at multiple time points after application (e.g., 7, 14, 28, and 56 DAA). Weed density and biomass can also be measured from quadrats placed within each plot. Crop injury is also visually assessed.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using an appropriate statistical test (e.g., Fisher's Protected LSD at p ≤ 0.05).

Conclusion

Both this compound and saflufenacil are effective PPO-inhibiting herbicides for the control of a range of broadleaf weeds. The choice between the two may depend on the target weed species, the presence of herbicide-resistant biotypes, and the specific cropping system. This compound shows particular promise for the control of PPO-resistant Amaranthus species. Further research with direct, side-by-side comparisons on a wider array of weed species under varied environmental conditions will provide a more comprehensive understanding of their relative performance.

References

Cross-resistance studies of Trifludimoxazin in herbicide-resistant populations

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of cross-resistance studies reveals Trifludimoxazin's potential in managing weeds resistant to other protoporphyrinogen oxidase (PPO)-inhibiting herbicides. This guide provides an objective comparison of its performance with alternative herbicides, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a novel PPO-inhibiting herbicide, demonstrates significant efficacy against key herbicide-resistant weed populations, particularly Amaranthus species like waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri). Cross-resistance studies indicate that common target-site mutations conferring resistance to other PPO inhibitors do not provide cross-resistance to this compound, making it a valuable tool in integrated weed management programs.[1][2]

Performance Against PPO-Resistant Phenotypes

Greenhouse and field experiments have consistently shown that this compound effectively controls waterhemp and Palmer amaranth populations with known PPO target-site mutations, such as the ΔG210, R128G, and V361A mutations.[1][2][3] In contrast, other commercial PPO inhibitors, like fomesafen and saflufenacil, exhibit reduced efficacy against these resistant biotypes.

Table 1: Herbicide Efficacy (GR₅₀) on Susceptible and PPO-Resistant Amaranthus tuberculatus (Waterhemp)
HerbicideBiotypeGR₅₀ (g ai ha⁻¹)Resistance/Susceptibility (R/S) Ratio
This compound Susceptible3.6-
Resistant (ΔG210)3.81.1
Resistant (R128G)3.30.9
Fomesafen Susceptible35.4-
Resistant (ΔG210)326.69.2
Resistant (R128G)106.23.0
Saflufenacil Susceptible7.4-
Resistant (ΔG210)20.72.8
Resistant (R128G)14.82.0

Data sourced from greenhouse dose-response experiments.[1][2]

Table 2: Herbicide Efficacy (GR₅₀) on Susceptible and PPO-Resistant Amaranthus palmeri (Palmer amaranth)
HerbicideBiotypeGR₅₀ (g ai ha⁻¹)Resistance/Susceptibility (R/S) Ratio
This compound Susceptible1.1-
Resistant (ΔG210)1.21.1
Resistant (V361A)1.00.9
Fomesafen Susceptible7.9-
Resistant (ΔG210)48.26.1
Resistant (V361A)38.74.9
Saflufenacil Susceptible0.6-
Resistant (ΔG210)1.52.5
Resistant (V361A)1.22.0

Data sourced from greenhouse dose-response experiments.[1]

Field Performance

Field studies corroborate the findings from greenhouse experiments. In fields with known populations of PPO-resistant waterhemp (containing the ΔG210 mutation), foliar applications of this compound at 25 g ai ha⁻¹ resulted in 95% control at 28 days after application.[1][2] In the same studies, standard application rates of fomesafen, lactofen, and saflufenacil provided 80% to 88% control.[1][2]

Mechanism of Action and Resistance

This compound, like other PPO inhibitors, functions by blocking the protoporphyrinogen oxidase enzyme in the chlorophyll biosynthesis pathway. However, structural differences in this compound allow it to bind effectively to the PPO2 enzyme even in the presence of mutations that hinder the binding of other PPO inhibitors.[4][5] While target-site resistance appears to be overcome by this compound, non-target-site resistance (NTSR), often mediated by enhanced herbicide metabolism, could still pose a future challenge and warrants further investigation.[1]

Experimental Protocols

The data presented is based on standardized herbicide efficacy studies. A general workflow for these experiments is outlined below.

G cluster_0 Seed Collection & Plant Growth cluster_1 Herbicide Application cluster_2 Data Collection & Analysis S1 Collect seeds from susceptible & resistant weed populations S2 Grow plants to a specific stage (e.g., 8-12 cm) S1->S2 H2 Apply herbicides to plants (foliar spray) S2->H2 Randomized complete block design H1 Prepare serial dilutions of herbicides H1->H2 D1 Visually assess plant injury at set time points H2->D1 Incubation under controlled conditions D2 Harvest above-ground biomass (shoot dry weight) H2->D2 Incubation under controlled conditions D3 Analyze data using dose-response models (e.g., log-logistic) D1->D3 D2->D3 D4 Calculate GR50 and R/S ratios D3->D4

Figure 1. A generalized experimental workflow for conducting herbicide cross-resistance studies.

Dose-Response Bioassay Methodology
  • Plant Material: Seeds from both susceptible and confirmed herbicide-resistant weed biotypes are germinated and grown in a greenhouse under controlled temperature and light conditions.

  • Herbicide Application: Plants are treated at a specific growth stage (e.g., 8 to 12 cm in height) with a range of herbicide concentrations. Applications are typically made using a calibrated spray chamber to ensure uniform coverage.

  • Statistical Analysis: The data is fitted to a non-linear regression model, typically a four-parameter log-logistic function, to determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀). The resistance/susceptibility (R/S) ratio is then calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Signaling Pathways and Molecular Interactions

The efficacy of this compound against PPO-resistant weeds is rooted in its molecular interaction with the target enzyme.

G cluster_0 PPO Inhibition Pathway cluster_1 Herbicide Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX This compound This compound This compound->PPO_enzyme Inhibits Mutated_PPO Mutated PPO Enzyme (e.g., ΔG210) This compound->Mutated_PPO Inhibits Other_PPO_Inhibitors Other PPO Inhibitors (e.g., Fomesafen) Other_PPO_Inhibitors->PPO_enzyme Inhibits Other_PPO_Inhibitors->Mutated_PPO Ineffective Inhibition

Figure 2. This compound effectively inhibits both wild-type and mutated PPO enzymes.

Conclusion

The available data strongly suggest that this compound is a potent herbicide for the management of PPO-resistant Amaranthus species. Its ability to control biotypes with common target-site mutations provides a much-needed chemical rotation partner to mitigate the evolution and spread of herbicide resistance. Future research should continue to monitor for the potential development of non-target-site resistance to ensure the long-term sustainability of this herbicide technology.

References

Unraveling the Molecular Response of Plants to Trifludimoxazin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative transcriptomic studies on Trifludimoxazin-treated plants are not yet publicly available, this guide provides a comprehensive comparison based on existing biochemical and efficacy data, alongside a proposed framework for future transcriptomic analyses. This compound is a novel and potent protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide, offering a new tool for managing herbicide-resistant weeds.[1][2][3] Understanding its molecular impact in comparison to other herbicides is crucial for its effective and sustainable use.

Biochemical Performance: A Potent Inhibitor of PPO

This compound distinguishes itself through its robust inhibition of PPO enzymes, including those with mutations that confer resistance to other PPO-inhibiting herbicides.[1] This makes it a valuable tool for combating the evolution of herbicide resistance in weed populations.[1]

FeatureThis compoundOther PPO Inhibitors (e.g., Saflufenacil, Fomesafen)
Target Enzyme Protoporphyrinogen IX Oxidase (PPO)Protoporphyrinogen IX Oxidase (PPO)
Inhibition of Wild-Type PPO Strong inhibitor[1]Generally strong inhibitors
Inhibition of Resistant PPO Mutants (e.g., ΔG210, R128G) Effective inhibitor of various PPO2 enzymes with target site mutations, including double mutants[1][2]Reduced efficacy against certain resistant mutants[1]
Binding Mechanism Unique binding characteristics within the PPO active site, stabilized by pi-stacking effects and multipolar interactions.[4]Binding affinity can be reduced by mutations that alter the active site.[1]

Efficacy Against Herbicide-Resistant Weeds

Field and greenhouse studies have demonstrated the effectiveness of this compound against a broad spectrum of weed species, including those resistant to other herbicide modes of action.[2][3]

Weed SpeciesThis compound EfficacyComparison with other PPO inhibitors
Palmer amaranth (Amaranthus palmeri) Effective control[3]Often used in combination for broader control.
Waterhemp (Amaranthus tuberculatus) Effective control[3]Resistance to other PPO inhibitors is a known issue.[5]
Kochia (Bassia scoparia) Effective control[3]A challenging weed with widespread resistance.
Ryegrass (Lolium spp.) Effective control of certain species[3]Herbicide resistance is common in ryegrass.

Proposed Experimental Protocol for Comparative Transcriptomics

To elucidate the detailed molecular mechanisms of this compound and to objectively compare its effects with other herbicides at the transcriptomic level, the following experimental workflow is proposed.

Experimental_Workflow A Plant Growth and Treatment B Herbicide Application (this compound, Other PPOi, Control) A->B C Tissue Sampling (Time Course) B->C D RNA Extraction and QC C->D E Library Preparation (e.g., TruSeq) D->E F High-Throughput Sequencing (RNA-Seq) E->F G Data Quality Control (e.g., FastQC) F->G H Read Mapping to Reference Genome G->H I Differential Gene Expression Analysis H->I J Functional Annotation & Pathway Analysis (GO, KEGG) I->J K Comparative Analysis of DEGs and Pathways I->K J->K L Validation (e.g., qRT-PCR) K->L

Caption: Proposed workflow for a comparative transcriptomics study of this compound.

Detailed Methodologies:

  • Plant Material and Growth Conditions: Grow a susceptible plant species (e.g., Arabidopsis thaliana or a relevant crop/weed species) under controlled greenhouse conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Herbicide Treatment: At a specific growth stage (e.g., 3-4 true leaves), apply this compound, another PPO-inhibiting herbicide, and a mock control solution at recommended field rates.

  • Sample Collection: Collect leaf tissue at multiple time points post-treatment (e.g., 1, 3, 6, 12, 24 hours) to capture both early and late transcriptional responses. Immediately freeze samples in liquid nitrogen.

  • RNA Extraction and Sequencing: Extract total RNA using a commercially available kit. Assess RNA quality and integrity. Prepare sequencing libraries from high-quality RNA samples and perform paired-end sequencing on a high-throughput platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess raw read quality and perform trimming to remove low-quality bases and adapter sequences.

    • Mapping: Align trimmed reads to the reference genome of the plant species.

    • Differential Expression: Identify differentially expressed genes (DEGs) between treatments and control at each time point using statistical packages like DESeq2 or edgeR.

    • Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways.

  • Validation: Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).

Visualizing the PPO Inhibition Pathway

This compound, like other PPO inhibitors, disrupts the chlorophyll and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid cell membrane damage.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation in Cytosol Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation This compound This compound This compound->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Generation (with light & O2) Accumulation->ROS Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage

Caption: The mechanism of action for this compound via PPO inhibition.

While awaiting direct comparative transcriptomic data, the existing evidence strongly supports this compound as a powerful herbicide with a unique efficacy profile against resistant weeds. Future transcriptomic studies following the proposed workflow will undoubtedly provide deeper insights into its molecular interactions and help to further optimize its use in integrated weed management strategies.

References

Validating the Binding Site of Trifludimoxazin on the PPO Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trifludimoxazin's binding to the protoporphyrinogen IX oxidase (PPO) enzyme with other alternative PPO inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the validation process and mechanism of action.

Comparative Analysis of PPO Inhibitor Potency

This compound demonstrates a high binding affinity to the plant PPO enzyme, which is crucial for its herbicidal activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several other PPO inhibitors against the wild-type plant PPO enzyme. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 (nM) for Plant PPOChemical Class
This compound Data not explicitly stated in public abstracts, but described as having a stronger affinity than Fomesafen and Lactofen[1]Triazinone
Saflufenacil0.2 - 2.0[2][3][4]Pyrimidinedione
Flumioxazin7.15 (rat liver PPO)N-phenylphthalimide
FomesafenIC50 value against plant PPO not found in searchesDiphenyl ether
LactofenIC50 value against plant PPO not found in searchesDiphenyl ether

Note: The IC50 value for Flumioxazin is for the rat liver PPO enzyme and may not be directly comparable to the plant enzyme values.

Experimental Protocols for Binding Site Validation

Validating the binding site of an inhibitor on its target enzyme is a critical step in drug and herbicide development. The following protocols are key to characterizing the interaction between this compound and the PPO enzyme.

Biochemical Enzyme Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor (e.g., its IC50 or Ki value).

Objective: To quantify the inhibitory effect of this compound and other PPO inhibitors on the enzymatic activity of PPO.

Principle: The PPO enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The activity of the enzyme can be monitored by measuring the rate of formation of the product, which is often detected spectrophotometrically. The inhibitor's potency is determined by measuring the reduction in enzyme activity at various inhibitor concentrations.

Generalized Protocol:

  • Enzyme Preparation: Recombinant PPO2 enzyme from a target plant species (e.g., Amaranthus tuberculatus) is expressed in a suitable system (e.g., E. coli) and purified.[1]

  • Reaction Mixture: A reaction buffer is prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and the necessary cofactors (e.g., FAD).

  • Inhibitor Addition: The PPO inhibitor (e.g., this compound) is added to the reaction mixture at a range of concentrations.

  • Activity Measurement: The enzymatic reaction is initiated, and the rate of product formation is measured over time using a spectrophotometer.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from this curve.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering direct visualization of the binding site and interactions.

Objective: To determine the precise binding mode of this compound within the active site of the PPO enzyme.

Principle: A purified PPO enzyme is co-crystallized with the inhibitor. The resulting crystal is then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, which in turn allows for the determination of the atomic structure of the enzyme-inhibitor complex.

Generalized Protocol:

  • Protein Expression and Purification: A large quantity of highly pure PPO enzyme is produced.

  • Co-crystallization: The purified PPO enzyme is mixed with a molar excess of this compound and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures).

  • X-ray Diffraction Data Collection: A suitable crystal is selected and exposed to a synchrotron X-ray source to collect diffraction data.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-inhibitor complex is built into the electron density and refined to obtain the final high-resolution structure.[1]

The crystal structure of this compound bound to PPO2 reveals that it occupies the substrate-binding pocket, in close proximity to the FAD cofactor.[1][5][6] The binding is stabilized by interactions with key amino acid residues.[5]

Site-Directed Mutagenesis

This method is used to identify the specific amino acid residues within the active site that are critical for inhibitor binding.

Objective: To confirm the importance of specific amino acid residues in the PPO active site for this compound binding and efficacy.

Principle: Specific amino acids in the PPO enzyme's active site, predicted to be important for inhibitor binding from structural or modeling data, are replaced with other amino acids through genetic modification. The inhibitory effect of the compound on these mutated enzymes is then compared to its effect on the wild-type enzyme.

Generalized Protocol:

  • Identification of Target Residues: Based on the crystal structure or molecular modeling, key amino acid residues in the PPO active site that are likely to interact with this compound are identified.

  • Generation of Mutant Enzymes: The gene encoding the PPO enzyme is mutated to replace the target amino acid residues. The mutant enzymes are then expressed and purified.

  • Enzyme Inhibition Assays: The IC50 values of this compound against the wild-type and mutant PPO enzymes are determined using the biochemical assay described above.

  • Analysis: A significant increase in the IC50 value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for the inhibitor's binding and efficacy. Studies have shown that certain mutations in the PPO2 enzyme can confer resistance to some PPO-inhibiting herbicides, and this compound has been shown to be a potent inhibitor of various PPO2 enzymes carrying such target site mutations.[1][7][8]

Visualizing the Validation and Mechanism

To further clarify the experimental workflow and the herbicidal action of this compound, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Analysis cluster_structural Structural Analysis cluster_functional Functional Analysis b1 PPO Enzyme Inhibition Assay b2 Determine IC50/Ki Values b1->b2 Quantifies Potency s1 X-ray Crystallography validation Binding Site Validation b2->validation s2 3D Structure of PPO-Inhibitor Complex s1->s2 Reveals Binding Mode f1 Site-Directed Mutagenesis s2->validation f2 Inhibition of Mutant Enzymes f1->f2 Identifies Key Residues f2->validation

Caption: Experimental workflow for validating the binding site of a PPO inhibitor.

ppo_inhibition_pathway This compound This compound ppo_enzyme PPO Enzyme This compound->ppo_enzyme Inhibits protoporphyrin_ix Protoporphyrin IX ppo_enzyme->protoporphyrin_ix Catalyzes Conversion protoporphyrinogen_ix Protoporphyrinogen IX protoporphyrinogen_ix->ppo_enzyme Substrate ros Reactive Oxygen Species (ROS) Accumulation protoporphyrinogen_ix->ros Accumulation & Light Exposure chlorophyll Chlorophyll Synthesis protoporphyrin_ix->chlorophyll membrane_damage Cell Membrane Damage ros->membrane_damage weed_death Weed Death membrane_damage->weed_death

Caption: Signaling pathway of PPO inhibition by this compound leading to weed death.

References

A Comparative Analysis of Trifludimoxazin's Metabolic Pathways in Various Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of the herbicide Trifludimoxazin across different plant species. The information is compiled from publicly available regulatory documents and scientific literature, offering insights into the differential metabolism that may contribute to its selective herbicidal activity.

Executive Summary

This compound, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, undergoes metabolic transformation in plants, leading to the formation of several key metabolites. The rate and profile of this metabolism can vary between different plant species, potentially influencing their susceptibility to the herbicide. This guide summarizes the available quantitative data on this compound metabolism, details the experimental protocols for its analysis, and provides a visual representation of its metabolic fate in plants.

Data Presentation: Quantitative Comparison of this compound Metabolism

While comprehensive quantitative data on the metabolic fate of this compound in a wide range of plant species is limited in the public domain, regulatory submissions provide valuable insights into its metabolism in key crops. The following table summarizes the distribution of this compound and its major metabolites as a percentage of the Total Radioactive Residue (TRR) in various plant matrices.

Plant SpeciesMatrixParent this compound (% TRR)M850H001 (% TRR)M850H003 (% TRR)M850H006 (% TRR)M850H012 (% TRR)Reference
SoybeanLeafNot Observed--up to 38-[1]
SeedNot Observed--≤ 8.2-[1]
PotatoHaulmNot Observed1321--[1]
TuberNot Observed (No radioactive residues > 0.01 mg/kg)----[1]
CornForage, Grain, Husk, StrawNot Observed (No radioactive residues > 0.01 mg/kg)----[1]
Rotational Crops (Lettuce)Not Observed11---[1]
Rotational Crops (Wheat)StrawNot Observed-8.918-[1]

Note: The parent compound, this compound, was not observed in the available plant metabolism studies, indicating rapid metabolism.[1]

Metabolic Pathways of this compound in Plants

The metabolic transformation of this compound in plants primarily involves hydroxylation, cyclization, and subsequent conjugation. The proposed metabolic pathway, based on the identified metabolites, is depicted in the following diagram.

Trifludimoxazin_Metabolism This compound This compound (BAS 850 H) M850H001 M850H001 This compound->M850H001 Hydroxylation M850H003 M850H003 This compound->M850H003 Metabolism M850H006 M850H006 This compound->M850H006 Metabolism M850H012 M850H012 This compound->M850H012 Metabolism Conjugates Further Conjugates M850H001->Conjugates M850H003->Conjugates M850H006->Conjugates M850H012->Conjugates

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Protocols

The following section outlines a synthesized experimental protocol for the analysis of this compound and its metabolites in plant matrices, based on information from regulatory submissions.[1][2]

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound and its metabolites M850H001, M850H003, M850H006, and M850H012 from various plant tissues.

Extraction_Workflow start Plant Sample Collection and Homogenization extraction1 Homogenize with Methanol start->extraction1 centrifuge1 Centrifuge and Collect Supernatant extraction1->centrifuge1 extraction2 Re-extract Pellet with Methanol/Water centrifuge1->extraction2 combine Combine Supernatants centrifuge1->combine centrifuge2 Centrifuge and Collect Supernatant extraction2->centrifuge2 centrifuge2->combine filter Filter Extract combine->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for the extraction of this compound and its metabolites.

Detailed Steps:

  • Homogenization: Weigh a representative portion of the plant sample (e.g., 10 g) and homogenize it.

  • First Extraction: Add a suitable volume of methanol to the homogenized sample and blend for 2-3 minutes.

  • Centrifugation: Centrifuge the mixture at a sufficient speed to separate the solid and liquid phases.

  • Supernatant Collection: Decant and collect the methanol supernatant.

  • Second Extraction: Re-extract the remaining plant pellet with a mixture of methanol and water (e.g., 70:30 v/v).

  • Repeat Centrifugation: Centrifuge the mixture again and collect the supernatant.

  • Combine Extracts: Pool the supernatants from both extraction steps.

  • Filtration: Filter the combined extract through a 0.45 µm filter to remove any remaining particulate matter. The extract is now ready for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

The quantitative analysis of this compound and its metabolites is performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column is suitable for the separation of this compound and its metabolites.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes may be necessary to detect all analytes optimally.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each metabolite need to be determined and optimized.

  • Quantitation: External calibration curves are prepared using certified reference standards of this compound and its metabolites in a matrix-matched solution to account for matrix effects.[1]

Conclusion

The metabolism of this compound in plants is a rapid process that leads to the formation of several metabolites. The distribution of these metabolites varies across different plant species and tissues, which likely plays a role in the herbicide's selectivity. The provided analytical methodology offers a robust framework for the extraction and quantification of this compound and its metabolites, enabling further research into its metabolic fate in a wider range of plant species. Further studies are needed to generate more comprehensive quantitative data to build a more complete comparative picture of this compound metabolism in the plant kingdom.

References

Comparative Analysis of Trifludimoxazin and Alternative Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Trifludimoxazin and its alternatives for specific weed management, targeting researchers and drug development professionals. This compound is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide belonging to the triazinone chemical class.[1][2] It is effective for both pre- and post-emergent control of a variety of annual broadleaf and grass weeds in numerous crops and non-agricultural settings.[3][4] Its primary mechanism of action is the inhibition of the PPO enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[5][6][7] This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, generates reactive oxygen species that disrupt and destroy cell membranes, ultimately causing weed death.[1][6]

A key advantage of this compound is its efficacy against weed biotypes that have developed resistance to other PPO inhibitors and other herbicide modes of action, such as glyphosate and ALS inhibitors.[2][5][8] Its unique binding mechanism and ability to inhibit mutated PPO2 enzymes make it a valuable tool for resistance management.[5][9]

Alternatives to this compound

Alternatives to this compound primarily include other PPO-inhibiting herbicides. Additionally, herbicides with different modes of action, such as glufosinate (a glutamine synthetase inhibitor) and glyphosate (an EPSPS inhibitor), are often used in tank mixes or rotation to enhance efficacy and manage resistance.[5][10][11]

PPO-Inhibiting Herbicide Alternatives:

  • Saflufenacil: A PPO inhibitor often used in combination with this compound.[4]

  • Flumioxazin: A pre-emergent PPO inhibitor used for broadleaf weed control.[1]

  • Fomesafen: A diphenyl ether PPO inhibitor.[12]

  • Lactofen: Another diphenyl ether PPO inhibitor.[9]

  • Sulfentrazone: A PPO inhibitor with soil activity.[13]

  • Tiafenacil: A newer PPO inhibitor.[4]

Herbicides with Alternative Modes of Action:

  • Glufosinate: A glutamine synthetase inhibitor that works well in combination with PPO inhibitors, as it can lead to a synergistic increase in reactive oxygen species.[14][15]

  • Glyphosate: An EPSP synthase inhibitor, though resistance in many weed species is widespread.[10][16]

  • Paraquat: A photosystem I inhibitor providing rapid burndown activity.[5]

  • Dicamba: A synthetic auxin herbicide used for broadleaf control.[4]

Performance Data and Comparison

The following tables summarize quantitative data from various studies, comparing the performance of this compound with its alternatives.

Table 1: Efficacy (% Control) of this compound and Alternatives on Key Weed Species

Herbicide/MixtureRate (g ai ha⁻¹)Weed Species% ControlDays After Application (DAA)Source
This compound25Amaranthus tuberculatus (Waterhemp)95%28[12]
Fomesafen343Amaranthus tuberculatus (Waterhemp)80-88%28[12]
Lactofen219Amaranthus tuberculatus (Waterhemp)80-88%28[12]
Saflufenacil25 or 50Amaranthus tuberculatus (Waterhemp)80-88%28[12]
This compound + SaflufenacilNot SpecifiedConyza sumatrensis (Sumatran Fleabane)100%Not Specified[5]
Glufosinate (standalone)Not SpecifiedConyza sumatrensis (Sumatran Fleabane)<100%Not Specified[5]
Paraquat (standalone)Not SpecifiedConyza sumatrensis (Sumatran Fleabane)<100%Not Specified[5]
Glufosinate + this compound450 + 1.7Amaranthus palmeri (Palmer Amaranth)99%Not Specified[5]
Glufosinate (standalone)450Amaranthus palmeri (Palmer Amaranth)95%Not Specified[5]
This compound + GlyphosateNot SpecifiedAmbrosia trifida (Giant Ragweed)≥91%Not Specified[16]
This compound + GlufosinateNot SpecifiedAmaranthus tuberculatus (Waterhemp)≥91%Not Specified[16]

Table 2: Soil Mobility and Crop Tolerance

HerbicideSoil TypeVertical Mobility (cm)Crop Injury (% PRE Application)Source
This compoundAmarillo Sand5.043% (Cotton)[5]
FlumioxazinAmarillo Sand1.824% (Cotton)[5]
SaflufenacilAmarillo Sand4.572% (Cotton)[5]
This compoundAcuff Loam2.5Not Specified[5]
FlumioxazinAcuff Loam1.7Not Specified[5]
SaflufenacilAcuff Loam3.2Not Specified[5]
This compoundOlton Loam2.5Not Specified[5]
FlumioxazinOlton Loam1.9Not Specified[5]
SaflufenacilOlton Loam3.5Not Specified[5]
This compoundNot Specified≤5% (Peanut Stunting at 38 g ha⁻¹)Not Specified[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action for PPO inhibitors and a logical workflow for herbicide resistance management.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm Glutamate Glutamate ProtoIX_Gen Protoporphyrinogen IX Glutamate->ProtoIX_Gen Biosynthesis Pathway PPO PPO Enzyme ProtoIX_Gen->PPO ProtoIX_Gen_Accum Accumulated Protoporphyrinogen IX ProtoIX_Gen->ProtoIX_Gen_Accum Exports to Cytoplasm ProtoIX Protoporphyrin IX Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll PPO->ProtoIX ROS Reactive Oxygen Species (ROS) ProtoIX_Gen_Accum->ROS MembraneDamage Cell Membrane Damage ROS->MembraneDamage Death Weed Death MembraneDamage->Death Herbicide This compound & Other PPO Inhibitors Herbicide->PPO Inhibits Light Light Light->ROS Activates

Caption: Mechanism of action for PPO-inhibiting herbicides like this compound.

Resistance_Management WeedPopulation Weed Population (Susceptible & Resistant Biotypes) HerbicideApplication Repeated Use of Single Mode of Action (MOA) WeedPopulation->HerbicideApplication SelectionPressure Selection Pressure HerbicideApplication->SelectionPressure ResistantWeeds Increased Frequency of Resistant Weeds SelectionPressure->ResistantWeeds ControlFailure Weed Control Failure ResistantWeeds->ControlFailure Strategy Integrated Weed Management Strategy MOARotation Rotate Herbicide MOAs (e.g., PPO -> Glufosinate) Strategy->MOARotation TankMix Use Tank Mixtures (e.g., this compound + Glyphosate) Strategy->TankMix NewChemistry Incorporate New Chemistries (e.g., this compound for PPO-resistant weeds) Strategy->NewChemistry CulturalPractices Utilize Cultural Practices (e.g., Crop Rotation, Tillage) Strategy->CulturalPractices MOARotation->WeedPopulation Reduces Selection Pressure TankMix->WeedPopulation Reduces Selection Pressure NewChemistry->ResistantWeeds Controls Resistant Biotypes

Caption: Logical workflow for herbicide resistance management.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summarized protocols from the cited studies.

Protocol 1: Greenhouse Herbicide Efficacy and Resistance Screening

  • Objective: To evaluate the foliar efficacy of this compound and other PPO inhibitors on herbicide-susceptible and resistant Amaranthus biotypes.[12]

  • Methodology:

    • Amaranthus seeds from known susceptible and resistant populations are planted in pots and grown in a greenhouse.

    • Herbicides (this compound, fomesafen, saflufenacil) are applied post-emergence to plants at a specific growth stage (e.g., 7 to 10 cm in height).[12]

    • A range of application rates for each herbicide is used to determine the dose required for 50% (GR50) or 90% (GR90) growth reduction.

    • Visual injury ratings and plant biomass are recorded at set intervals (e.g., 14 and 28 days after application).[11][12]

    • Data is analyzed using a log-logistic dose-response model to compare the resistance/susceptible (R/S) ratios.[12]

Protocol 2: Soil Mobility Column Study

  • Objective: To compare the vertical mobility of this compound with other soil-applied herbicides in different soil types.[5][11]

  • Methodology:

    • PVC columns are packed with specific soil types (e.g., Amarillo loamy sand, Acuff loam, Olton loam).[5][11]

    • A precise amount of herbicide (this compound, flumioxazin, saflufenacil) is applied to the surface of each soil column.

    • A simulated rainfall event (e.g., 2.5 cm of irrigation) is applied to the top of the columns.[5]

    • After a set period, the soil columns are sectioned into specific depths (e.g., 0-1 cm, 1-2 cm, etc.).

    • The concentration of the herbicide in each section is determined using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify its movement through the soil profile.

Experimental_Workflow_Efficacy Start Start: Herbicide Efficacy Trial Planting 1. Planting & Weed Propagation (e.g., Amaranthus spp.) Start->Planting Growth 2. Greenhouse Growth (Plants reach 7-10 cm) Planting->Growth Application 3. Herbicide Application (Post-emergence) - this compound - Alternatives - Control Growth->Application DataCollection1 4a. Data Collection (e.g., 14 DAA) - Visual Injury Rating Application->DataCollection1 DataCollection2 4b. Data Collection (e.g., 28 DAA) - Visual Injury Rating - Biomass Measurement DataCollection1->DataCollection2 Analysis 5. Data Analysis (Log-logistic model, GR90 calculation) DataCollection2->Analysis End End: Comparative Efficacy Results Analysis->End

Caption: General experimental workflow for a post-emergence herbicide efficacy trial.

Conclusion

This compound is a potent PPO-inhibiting herbicide with a significant advantage in controlling weed biotypes resistant to other commercial PPO inhibitors and other modes of action.[5][8][9] Its efficacy, particularly on problematic weeds like Amaranthus species, is comparable or superior to many existing alternatives.[12] While it demonstrates higher soil mobility than flumioxazin, this characteristic, along with application timing, must be managed to avoid crop injury.[5] The combination of this compound with other herbicides, such as saflufenacil and glufosinate, shows synergistic or additive effects, enhancing the spectrum of weed control and providing a robust tool for integrated weed management and resistance mitigation strategies.[4][5][16] Future research should continue to explore optimal tank-mix partners and use patterns to maximize the utility of this novel herbicide.[15][17]

References

A Quantitative Comparison of Trifludimoxazin and Flumioxazin Phytotoxicity on Cotton

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, quantitative comparison of the phytotoxicity of two protoporphyrinogen oxidase (PPO)-inhibiting herbicides, Trifludimoxazin and Flumioxazin. The data presented is derived from a peer-reviewed study that directly compares these two herbicides under controlled greenhouse conditions. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate an objective evaluation of the relative crop safety of these compounds.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both this compound and Flumioxazin are members of the PPO-inhibiting class of herbicides.[1][2] Their primary mode of action is the disruption of the chlorophyll biosynthesis pathway in susceptible plants.[1] Specifically, they inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to an accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen species, which cause rapid peroxidation of lipids and proteins in cellular membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[3]

PPO_Inhibition_Pathway Protox_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protox_IX->PPO Proto_IX Protoporphyrin IX PPO->Proto_IX Normal Pathway Accumulation Accumulation of Protoporphyrinogen IX in cytoplasm PPO->Accumulation Chlorophyll Chlorophyll & Heme Biosynthesis Proto_IX->Chlorophyll Singlet_Oxygen Singlet Oxygen (¹O₂) Proto_IX->Singlet_Oxygen Herbicides This compound or Flumioxazin Herbicides->PPO Inhibition Auto_oxidation Auto-oxidation Accumulation->Auto_oxidation Auto_oxidation->Proto_IX Excess Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Light_O2 Light + O₂

Caption: PPO Inhibition Pathway

Experimental Protocol: Greenhouse Study on Cotton

The following methodology is based on the study by Asher et al. (2020), which provides a direct comparison of this compound and Flumioxazin phytotoxicity on cotton.[4][5][6][7]

1. Experimental Design:

  • A randomized complete block design was utilized.

  • The experiment was conducted twice with three replications per experimental run.

2. Plant Material and Growth Conditions:

  • Crop: Cotton (Gossypium hirsutum L. 'Stoneville 4946GLB2')

  • Growth Medium: Three different West Texas soils were used: Acuff loam, Amarillo loamy sand, and Olton loam.

  • Pots: 15-cm diameter plastic pots.

  • Greenhouse Conditions: Maintained at a temperature of 30/20°C (day/night) with a 14-hour photoperiod.

3. Herbicide Application:

  • Herbicides: this compound and Flumioxazin.

  • Application Timings:

    • Preplant (PP): Herbicides were applied 14 days before planting.

    • Pre-emergence (PRE): Herbicides were applied immediately after planting.

  • Application Method: Herbicides were applied using a spray chamber calibrated to deliver a specific volume per hectare.

  • Irrigation: Following PRE applications, pots were irrigated to a depth of 1.3 cm to incorporate the herbicides.

4. Phytotoxicity Assessment:

  • Visual Injury Ratings: Cotton injury was visually assessed at 14 and 28 days after planting (DAP) on a scale of 0% (no injury) to 100% (plant death).

  • Biomass Reduction: Above-ground cotton biomass was harvested at 28 DAP, dried to a constant weight, and the dry weight was recorded. Phytotoxicity was quantified as the percent reduction in dry weight compared to a non-treated control.

Experimental_Workflow start Start potting Potting of Cotton Seeds in Three Soil Types start->potting pp_app Preplant (PP) Herbicide Application (14 days before planting) potting->pp_app planting Cotton Planting pp_app->planting pre_app Pre-emergence (PRE) Herbicide Application planting->pre_app greenhouse Incubation in Greenhouse (30/20°C, 14h photoperiod) pre_app->greenhouse assess_14d Visual Injury Assessment (14 DAP) greenhouse->assess_14d assess_28d Visual Injury Assessment (28 DAP) assess_14d->assess_28d harvest Harvest Above-ground Biomass (28 DAP) assess_28d->harvest dry_weight Dry Weight Measurement harvest->dry_weight end End dry_weight->end

References

Synergistic Weed Control: Validating Trifludimoxazin Herbicide Combinations

Author: BenchChem Technical Support Team. Date: November 2025

The development of effective and sustainable weed management strategies is a critical focus in modern agriculture. Trifludimoxazin, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, has demonstrated significant potential for broadleaf and some grass weed control.[1][2] This guide provides a comprehensive comparison of this compound's synergistic effects when combined with other herbicides, supported by experimental data to aid researchers and scientists in the field of crop protection.

Performance of this compound in Herbicide Mixtures

Field and greenhouse studies have consistently shown that combining this compound with other herbicides can enhance weed control efficacy through synergistic or additive interactions. These combinations are crucial for managing problematic weeds, including those resistant to other herbicide classes.

Key Findings from Experimental Studies:

  • This compound with Saflufenacil: This combination has demonstrated a synergistic effect, particularly in the control of giant ragweed.[3] The mixture of these two PPO inhibitors has been shown to improve residual weed control.[4] Field trials have validated the efficacy of a ready-mix of this compound and saflufenacil in various applications.[1] Combining saflufenacil with this compound has been found to improve the efficacy on tall waterhemp compared to this compound alone.[5]

  • This compound with Glufosinate: Patent applications have highlighted the synergistic herbicidal activity when specific ratios of glufosinate and a mixture of saflufenacil and this compound are used.[6] Enhanced control of certain weed species was observed with the combination of glufosinate and this compound compared to the individual components.[7]

  • This compound with Glyphosate and Paraquat: Combinations of this compound with glyphosate and paraquat have been shown to be highly effective (≥ 91% control) on waterhemp and giant ragweed.[3] However, under greenhouse conditions, the mixture with paraquat was slightly antagonistic on waterhemp and giant ragweed.[3] For horseweed, all herbicide mixtures with this compound were classified as having additive interactions.[3]

  • This compound with Group 15 Herbicides: The addition of Group 15 herbicides like acetochlor or pyroxasulfone to this compound plus saflufenacil combinations did not significantly impact soybean response under most conditions.[5] However, in specific soil and environmental conditions, increased soybean injury was observed.[5]

Quantitative Data Summary

The following tables summarize the weed control efficacy from various field and greenhouse experiments.

Table 1: Efficacy of this compound and Herbicide Mixtures on Key Weed Species (% Control)

Herbicide CombinationTarget WeedApplication Rate (g ai ha⁻¹)% Control (Days After Application)Interaction TypeReference
This compoundGlyphosate-resistant Waterhemp12.594% (28 DAA)-[3]
This compoundGlyphosate-resistant Waterhemp2599% (28 DAA)-[3]
This compoundGiant Ragweed12.578% (21 DAA)-[5]
This compoundGiant Ragweed2579% (21 DAA)-[3]
This compoundHorseweed12.5 - 25≤ 20% (28 DAA)-[3][5]
This compound + GlufosinateWaterhemp & Giant RagweedNot Specified≥ 91%Additive[3]
This compound + GlyphosateWaterhemp & Giant RagweedNot Specified≥ 91%Additive[3]
This compound + ParaquatWaterhemp & Giant RagweedNot Specified≥ 91%Additive[3]
This compound + SaflufenacilGiant RagweedNot SpecifiedNot SpecifiedSynergistic[3]
This compound + SaflufenacilTall Waterhemp12.5 + 2574% (6 WAA)Additive[5]
This compound + SaflufenacilTall WaterhempHigher Rates84% - 92% (6 WAA)Additive[5]

DAA: Days After Application; WAA: Weeks After Application

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of synergistic effects. The following protocols are synthesized from the cited research.

Protocol 1: Greenhouse Synergy Assessment using Colby's Method

Objective: To determine the nature of interaction (synergistic, additive, or antagonistic) between this compound and other herbicides.

Materials:

  • Target weed species seedlings (e.g., giant ragweed, waterhemp) grown in pots.

  • Technical grade this compound and partner herbicides (e.g., saflufenacil, glufosinate).

  • Formulation reagents and spray chamber.

Procedure:

  • Plant Preparation: Grow weed seedlings to a specific height (e.g., 10-15 cm) under controlled greenhouse conditions.

  • Herbicide Application: Apply herbicides alone and in combination at various rates using a calibrated spray chamber. Include an untreated control.

  • Data Collection: Assess weed control visually as a percentage of biomass reduction compared to the untreated control at specified time points (e.g., 21 days after application).

  • Synergy Calculation (Colby's Method): Calculate the expected additive effect (E) using the formula: E = X + Y - (XY/100) Where:

    • X = % inhibition by herbicide A at a given rate.

    • Y = % inhibition by herbicide B at a given rate.

  • Interaction Determination:

    • If the observed response of the combination is significantly greater than E, the interaction is synergistic.

    • If the observed response is similar to E, the interaction is additive.

    • If the observed response is less than E, the interaction is antagonistic.

Protocol 2: Field Efficacy Trials for Herbicide Combinations

Objective: To evaluate the performance of this compound tank-mixes under real-world field conditions.

Materials:

  • Naturally infested or seeded field plots with target weed species.

  • Commercial formulations of this compound and partner herbicides.

  • Calibrated field sprayer.

Procedure:

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Treatments: Include this compound alone, partner herbicides alone, tank-mix combinations at various rates, and an untreated control.

  • Application: Apply herbicides at a specific weed growth stage (e.g., 10-20 cm height) using a calibrated field sprayer.

  • Efficacy Assessment: Visually rate weed control on a scale of 0% (no control) to 100% (complete control) at multiple time points (e.g., 7, 14, 21, and 28 days after application).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Mechanisms and Workflows

Signaling Pathway of PPO-Inhibiting Herbicides

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition Mechanism of Action Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Accumulation Protoporphyrinogen IX Accumulation & Leakage to Cytoplasm PPO_enzyme->Accumulation Blockage leads to Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll This compound This compound (PPO Inhibitor) This compound->PPO_enzyme Inhibits ROS Reactive Oxygen Species (ROS) Formation Accumulation->ROS Light & O₂ Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Cell_Death Weed Death Membrane_Damage->Cell_Death

Caption: PPO Inhibition Pathway by this compound.

Experimental Workflow for Synergy Validation

The process of validating the synergistic effects of herbicide combinations involves a structured workflow from initial greenhouse screenings to comprehensive field trials.

Synergy_Validation_Workflow cluster_greenhouse Greenhouse Screening cluster_field Field Validation GH_Setup 1. Grow Target Weeds GH_Application 2. Apply Herbicides (Alone & in Combination) GH_Setup->GH_Application GH_Assessment 3. Visual Assessment of Injury GH_Application->GH_Assessment GH_Analysis 4. Calculate Synergy (e.g., Colby's Method) GH_Assessment->GH_Analysis Field_Setup 5. Randomized Field Plot Design GH_Analysis->Field_Setup Promising combinations advance Field_Application 6. Apply Treatments Under Field Conditions Field_Setup->Field_Application Field_Assessment 7. Rate Weed Control & Crop Safety Field_Application->Field_Assessment Field_Analysis 8. Statistical Analysis of Efficacy Field_Assessment->Field_Analysis Final_Recommendation 9. Develop Use Recommendations Field_Analysis->Final_Recommendation

Caption: Workflow for Validating Herbicide Synergy.

Logical Relationship of Herbicide Interactions

The interaction between two herbicides can be categorized as synergistic, additive, or antagonistic based on the observed and expected responses.

Herbicide_Interaction_Logic cluster_outcomes Interaction Type Observed Observed Response of Combination (O) Synergistic Synergistic (O > E) Observed->Synergistic If Greater Than Additive Additive (O ≈ E) Observed->Additive If Equal To Antagonistic Antagonistic (O < E) Observed->Antagonistic If Less Than Expected Expected Additive Response (E)

Caption: Logical Determination of Herbicide Interaction.

References

Safety Operating Guide

Proper Disposal Procedures for Trifludimoxazin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Trifludimoxazin, a potent herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances.

Immediate Safety and Disposal Principle

The primary directive for this compound waste is to treat it as hazardous material. All waste, including the chemical itself, contaminated materials, and empty containers, must be disposed of at a designated hazardous or special waste collection point in accordance with official local, state, and federal regulations. Never dispose of this compound waste in standard laboratory trash or down the drain.

Step-by-Step Disposal Protocol for this compound Waste

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Collect all materials that have come into contact with this compound, including personal protective equipment (PPE), absorbent materials from spills, and contaminated labware, into this container.

  • Storage Pending Disposal :

    • Store the waste container in a locked, secure, and well-ventilated area, segregated from incompatible materials, food, and animal feeds.[1]

    • Ensure the storage area is protected from direct sunlight and sources of heat.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information.

    • If a licensed facility is not available, contact your state agency responsible for pesticide regulation or the nearest EPA Regional Office for guidance.[2]

Spill Cleanup and Decontamination Protocol

In the event of a spill, follow these procedures to ensure safety and proper containment.

  • Immediate Response :

    • Evacuate and isolate the spill area to prevent unprotected personnel from entering.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3] Do not breathe mist or vapor.[1][3]

  • Containment and Absorption :

    • For liquid spills, dike the spillage to prevent it from spreading.[1][3]

    • Use a suitable inert absorbent material, such as sand or vermiculite, to absorb the spilled chemical.

  • Collection and Disposal :

    • Carefully pick up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][3]

    • Whenever possible, spilled product should be recovered and used according to its intended label rates. If this is not feasible, the solidified material must be disposed of in a licensed facility.[1][3]

  • Decontamination :

    • After the bulk of the spill has been removed, the spill area can be washed with water and a detergent slurry.

    • Collect all wash water for approved disposal; do not allow it to enter sewage or effluent systems.[1][3]

Empty Container Disposal

Empty containers must be handled carefully to prevent environmental contamination.

  • Do Not Reuse : Never reuse or refill an empty this compound container.[2]

  • Rinsing : Triple rinse or pressure rinse the container promptly after emptying.[2] The rinsate should be collected and treated as hazardous waste or used as part of a product application if permissible.

  • Disposal : After rinsing, offer the container for recycling if available, or puncture and dispose of it in a sanitary landfill or at an approved waste disposal facility as directed by local regulations.[2]

  • Alternative Disposal (if no facility is available) : In the absence of an approved waste management facility, bury the empty packaging 500mm below the surface in a designated disposal pit, clear of waterways and desirable vegetation, in compliance with relevant government regulations. Do not burn empty containers.[4]

Hazard and Toxicity Data Informing Disposal Procedures

The stringent disposal requirements for this compound are based on its toxicological and environmental hazard profile. The following table summarizes key data from safety assessments.

ParameterValue / ClassificationSignificance for Disposal
Acute Oral Toxicity Low Toxicity (Category III/IV)[2]While acute toxicity is low, chronic and environmental effects mandate careful disposal.
Reproductive Toxicity Category 1B / 2[1][3]Suspected of damaging fertility or the unborn child, requiring waste to be handled as hazardous.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects (Acute & Chronic Category 1)[1][3]Highlights the critical need to prevent any release into waterways or soil.
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure (STOT RE 2)[1][3]Reinforces the necessity of preventing environmental contamination and human exposure.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory or research setting.

Trifludimoxazin_Disposal_Workflow cluster_waste_gen Waste Generation cluster_handling Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use (Experiment / Application) C Waste Generated (Unused chemical, contaminated PPE, empty containers) A->C B Spill Occurs D Contain & Absorb Spill (Use inert material) B->D Immediate Action E Segregate Waste (Labelled, sealed container) C->E D->E F Store in Secure, Ventilated Area (Locked, away from incompatibles) E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Transport to Approved Facility (Hazardous Waste Collection Point) G->H I Final Disposal (According to federal/state/local regulations) H->I

Caption: Workflow for this compound waste management from generation to final disposal.

References

Essential Safety and Logistical Information for Handling Trifludimoxazin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Trifludimoxazin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and handle this compound responsibly.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following tables summarize the recommended PPE based on available safety data.

Table 1: Recommended Glove Materials for Handling this compound

Glove MaterialRecommendationGeneral Chemical Resistance
Barrier laminateRecommendedExcellent resistance to a wide range of chemicals.
Butyl rubberRecommendedHigh resistance to ketones, esters, and acids.
Nitrile rubberRecommendedGood resistance to oils, greases, and some solvents.
Neoprene rubberRecommendedModerate resistance to a range of chemicals.

Note: The absence of specific breakthrough time data necessitates a conservative approach. Always inspect gloves for any signs of degradation before and during use. For prolonged or high-concentration exposure, consider double-gloving. It is strongly advised to consult the glove manufacturer's specific chemical resistance data for the intended application.

A BASF-recommended occupational exposure limit (OEL) for a product containing this compound has been established at 0.824 mg/m³. Based on this OEL, the following table provides guidance on respirator selection using Assigned Protection Factors (APFs). The appropriate respirator must be selected based on a site-specific risk assessment of airborne concentrations.

Table 2: Respiratory Protection Guidelines for this compound

Potential Airborne ConcentrationRequired Minimum APFRecommended Respirator Type
Up to 8.24 mg/m³10Half-mask air-purifying respirator with organic vapor cartridges and P100 particulate filters.
Up to 41.2 mg/m³50Full-facepiece air-purifying respirator with organic vapor cartridges and P100 particulate filters.
Above 41.2 mg/m³ or unknown>50Powered Air-Purifying Respirator (PAPR) with a full facepiece and appropriate cartridges, or a supplied-air respirator.

Note: A comprehensive respiratory protection program, including medical evaluation, fit testing, and training, is essential when respirators are required.

PPE TypeSpecification
Eye and Face Protection Chemical splash goggles or a face shield.
Body Protection Long-sleeved shirt and long pants, or a chemical-resistant suit or coveralls, especially when there is a risk of splashing.

Experimental Protocols: PPE Procedures

Adherence to strict protocols for donning, doffing, and disposing of PPE is crucial to prevent contamination.

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Coveralls: Put on the gown or coveralls, ensuring it is securely fastened.

  • Respirator: If required, perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the sleeves of the gown or coveralls.

  • Gloves: Remove the outer pair of gloves if double-gloved.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Perform thorough hand washing with soap and water.

Operational and Disposal Plans

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Pesticide wastes are regulated, and improper disposal is a violation of federal law.[1] If pesticide wastes cannot be disposed of according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1]

  • Segregation: All disposable PPE (gloves, gowns, etc.) and other materials contaminated with this compound should be segregated from regular laboratory waste.

  • Collection: Place contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

  • Triple Rinse: For reusable containers, a triple rinse procedure is recommended.[1]

    • Empty the container and allow it to drain.

    • Fill the container one-quarter full with a suitable solvent (e.g., as recommended by the manufacturer or your safety officer) and seal it.

    • Shake or agitate the container thoroughly.

    • Drain the rinsate into a hazardous waste container.

    • Repeat this process two more times.

  • Decontamination of Surfaces: Decontaminate work surfaces with an appropriate cleaning agent. All cleaning materials should be disposed of as hazardous waste.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound Handling start Start: Task Involving This compound risk_assessment Conduct Risk Assessment (e.g., concentration, duration) start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe hand_protection Hand Protection: - Barrier laminate - Butyl/Nitrile rubber select_ppe->hand_protection body_protection Body Protection: - Long-sleeved shirt/pants - Chemical-resistant coveralls select_ppe->body_protection eye_protection Eye/Face Protection: - Goggles - Face shield select_ppe->eye_protection respiratory_protection Respiratory Protection: - Assess airborne concentration - Select respirator based on APF select_ppe->respiratory_protection don_ppe Don PPE Correctly hand_protection->don_ppe body_protection->don_ppe eye_protection->don_ppe respiratory_protection->don_ppe proceed Proceed with Task don_ppe->proceed

Figure 1: PPE Selection Workflow for this compound Handling

Disposal_Workflow Figure 2: Disposal Workflow for this compound and Contaminated Materials start Task Complete doff_ppe Doff PPE Correctly start->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste disposable_ppe Disposable PPE & Contaminated Materials segregate_waste->disposable_ppe reusable_equipment Reusable Equipment segregate_waste->reusable_equipment excess_chemical Excess this compound segregate_waste->excess_chemical hazardous_container Place in Labeled Hazardous Waste Container disposable_ppe->hazardous_container decontaminate Decontaminate (e.g., Triple Rinse) reusable_equipment->decontaminate excess_chemical->hazardous_container disposal_vendor Dispose via Institutional Hazardous Waste Program hazardous_container->disposal_vendor decontaminate->disposal_vendor Rinsate to hazardous waste

Figure 2: Disposal Workflow for this compound and Contaminated Materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.